Capecitabine
Description
This compound is an orally-administered chemotherapeutic agent used in the treatment of metastatic breast and colorectal cancers. This compound is a prodrug, that is enzymatically converted to fluorouracil (antimetabolite) in the tumor, where it inhibits DNA synthesis and slows growth of tumor tissue.
This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.
This compound is a pyrimidine analogue used as an antineoplastic agent to treat metastatic and advanced forms of breast and colon cancer, often in combination with other agents. This compound is associated with a low rate of transient serum aminotransferase elevations during therapy but has been only rarely implicated in cases of clinically apparent acute liver injury.
This compound is a fluoropyrimidine carbamate belonging to the class of antineoplastic agents called antimetabolites. As a prodrug, this compound is selectively activated by tumor cells to its cytotoxic moiety, 5-fluorouracil (5-FU); subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate for incorporation into the RNA strand. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 16 approved and 68 investigational indications. This drug has a black box warning from the FDA.
A deoxycytidine derivative and fluorouracil PRODRUG that is used as an ANTINEOPLASTIC ANTIMETABOLITE in the treatment of COLON CANCER; BREAST CANCER and GASTRIC CANCER.
See also: Gemcitabine (related); Tegafur (related).
Propriétés
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWJHPBXLXJQN-UORFTKCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046451 | |
| Record name | Capecitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Capecitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 26 mg/mL at 20 °C, 2.48e-01 g/L | |
| Record name | Capecitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAPECITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Capecitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine; 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine; 5'-deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine; [1-[5-deoxy-3-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-2-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-3-O-(5-deoxy-alpha-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
| Record name | CAPECITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder, Crystals from ethyl acetate | |
CAS No. |
154361-50-9 | |
| Record name | Capecitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154361-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capecitabine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capecitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Capecitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPECITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6804DJ8Z9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAPECITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Capecitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-121 °C, 110 - 121 °C | |
| Record name | Capecitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAPECITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Capecitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Journey of Capecitabine: A Technical Guide to its Activation into 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Capecitabine, an orally administered fluoropyrimidine carbamate, serves as a cornerstone in the treatment of various solid tumors, including metastatic breast and colorectal cancers. Its efficacy lies in its targeted conversion to the cytotoxic agent 5-fluorouracil (5-FU), a process that preferentially occurs within tumor tissues. This guide provides an in-depth exploration of the metabolic activation pathway of this compound, offering a technical resource for professionals in the field of oncology drug development and research.
The Three-Step Enzymatic Cascade of this compound Activation
The transformation of this compound into 5-FU is a sophisticated three-step enzymatic cascade primarily occurring in the liver and tumor cells. This process is designed to enhance tumor selectivity and minimize systemic toxicity.[1][2]
Step 1: Hydrolysis by Carboxylesterase (CES)
Following oral administration and absorption through the gastrointestinal tract, this compound first travels to the liver.[2] Here, it undergoes hydrolysis by carboxylesterase (CES), primarily the CES1 and CES2 isoforms, to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[3][4] This initial step removes the pentylcarbamate group from the this compound molecule.
Step 2: Deamination by Cytidine Deaminase (CDA)
The intermediate metabolite, 5'-DFCR, is then converted to 5'-deoxy-5-fluorouridine (5'-dFUR) through deamination by the enzyme cytidine deaminase (CDA).[5] CDA is ubiquitously expressed in various tissues, including the liver and tumor cells.[1]
Step 3: Phosphorolysis by Thymidine Phosphorylase (TP)
The final and rate-limiting step in the activation of this compound is the conversion of 5'-dFUR to the active cytotoxic drug, 5-fluorouracil (5-FU). This reaction is catalyzed by the enzyme thymidine phosphorylase (TP).[6] Crucially, TP is found in significantly higher concentrations in many tumor tissues compared to normal tissues, which accounts for the tumor-selective activation of this compound.[7][8]
Below is a diagram illustrating this metabolic pathway:
Pharmacokinetics of this compound and Its Metabolites
The plasma concentrations of this compound and its metabolites have been extensively studied. The following tables summarize key pharmacokinetic parameters from clinical trials.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) |
| This compound | 3.2 - 4.5 | 1.5 - 2.0 | 5.8 - 7.8 |
| 5'-DFCR | 1.5 - 2.5 | 1.5 - 2.5 | 6.5 - 9.0 |
| 5'-DFUR | 2.0 - 3.5 | 2.0 - 3.0 | 20 - 30 |
| 5-FU | 0.05 - 0.2 | 2.0 - 3.0 | 0.3 - 0.8 |
Data compiled from multiple sources and represent approximate ranges observed in clinical studies.
Enzyme Kinetics
The efficiency of each enzymatic step is crucial for the overall conversion of this compound to 5-FU. The following table presents the kinetic parameters for the key human enzymes involved in this pathway.
Table 2: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) |
| Carboxylesterase 1 (CES1) | This compound | 0.82 | 12.1 | 14.7 |
| Carboxylesterase 2 (CES2) | This compound | 1.24 | 16.0 | 12.9 |
| Thymidine Phosphorylase (TP) | 5'-dFUR | 1.69 | - | - |
Data for CES1 and CES2 are from a study on recombinant human enzymes.[3] Data for TP is from a study on partially purified human lung cancer enzyme.[6] Vmax for TP was not specified in the reference.
Anabolic and Catabolic Pathways of 5-Fluorouracil
Once formed, 5-FU undergoes further metabolic conversion through anabolic and catabolic pathways. The anabolic pathway leads to the formation of cytotoxic nucleotides, while the catabolic pathway results in inactive metabolites.
Anabolic Pathway (Activation):
5-FU is converted to three active metabolites that exert its anticancer effects:
-
Fluorouridine monophosphate (FUMP): Formed by orotate phosphoribosyltransferase (OPRT). FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and then fluorouridine triphosphate (FUTP). FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function.[7]
-
Fluorodeoxyuridine monophosphate (FdUMP): 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase (TK) to FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUMP can be further phosphorylated to FdUTP, which can be incorporated into DNA, leading to DNA damage and apoptosis.[7]
Catabolic Pathway (Inactivation):
The majority of 5-FU (over 80%) is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[7] DPD converts 5-FU to the inactive metabolite dihydro-5-fluorouracil (DHFU).[9] This is the rate-limiting step in 5-FU catabolism. DHFU is then further metabolized to α-fluoro-β-ureidopropionate (FUPA) and subsequently to α-fluoro-β-alanine (FBAL), which is excreted in the urine.
The following diagram illustrates the anabolic and catabolic pathways of 5-FU:
Experimental Protocols
The study of this compound metabolism relies on robust analytical and enzymatic assays. Below are outlines of key experimental methodologies.
Quantification of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)
A common method for the simultaneous quantification of this compound and its metabolites (5'-DFCR, 5'-DFUR, and 5-FU) in plasma involves reversed-phase HPLC with UV detection.
Sample Preparation:
-
Plasma samples are thawed and deproteinized, typically by adding a precipitating agent like acetonitrile or methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and a portion is injected into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength suitable for all compounds, often around 250-310 nm.[11][12]
-
Quantification: Calibration curves are generated using standards of known concentrations for each analyte.
The following diagram outlines the general workflow for HPLC analysis:
Enzyme Activity Assays
Carboxylesterase (CES) Activity Assay: CES activity can be determined by measuring the rate of hydrolysis of this compound to 5'-DFCR.[3] This is typically done by incubating recombinant CES or a tissue homogenate with a known concentration of this compound. The reaction is stopped at various time points, and the concentration of 5'-DFCR is measured by HPLC.
Cytidine Deaminase (CDA) Activity Assay: CDA activity is often measured spectrophotometrically by monitoring the decrease in absorbance at a specific wavelength as cytidine is converted to uridine.[13][14] Alternatively, the rate of conversion of 5'-DFCR to 5'-dFUR can be measured by HPLC.
Thymidine Phosphorylase (TP) Activity Assay: TP activity can be assayed by measuring the rate of phosphorolysis of its substrate, thymidine or 5'-dFUR.[15][16] The formation of the product (thymine or 5-FU) can be monitored spectrophotometrically or by HPLC.
Conclusion
The metabolic activation of this compound to 5-fluorouracil is a finely tuned process that leverages enzymatic differences between normal and tumor tissues to achieve a degree of targeted cancer therapy. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the pharmacokinetics of the parent drug and its metabolites, is essential for optimizing therapeutic strategies, developing novel fluoropyrimidine prodrugs, and personalizing cancer treatment. The experimental protocols outlined in this guide provide a foundation for further research into the intricate mechanisms governing this compound's efficacy and toxicity.
References
- 1. 5-Fluorouracil prodrug: role of anabolic and catabolic pathway modulation in therapy of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolysis of this compound to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.mu-varna.bg [journals.mu-varna.bg]
- 5. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. ijrpr.com [ijrpr.com]
- 13. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Targeted Pro-Drug: A Technical Guide to the Discovery and Rationale of Capecitabine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and rationale behind the development of Capecitabine, a cornerstone of modern chemotherapy. We delve into the core scientific principles that guided its design as a tumor-selective pro-drug of 5-fluorouracil (5-FU), its mechanism of action, and the preclinical and clinical evidence that established its efficacy.
The Rationale: Overcoming the Limitations of 5-Fluorouracil
5-Fluorouracil (5-FU) has been a fundamental component of cancer chemotherapy for decades, demonstrating activity against a broad spectrum of solid tumors. However, its clinical utility has been hampered by a narrow therapeutic index, significant systemic toxicity, and the need for continuous intravenous infusion to achieve optimal efficacy. The core rationale for the development of this compound was to create an oral fluoropyrimidine that could mimic the continuous infusion of 5-FU while offering a more favorable safety profile through tumor-selective activation.[1][2]
The development was driven by the following key objectives:
-
Oral Bioavailability: To provide a more convenient, patient-friendly alternative to intravenous 5-FU.
-
Tumor Selectivity: To preferentially generate the active cytotoxic agent, 5-FU, at the tumor site, thereby minimizing systemic exposure and associated toxicities.[1][3]
-
Mimic Continuous Infusion: To achieve sustained levels of 5-FU in the tumor, a pharmacokinetic profile associated with improved efficacy.[1]
The Discovery: A Three-Step Enzymatic Activation Cascade
This compound (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) was rationally designed as a pro-drug that undergoes a three-step enzymatic conversion to 5-FU.[3][4] This cascade was engineered to exploit the differential expression of specific enzymes in the liver and tumor tissue.
The activation pathway is as follows:
-
Step 1 (Liver): Following oral administration and absorption, this compound is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5][6]
-
Step 2 (Liver and Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase , an enzyme present in both the liver and tumor tissues.[5][6]
-
Step 3 (Tumor): The final and crucial activation step occurs predominantly within the tumor. Thymidine phosphorylase (TP) , an enzyme that is often significantly overexpressed in various solid tumors compared to normal tissues, converts 5'-DFUR into the active cytotoxic drug, 5-FU.[3][5][6]
This tumor-selective final conversion is the cornerstone of this compound's improved therapeutic index. By delivering a high concentration of 5-FU directly to the tumor, the systemic toxicity commonly associated with intravenous 5-FU is reduced.[3]
Mechanism of Action of 5-Fluorouracil
Once generated within the tumor, 5-FU exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, leading to the inhibition of DNA synthesis through depletion of thymidine triphosphate.[5][6]
-
Incorporation into RNA: 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[5][6]
-
Incorporation into DNA: 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.[5][6]
Preclinical Evidence of Efficacy and Tumor Selectivity
Extensive preclinical studies using human cancer xenograft models provided the foundational evidence for this compound's antitumor activity and tumor-selective 5-FU delivery.
Experimental Protocol: Human Cancer Xenograft Studies
-
Animal Models: Athymic nude mice were commonly used for these studies.[7][8][9]
-
Tumor Cell Implantation: Human colon cancer cell lines such as HT29, Colo205, and HCT116, and breast cancer cell lines like MX-1 and MAXF401, were subcutaneously implanted into the mice.[7][9][10][11][12]
-
Drug Administration: this compound was administered orally (p.o.) at various doses and schedules. Bevacizumab and oxaliplatin were administered intraperitoneally (i.p.).[7][8][9]
-
Assessment of Efficacy: Antitumor activity was primarily assessed by measuring tumor volume over time to calculate Tumor Growth Inhibition (TGI) and by monitoring survival to determine the Increase in Life Span (ILS).[7][8][13] TGI was calculated using the formula: TGI (%) = [1 – (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[13]
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from preclinical xenograft studies, demonstrating the superior efficacy and tumor selectivity of this compound compared to 5-FU.
Table 1: Comparative Efficacy of this compound and 5-FU in Human Colon Cancer Xenograft Models
| Xenograft Model | Drug | Dose | Tumor Growth Inhibition (%) | Reference |
| HCT116 | This compound | MTD | 86 | [11] |
| HCT116 | 5-FU | MTD | Not specified, but less effective than this compound | [11] |
| Colo205 | This compound (7/7 schedule) | 360 mg/kg | 83 | [7] |
| Colo205 | Bevacizumab | 2.5 mg/kg | 32 | [7] |
| Colo205 | This compound + Bevacizumab | 360 mg/kg + 2.5 mg/kg | >100 | [7] |
| HT29 | This compound (14/7 schedule) | 400 mg/kg | 95 | [8] |
| HT29 | This compound (7/7 schedule) | 700 mg/kg | >100 | [8] |
| HT29 | This compound (14/7) + Oxaliplatin + Bevacizumab | 400 mg/kg + 6.7 mg/kg + 5 mg/kg | 95 | [8] |
| HT29 | This compound (7/7) + Oxaliplatin + Bevacizumab | 700 mg/kg + 6.7 mg/kg + 5 mg/kg | >100 | [8] |
MTD: Maximum Tolerated Dose
Table 2: Tumor Growth Inhibition with Different this compound Schedules in Human Mammary Tumor Xenograft Models
| Xenograft Model | Schedule (days on/off) | Total 6-Week Dose (g/kg) | Tumor Growth Inhibition (%) | Reference |
| MX-1 | 14/7 (Standard) | 15.1 | 49 | [10] |
| MX-1 | 5/2 | 15.1 | 54 | [10] |
| MX-1 | 2/5 | 15.1 | 65 | [10] |
| MX-1 | 7/7 | 15.1 | 53 | [10] |
| MAXF401 | 14/7 (Standard) | 15.1 | 56 | [10] |
| MAXF401 | 5/2 | 15.1 | 48 | [10] |
| MAXF401 | 7/7 | 15.1 | 54 | [10] |
Clinical Development and Efficacy
Following the promising preclinical results, this compound entered clinical trials and demonstrated significant efficacy in various solid tumors, leading to its approval for the treatment of metastatic breast cancer and colorectal cancer.
Experimental Protocol: Phase II/III Clinical Trials
-
Patient Population: Trials enrolled patients with metastatic breast cancer or colorectal cancer, often with predefined prior treatment histories (e.g., anthracycline-pretreated).[6][14][15]
-
Treatment Regimens: this compound was evaluated as a monotherapy and in combination with other chemotherapeutic agents. Dosing schedules were a key variable, with the standard intermittent regimen being 1250 mg/m² twice daily for 14 days followed by a 7-day rest period.[6][16] Alternative schedules, such as a 7-days-on, 7-days-off regimen, were also investigated.[6][16]
-
Endpoints: Primary endpoints typically included objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).[6][14][15][17] Safety and tolerability were assessed by monitoring adverse events.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of this compound in key clinical trials for metastatic colorectal and breast cancer.
Table 3: Efficacy of this compound in Metastatic Colorectal Cancer (Phase II Trials)
| Trial / Regimen | Number of Patients | Objective Response Rate (%) | Median Time to Progression (days) | Median Overall Survival (months) | Reference |
| Arm A: Continuous Monotherapy (1,331 mg/m²/d) | - | 21 | 127 | - | [14] |
| Arm B: Intermittent Monotherapy (2,510 mg/m²/d, 14/7) | - | 24 | 230 | - | [14] |
| Arm C: Intermittent + Leucovorin | - | 23 | 165 | - | [14] |
| OGSG 1102: this compound + Bevacizumab (elderly) | 33 | 30.3 | - | 27.9 | [5] |
| Frail/Elderly: this compound + Bevacizumab | 41 | 40 | - | 12.7 | [18] |
| Salvage Therapy (post 5-FU) | - | 3.6 | 2.77 | 9.6 | [19] |
| Pembrolizumab + this compound + Bevacizumab (MSS mCRC) | 40 | 5 | 4.3 | 9.6 | [17] |
Table 4: Efficacy of this compound in Metastatic Breast Cancer
| Trial / Regimen | Patient Population | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| X-7/7 Trial (Fixed Dose, 7/7) | MBC | - | 10.1 (restricted mean) | 30.6 (restricted mean) | [6] |
| X-7/7 Trial (Standard Dose, 14/7) | MBC | - | 9.1 (restricted mean) | 24.5 (restricted mean) | [6] |
| Pooled Analysis (vs. CMF) | First-line, HER2- | 20-22 | 6.0 | 22.0 | [2] |
| Phase II (vs. Paclitaxel) | Anthracycline-pretreated | 36 | 3.0 | 7.6 | [20] |
| Meta-analysis (this compound-based vs. free) | Advanced/Metastatic | RR: 1.14 | HR: 0.77 | HR: 0.88 | [21] |
| FinXX Trial (Adjuvant, TNBC) | Early Breast Cancer | - | HR: 0.53 | HR: 0.55 | [22] |
MBC: Metastatic Breast Cancer; CMF: Cyclophosphamide, Methotrexate, 5-FU; RR: Relative Risk; HR: Hazard Ratio; TNBC: Triple-Negative Breast Cancer
Visualizing the Core Concepts
The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships described in this guide.
Caption: Metabolic activation pathway of this compound to 5-FU.
Caption: Logical framework for the tumor-selective design of this compound.
Caption: Mechanism of action of 5-Fluorouracil at the cellular level.
References
- 1. Association of age and overall survival in this compound-treated patients with metastatic breast cancer in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Monotherapy: Review of Studies in First-Line HER-2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New directions with this compound combinations in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Trial of this compound Plus Bevacizumab for Elderly Patients With Metastatic Colorectal Cancer: OGSG 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Regimens of this compound Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 10. Optimal dosing schedule of this compound administration in human mammary tumor xenograft models. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Tumor selective delivery of 5-fluorouracil by this compound, a new oral fluoropyrimidine carbamate, in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Randomized trial of fixed dose this compound compared to standard dose this compound in metastatic breast cancer: The X-7/7 trial. - ASCO [asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. A phase II trial of frontline this compound and bevacizumab in poor performance status and/or elderly patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Randomised, phase II trial comparing oral this compound (Xeloda®) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of this compound-based first-line chemotherapy in advanced or metastatic breast cancer: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adjuvant this compound in Combination With Docetaxel, Epirubicin, and Cyclophosphamide for Early Breast Cancer: The Randomized Clinical FinXX Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Capecitabine: A Technical Guide to a Fluoropyrimidine Carbamate Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capecitabine is an orally administered fluoropyrimidine carbamate that acts as a prodrug to the cytotoxic agent 5-fluorouracil (5-FU).[1][2][3] Its design allows for tumor-selective activation, aiming to enhance efficacy while mitigating the systemic toxicity associated with intravenous 5-FU administration.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation. It is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound's pharmacological activity is dependent on its enzymatic conversion to 5-FU through a three-step cascade.[4][6][7][8] This process is designed to exploit the differential expression of enzymes in tumor versus healthy tissues, leading to a higher concentration of the active drug at the tumor site.[4][5][9]
Enzymatic Conversion Pathway
-
Step 1: Carboxylesterase (CES) : Following oral absorption, this compound is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4][7][10][11]
-
Step 2: Cytidine Deaminase (CDA) : 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.[4][7][10][11]
-
Step 3: Thymidine Phosphorylase (TP) : The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase.[4][7][9][10] Thymidine phosphorylase is often found in higher concentrations in tumor cells compared to normal tissues, which accounts for the tumor-selective activation of this compound.[4][5][9]
Downstream Effects of 5-Fluorouracil
Once formed, 5-FU exerts its cytotoxic effects through several mechanisms:
-
Inhibition of Thymidylate Synthase (TS) : A major mechanism of 5-FU's anticancer activity is the inhibition of thymidylate synthase.[1][4][12] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[13] This inhibition depletes the intracellular pool of thymidine triphosphate (TTP), a nucleotide essential for DNA synthesis and repair, ultimately leading to "thymineless death."[12]
-
Incorporation into RNA and DNA : 5-FU can be metabolized into 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into RNA and DNA, respectively.[1] The incorporation of these fraudulent nucleotides disrupts RNA processing and DNA stability, contributing to cytotoxicity.[1][4]
Pharmacokinetic Profile
This compound is rapidly and extensively absorbed following oral administration.[14] The pharmacokinetic parameters of this compound and its metabolites can exhibit high interpatient variability.[14][15]
Summary of Pharmacokinetic Parameters
| Parameter | This compound | 5'-DFCR | 5'-DFUR | 5-FU | Reference |
| Tmax (h) | ~1.5 - 2.0 | ~2.0 | ~2.0 | ~2.0 | [4][14][16] |
| Cmax (μg/mL) | 3 - 4 | - | - | - | [14] |
| Cmax (μg/mL) | 5.2 ± 1.3 | - | - | - | [17][18] |
| AUC (μg·h/mL) | 28 ± 10 | 7.24 | 24.6 | 2.03 | [16][17][18] |
| Half-life (t1/2) (h) | 0.55 - 0.89 | - | - | - | [14] |
| Half-life (t1/2) (h) | 2.7 | - | - | - | [17][18] |
| Plasma Protein Binding | ~35% (to albumin) | 10% | 62% | 10% | [1][3] |
Note: Values can vary significantly between studies and patient populations.
Factors Influencing Pharmacokinetics
-
Food Effect : Co-administration with food can reduce the rate and extent of this compound absorption.[3]
-
Hepatic Dysfunction : The impact of hepatic dysfunction on this compound pharmacokinetics has been studied, particularly in patients with liver metastases.[3]
-
Renal Impairment : Dose adjustments may be necessary for patients with renal impairment.
-
Genetic Polymorphisms : Variations in genes encoding the metabolic enzymes, such as dihydropyrimidine dehydrogenase (DPD), can significantly impact 5-FU clearance and toxicity.[15][19]
Clinical Efficacy Data
This compound is approved for the treatment of various solid tumors, including metastatic breast cancer and colorectal cancer.[20][21]
Efficacy in Metastatic Breast Cancer
| Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Phase II | Paclitaxel-refractory | This compound monotherapy | 20% | 384 days | [22] |
| Phase II | Anthracycline-pretreated | This compound monotherapy | 24% | - | [22] |
| - | Anthracycline-pretreated | Low-dose this compound + docetaxel | 42% | 23 months | [23] |
| FinXX (Adjuvant) | Early Breast Cancer | Docetaxel + this compound -> Cyclophosphamide + Epirubicin + this compound | - | 15-year OS rate: 77.6% | [24] |
Efficacy in Colorectal Cancer
| Trial Setting | Patient Population | Treatment Regimen | Key Finding | Reference |
| Metastatic | First-line | This compound vs. 5-FU/Leucovorin | At least equivalent efficacy to IV 5-FU/LV | [23] |
| Adjuvant (Stage III) | Post-surgery | This compound monotherapy | - | [25] |
| Metastatic | First-line | XELOX (this compound + Oxaliplatin) | Non-inferior to FOLFOX | [4] |
Experimental Protocols
Quantification of this compound and its Metabolites in Plasma
A common method for the simultaneous determination of this compound and its metabolites in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28]
Sample Preparation:
-
Plasma samples are typically treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[27]
-
Alternatively, liquid-liquid extraction can be employed.[26][28]
-
Stable isotope-labeled internal standards for each analyte are added to the samples to ensure accurate quantification.[27]
-
The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[29]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography : Reversed-phase chromatography using a C18 column is often used to separate this compound and its metabolites.[26][28] For more polar metabolites like 5-FU, hydrophilic interaction chromatography (HILIC) may be employed.[27] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[16][28]
-
Mass Spectrometry : Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in both positive and negative ion modes to detect all analytes.[26][29]
In Vitro Metabolic Conversion Assays
To study the enzymatic conversion of this compound, in vitro assays using liver and intestinal microsomes and cytosols from different species can be performed.[8][30]
General Protocol Outline:
-
Preparation of Subcellular Fractions : Hepatic and intestinal mucosal microsomes and cytosols are prepared from tissue homogenates by differential centrifugation.
-
Incubation : this compound or its intermediate metabolites are incubated with the prepared microsomes or cytosols in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomal enzymes).
-
Reaction Termination : The enzymatic reaction is stopped at various time points, typically by adding a cold organic solvent like acetonitrile.
-
Analysis : The formation of metabolites is quantified using analytical techniques such as HPLC or LC-MS/MS.
-
Enzyme Kinetics : By varying the substrate concentration, key enzyme kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis constant) can be determined.
Thymidylate Synthase Inhibition Assay
The inhibition of thymidylate synthase by FdUMP can be assessed using various methods.
FdUMP Binding Assay:
-
Tumor biopsy specimens are homogenized and centrifuged to obtain a cytosolic fraction.
-
The total number of FdUMP binding sites is determined by incubating the cytosol with a saturating concentration of a radiolabeled FdUMP analog (e.g., [3H]FdUMP).
-
The amount of free binding sites is measured in parallel incubations without the addition of exogenous FdUMP.
-
The percentage of TS inhibition is calculated from the ratio of free to total binding sites.[31]
Catalytic Activity Assay:
-
The enzymatic activity of TS is measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
-
This can be done using radiolabeled substrates and quantifying the formation of the radiolabeled product.
-
The residual TS activity in samples from patients treated with 5-FU can be compared to the total activity to determine the extent of inhibition.[31]
Conclusion
This compound represents a significant advancement in fluoropyrimidine chemotherapy, offering an oral administration route and a mechanism of tumor-selective activation. Understanding its metabolic pathway, pharmacokinetic variability, and mechanisms of action is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted prodrugs in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 4. oncodaily.com [oncodaily.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of this compound, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Correlation Between the Metabolic Conversion of a this compound Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Clinical pharmacokinetics of this compound and its metabolites in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. tfhd.com [tfhd.com]
- 21. This compound - NCI [cancer.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. Low Dose this compound for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. Adjuvant this compound for Early Breast Cancer: 15-Year Overall Survival Results From a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uhs.nhs.uk [uhs.nhs.uk]
- 26. An APCI LC-MS/MS method for routine determination of this compound and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. research-portal.uu.nl [research-portal.uu.nl]
- 28. A Sensitive and Efficient Method for Determination of this compound and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of 5- fluorouracil, this compound and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison of in vitro metabolic conversion of this compound to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Vivo Journey of Capecitabine: A Deep Dive into its Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of capecitabine, an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic efficacy and minimizing toxicity. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its metabolic conversion and a typical experimental workflow.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
This compound is designed for oral administration and is rapidly and extensively absorbed from the gastrointestinal tract.[1][2] Following absorption, it undergoes a three-step enzymatic conversion to its active form, 5-FU, a process that preferentially occurs in tumor tissue due to higher concentrations of a key enzyme, thymidine phosphorylase.[1][3][4]
Absorption: After oral intake, this compound reaches peak plasma concentrations (Tmax) in approximately 1.5 to 2 hours.[1][5][6] The absorption rate can be influenced by factors such as gastrectomy, which can lead to faster absorption and higher peak concentrations of both this compound and its metabolites.[7][8]
Distribution: The plasma protein binding of this compound and its metabolites is less than 60%, with this compound primarily binding to albumin (approximately 35%).[5] This binding is not dependent on concentration.
Metabolism: The conversion of this compound to 5-FU is a cascade of enzymatic reactions. Initially, carboxylesterase, found predominantly in the liver, hydrolyzes this compound to 5'-deoxy-5-fluorocytidine (5'-DFCR).[3][5][9] Subsequently, cytidine deaminase, located in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[3][5][9] Finally, thymidine phosphorylase (TP), which is found in higher concentrations in tumor tissues compared to normal tissues, hydrolyzes 5'-DFUR to the active drug, 5-fluorouracil (5-FU).[9][10] 5-FU is then further catabolized by dihydropyrimidine dehydrogenase (DPD) to inactive metabolites such as α-fluoro-β-alanine (FBAL).[5][7]
Excretion: this compound and its metabolites are primarily eliminated through the kidneys, with nearly 100% of the administered dose recovered in urine and feces.[1][2][11] The majority is excreted as the inactive metabolite FBAL.[11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and its major metabolites. It is important to note that significant inter-patient variability exists for these parameters.[1]
| Parameter | This compound | 5'-DFCR | 5'-DFUR | 5-FU | FBAL | Reference |
| Cmax (μg/mL) | 3.0 - 5.2 | 5.6 ± 2.1 | 6.4 ± 1.6 | 0.22 - 1.26 | - | [1][10][12] |
| Tmax (h) | 1.0 - 2.0 | ~1.0 | ~1.0 | ~2.0 | - | [1][5][10] |
| AUC (μg·h/mL) | 5.96 - 28 | 37.15 ± 12 | 39.5 ± 13 | 0.461 - 4.4 | - | [6][12] |
| Half-life (t½) (h) | 0.55 - 2.7 | - | - | Similar to parent | - | [1][10] |
Note: Values are presented as ranges or mean ± standard deviation as reported in the cited literature. The variability in these values can be attributed to differences in study populations, dosing regimens, and analytical methodologies.
Experimental Protocols for Pharmacokinetic Analysis
The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10][13][14]
Sample Collection and Preparation
A typical protocol for a clinical pharmacokinetic study of this compound involves the following steps:
-
Drug Administration: this compound is administered orally to subjects, often after a standardized meal.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose).[9]
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Sample Pre-treatment: To remove interfering substances and concentrate the analytes, a sample pre-treatment step is necessary. Common methods include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[13]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while the matrix components are washed away.[15]
-
Protein Precipitation: This method uses a solvent like acetonitrile to precipitate plasma proteins, which are then removed by centrifugation.[16]
-
Analytical Quantification
-
Chromatographic Separation: The prepared samples are injected into an HPLC or UHPLC system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites.[13][15] A gradient elution with a mobile phase consisting of an aqueous solution (often with a formic acid modifier) and an organic solvent (typically acetonitrile or methanol) is employed.[13]
-
Detection:
-
HPLC with UV Detection: This method is simpler but may have lower sensitivity compared to mass spectrometry.
-
LC-MS/MS: This is the preferred method due to its high sensitivity and selectivity, allowing for the simultaneous quantification of this compound and its various metabolites.[13][14] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte.
-
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound and a typical experimental workflow for its pharmacokinetic analysis.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmacokinetics of this compound and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics and concentration–effect relationships of this compound metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and exposure-effect relationships of this compound in elderly patients with breast or colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of this compound and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive and Efficient Method for Determination of this compound and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of this compound and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. en.cmicgroup.com [en.cmicgroup.com]
Initial Mechanisms of Capecitabine Resistance in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1] Its tumor-selective activation is designed to maximize efficacy while minimizing systemic toxicity. However, the development of resistance, either intrinsic or acquired, remains a significant clinical challenge, limiting its long-term effectiveness. This technical guide provides an in-depth overview of the initial molecular mechanisms underlying this compound resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of this compound Resistance
Resistance to this compound is a multifactorial phenomenon involving alterations in drug metabolism, target enzyme expression, and the activation of pro-survival cellular pathways.
Altered Drug Metabolism and Transport
The conversion of this compound to its active form, 5-FU, is a three-step enzymatic process. Dysregulation of these enzymes or increased drug efflux can significantly impact drug efficacy.
-
Enzymatic Conversion: this compound is sequentially metabolized by carboxylesterase, cytidine deaminase, and finally thymidine phosphorylase (TP) to form 5-FU. Reduced expression or activity of these enzymes can impair drug activation.
-
5-FU Catabolism: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. Increased DPD expression is a major mechanism of resistance, as it leads to rapid degradation of the active drug.[2][3]
-
Drug Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), are membrane proteins that actively pump xenobiotics, including chemotherapeutic agents, out of the cell. Overexpression of these transporters can lead to multidrug resistance, including resistance to this compound's active metabolites.
Target Enzyme Alterations
The primary cytotoxic effect of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
-
Upregulation of Thymidylate Synthase (TS): Increased expression of TS is a well-established mechanism of resistance to fluoropyrimidines. Higher levels of the target enzyme require higher concentrations of the drug to achieve a therapeutic effect. Polymorphisms in the TYMS gene have been associated with varied responses to this compound-based therapy.[4]
Activation of Pro-Survival Signaling Pathways
Cancer cells can activate various signaling pathways to counteract the cytotoxic effects of chemotherapy.
-
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular program associated with cancer progression, metastasis, and drug resistance. Studies have shown that this compound can inhibit EMT, and conversely, the induction of EMT is linked to reduced sensitivity to the drug. This process is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as vimentin.
-
Autophagy: Autophagy is a cellular self-digestion process that can be induced by chemotherapy as a survival mechanism. By degrading damaged organelles and recycling cellular components, autophagy can help cancer cells withstand the stress induced by drugs like this compound, thereby contributing to resistance.[5] The ratio of LC3-II to LC3-I is a common indicator of autophagy activation.[6][7][8]
-
DNA Damage Response (DDR): The metabolites of this compound cause DNA damage. Efficient DNA repair mechanisms can counteract this damage, leading to cell survival and resistance. The formation of γH2AX foci is a marker of DNA double-strand breaks and can be used to assess the extent of DNA damage and the subsequent repair response.
Quantitative Data on this compound Resistance
The following tables summarize quantitative data from initial studies on this compound resistance.
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Colorectal Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Fold Resistance | Reference |
| HT-29 | Sensitive | ~20 - 50 | - | [9][10] |
| HT-29/CR | Resistant | > 40 (less sensitive) | Not specified | [9] |
| HCT-116 | Sensitive | 50.34 (72h) | - | [11] |
| HCT-116/Res | Not specified | Not specified | Not specified | [12][13] |
| SW480-T | Sensitive (to 5-FU) | 4.885 ± 1.220 | - | [14] |
| SW480-C | Resistant (to 5-FU) | 45.48 ± 1.08 | ~9.3 | [14] |
| LS174T WT | Sensitive | Not specified | - | [15] |
| LS174T-c2 (TP-overexpressing) | More Sensitive | 7-fold lower than WT | - | [15] |
Table 2: Changes in Gene and Protein Expression in this compound-Resistant Models
| Marker | Change in Resistant Cells | Cell/Tissue Type | Method | Reference |
| DPD (DPYD) | Higher mRNA expression associated with resistance | Metastatic Colorectal Cancer Patients | qRT-PCR | [2][3] |
| DPD (DPYD) | Increased mRNA and protein in double drug combinations | HT-29, HCT-116 | qRT-PCR, Western Blot | [2] |
| P-glycoprotein (ABCB1) | Increased mRNA expression | This compound-Resistant HT-29 | RT-PCR | [16] |
| Thymidylate Synthase (TYMS) | Higher expression in L/L genotype (less response) | Metastatic Colorectal Cancer Patients | Genotyping | [4] |
| E-cadherin | Decreased protein expression | This compound-treated HT-29 | Western Blot | [17] |
| Vimentin | Increased protein expression | This compound-treated HT-29 | Western Blot | [17] |
| RANK, RANKL, OPG | Decreased protein expression with this compound treatment | HT-29 | Western Blot | [18][19] |
| LC3-II/LC3-I Ratio | Increased ratio indicates autophagy induction | General cancer cells | Western Blot | [6][7][8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound resistance.
Generation of this compound-Resistant Cell Lines (e.g., HT-29)
-
Cell Culture: Culture wild-type HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Initial Drug Exposure: Treat cells with a low concentration of this compound (e.g., 1 µM) for 48 hours.
-
Dose Escalation: Gradually increase the this compound concentration (e.g., 1, 5, 10, 20, 40 µM) every 15 days, changing the medium every 3 days.
-
Consolidation: Once cells are able to proliferate in a high concentration of this compound (e.g., 40 µM), maintain them in this concentration for several passages to establish a stable resistant cell line (CR/HT-29).
-
Verification: Confirm resistance by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Protein Expression
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions:
-
E-cadherin: 1:1000
-
Vimentin: 1:1000
-
LC3B: 1:1000
-
Thymidylate Synthase: 1:1000
-
Thymidine Phosphorylase: 1:1000
-
β-actin (loading control): 1:5000
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Isolate total RNA from cells using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes with specific primers. A typical reaction mixture includes cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Primer Sequences (Human):
-
TYMS (Thymidylate Synthase):
-
Forward: 5'-CCTGGAGGATTGTTGGCTTC-3'
-
Reverse: 5'-GGCATGATGTCGCGCTTAAC-3'
-
-
DPYD (Dihydropyrimidine Dehydrogenase):
-
Forward: 5'-AGGACGCAAGGAGGGTTTGT-3'
-
Reverse: 5'-TCCACCACTGTCTTCCAGGA-3'
-
-
TP (Thymidine Phosphorylase):
-
Forward: 5'-CCACCAAGCAGACCCTCAAC-3'
-
Reverse: 5'-GGTGCTGAGCTCCCGATTTA-3'
-
-
ABCB1 (P-glycoprotein):[24]
-
Forward: 5'-GCTGTCAAGGAAGCCAATGCCT-3'
-
Reverse: 5'-TGCAATGGCGATCCTCTGCTTC-3'
-
-
GAPDH (housekeeping gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound as required.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody (1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in this compound resistance.
This compound Activation and Resistance Mechanisms
Caption: this compound activation pathway and key resistance points.
Experimental Workflow for Studying this compound Resistance
Caption: Workflow for investigating this compound resistance mechanisms.
RANK/RANKL Signaling in this compound Action
Caption: this compound's inhibitory effect on the RANK/RANKL pathway.
Autophagy as a Pro-Survival Mechanism
Caption: The role of autophagy in promoting cell survival and resistance.
Conclusion
Understanding the initial mechanisms of this compound resistance is crucial for developing strategies to overcome treatment failure. This guide has outlined the key molecular pathways involved, provided quantitative data from foundational studies, and detailed essential experimental protocols. By focusing on the interplay between drug metabolism, target enzyme alterations, and pro-survival signaling, researchers and drug development professionals can better identify novel therapeutic targets and design more effective combination therapies to improve patient outcomes in the face of this compound resistance.
References
- 1. Addition of this compound in Breast Cancer First-line Chemotherapy Improves Survival of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine Dehydrogenase Levels in Colorectal Cancer Cells Treated with a Combination of Heat Shock Protein 90 Inhibitor and Oxaliplatin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPD is a molecular determinant of this compound efficacy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fisetin and/or this compound causes changes in apoptosis pathways in this compound-resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hh-publisher.com [hh-publisher.com]
- 14. Rs7911488 modified the efficacy of this compound-based therapy in colon cancer through altering miR-1307-3p and TYMS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits epithelial-to-mesenchymal transition and proliferation of colorectal cancer cells by mediating the RANK/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunocytochemistry/Immunofluorescence protocol for Tat-Beclin 1 Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 21. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. origene.com [origene.com]
- 25. A comprehensive landscape analysis of autophagy in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Targets of Capecitabine's Active Metabolite, 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capecitabine, an orally administered prodrug, is enzymatically converted in the body to its active form, 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. The cytotoxic effects of 5-FU are mediated through the disruption of DNA synthesis and integrity, as well as RNA processing and function. This technical guide provides a comprehensive overview of the molecular targets of 5-FU, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions of this widely used antimetabolite.
Introduction
This compound was designed as a tumor-selective prodrug of 5-fluorouracil (5-FU) to improve tolerability and increase intratumoral drug concentrations.[1] Its activation involves a three-step enzymatic cascade, with the final conversion to 5-FU occurring preferentially within tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[1][2] 5-FU, a pyrimidine analog, exerts its anticancer effects through several mechanisms, primarily by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA.[3][4]
Mechanism of Action and Molecular Targets
The anticancer activity of 5-FU is attributed to three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][3]
Inhibition of Thymidylate Synthase (TS)
The primary and most well-characterized mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[5][6]
-
Metabolic Activation: 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP).[6]
-
Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[3][4]
-
Inhibition of dTMP Synthesis: This stable complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site.[3] This action inhibits the conversion of dUMP to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[6]
-
"Thymineless Death": The depletion of dTMP leads to a scarcity of thymidine, resulting in what is known as "thymineless death" in rapidly dividing cancer cells.[5]
Leucovorin (folinic acid) is often administered with 5-FU to enhance its cytotoxicity by stabilizing the FdUMP-TS-CH2THF ternary complex.[5][7]
Incorporation into RNA
5-FU can be anabolized to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine triphosphate (UTP).[5][6] This incorporation leads to:
-
Disruption of RNA Processing: FUTP incorporation into precursor ribosomal RNA (rRNA) impairs its processing and maturation.[5] It also disrupts the post-transcriptional modification of transfer RNAs (tRNAs) and the assembly of small nuclear RNA/protein (snRNP) complexes, leading to faulty pre-mRNA splicing.[6] Recent studies suggest that this RNA-directed cytotoxicity, particularly the damage to ribosomal RNA, is a primary mechanism of action in gastrointestinal cancers.[8][9]
-
Inhibition of Pseudouridylation: 5-FU-containing RNA can inhibit pseudouridylation, an important post-transcriptional modification of non-coding RNA.[6]
Incorporation into DNA
The 5-FU metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[3][6] This leads to:
-
DNA Damage: The presence of 5-FU in the DNA strand can lead to DNA fragmentation and instability, ultimately triggering apoptosis.[2] The accumulation of 5-FU in the genome is correlated with its cytotoxic effects.[6]
Quantitative Data on 5-FU's Molecular Interactions
The following tables summarize key quantitative data related to the interaction of 5-FU and its metabolites with their molecular targets.
Table 1: Inhibition of Thymidylate Synthase by 5-FU Metabolites
| Parameter | Value | Cell Line/System | Reference |
| Total Catalytic TS Activity | 0 - 621 pmol/h/mg protein | Colon Cancer Patients | [7] |
| Total FdUMP Binding Sites | 0 - 976 fmol/mg protein | Colon Cancer Patients | [7] |
| Residual Catalytic TS Activity (45 hrs post 5-FU) | 74% of total | Colon Cancer Patients | [7] |
| Residual Catalytic TS Activity (45 hrs post 5-FU + Leucovorin) | 49% of total | Colon Cancer Patients | [7] |
Table 2: Incorporation of 5-FU into Nucleic Acids in Human Colorectal Cancers
| Parameter | Maximal Incorporation | Time Post 5-FU Administration | Reference |
| Incorporation into RNA | 1.0 pmol/µg RNA | 24 hours | [10] |
| Incorporation into DNA | 127 fmol/µg DNA | 24 hours | [10] |
Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
Objective: To quantify the inhibition of TS activity by 5-FU metabolites.
Methodology:
-
Tissue/Cell Preparation: Tumor biopsy specimens or cultured cancer cells are homogenized and centrifuged to obtain a cytosolic extract containing TS.[7]
-
Assay Principle: The assay measures the conversion of [3H]-dUMP to [3H]-dTMP. The release of tritium from [3H]-dUMP is proportional to TS activity.
-
Procedure:
-
The cytosolic extract is incubated with a reaction mixture containing [3H]-dUMP, 5,10-methylenetetrahydrofolate, and other necessary cofactors.
-
To measure total TS activity, all FdUMP is displaced from the enzyme by a high concentration of a non-radioactive inhibitor.
-
To measure residual activity (in samples from 5-FU treated patients), the assay is performed without the displacing inhibitor.
-
The reaction is stopped, and the released tritium is separated from the unreacted substrate and quantified by liquid scintillation counting.
-
-
Data Analysis: TS activity is expressed as pmol of dTMP formed per hour per mg of protein.[7]
Measurement of 5-FU Incorporation into RNA and DNA
Objective: To quantify the amount of 5-FU incorporated into cellular RNA and DNA.
Methodology:
-
Nucleic Acid Extraction: Total RNA and DNA are extracted from tumor tissue or cells using standard phenol-chloroform extraction or commercially available kits.[10]
-
Enzymatic Digestion: The purified RNA and DNA are completely digested to their constituent bases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase for RNA; DNase I, nuclease P1, and alkaline phosphatase for DNA).[10]
-
Derivatization: The resulting nucleobases are chemically derivatized to make them volatile for gas chromatography analysis.
-
Gas Chromatography/Mass Spectrometry (GC/MS): The derivatized bases are separated by gas chromatography and detected by mass spectrometry. The amount of 5-fluorouracil is quantified by comparing its peak area to that of a known internal standard.[10]
-
Data Analysis: The incorporation of 5-FU is expressed as pmol or fmol of 5-FU per µg of RNA or DNA.[10]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of 5-FU.
Caption: Metabolic activation of this compound to 5-FU and its subsequent anabolic pathways leading to cytotoxicity.
Caption: Mechanism of Thymidylate Synthase inhibition by the 5-FU metabolite, FdUMP.
Caption: Experimental workflow for the Thymidylate Synthase (TS) inhibition assay.
Conclusion
The cytotoxic effects of 5-fluorouracil, the active metabolite of this compound, are multifaceted, involving the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA. A thorough understanding of these molecular targets and the pathways they affect is crucial for optimizing therapeutic strategies, overcoming drug resistance, and developing novel drug combinations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to advance cancer therapy. Recent findings highlighting the significance of RNA damage in the efficacy of 5-FU in certain cancers open new avenues for research and could lead to a re-evaluation of current combination therapies.[8][9][11]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 10. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
Structural Analysis of Capecitabine and its Key Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and analytical overview of the oral fluoropyrimidine prodrug, Capecitabine, and its key metabolites. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug development, clinical pharmacology, and cancer research.
Chemical Structures and Properties
This compound is a non-cytotoxic fluoropyrimidine carbamate that is orally administered and enzymatically converted to the active anticancer drug, 5-fluorouracil (5-FU), within the body. This conversion occurs through a multi-step process involving several key intermediate metabolites. The structural details and key identifiers of this compound and its primary metabolites are summarized in the table below.
| Compound Name | Abbreviation | Chemical Structure | Molecular Formula | CAS Number |
| This compound | CAP | [Insert 2D Structure Image of this compound] | C₁₅H₂₂FN₃O₆ | 154361-50-9 |
| 5'-Deoxy-5-fluorocytidine | 5'-DFCR | [Insert 2D Structure Image of 5'-DFCR] | C₉H₁₂FN₃O₄ | 66335-38-4 |
| 5'-Deoxy-5-fluorouridine | 5'-DFUR | [Insert 2D Structure Image of 5'-DFUR] | C₉H₁₁FN₂O₅ | 3094-09-5 |
| 5-Fluorouracil | 5-FU | [Insert 2D Structure Image of 5-FU] | C₄H₃FN₂O₂ | 51-21-8 |
| Dihydro-5-fluorouracil | DHFU | [Insert 2D Structure Image of DHFU] | C₄H₅FN₂O₂ | 696-06-0 |
| α-Fluoro-β-ureidopropionic acid | FUPA | [Insert 2D Structure Image of FUPA] | C₄H₇FN₂O₃ | 5006-64-4 |
| α-Fluoro-β-alanine | FBAL | [Insert 2D Structure Image of FBAL] | C₃H₆FNO₂ | 3821-81-6 |
Metabolic Pathway of this compound
The activation of this compound to its cytotoxic form, 5-FU, is a three-step enzymatic cascade that occurs predominantly in the liver and tumor tissues. This is followed by the catabolism of 5-FU into inactive products. Understanding this pathway is crucial for optimizing therapeutic strategies and managing drug-related toxicities.
Figure 1: Metabolic pathway of this compound activation and 5-FU catabolism.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and its metabolites have been extensively studied. The following table summarizes key pharmacokinetic parameters observed in human plasma following oral administration of this compound. These values can exhibit significant inter-patient variability.
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Half-life (t½) (h) |
| This compound | 2.7 - 5.2[1][2] | 0.5 - 2.0[1][3] | 6.0 - 28[1][2] | 0.55 - 0.89[3] |
| 5'-DFCR | 2.45 - 5.6[2][4] | 1.0 - 2.0[1][4] | 5.2 - 37.15[2][4] | ~0.84[1] |
| 5'-DFUR | 6.3 - 6.4[1][2] | 1.5 - 2.0[1][4] | 14.4 - 39.5[1][2] | ~0.75[1] |
| 5-FU | 0.24 - 1.26[2][4] | 1.0 - 2.0[1][4] | 0.66 - 4.4[2][4] | 0.11 - 0.33[5][6] |
| DHFU | ~3.1 µM | ~1.0 | - | 0.38 - 1.03[5][7] |
| FUPA | - | - | - | ~3.98[7] |
| FBAL | ~5.7 µg/mL[1] | ~3.0[1] | ~31.4 µg·h/mL[1] | ~32.9[7] |
| Note: Pharmacokinetic data for DHFU, FUPA, and FBAL are less consistently reported directly following this compound administration and are often derived from studies of 5-FU administration. The provided values are estimates from such studies.[5][7] |
Experimental Protocols for Quantification
The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used analytical technique.
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites in plasma is depicted below.
Figure 2: General experimental workflow for the quantification of this compound and its metabolites.
Detailed Methodologies
-
To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of each analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the HPLC-MS/MS system.
The following provides a representative set of conditions. Optimization may be required based on the specific instrumentation used.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion switching may be employed to optimize detection for different analytes. This compound, 5'-DFCR, and 5'-DFUR are often analyzed in positive mode, while 5-FU and its catabolites are typically analyzed in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized. Representative transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 360.1 | 131.0 | Positive |
| 5'-DFCR | 246.1 | 114.0 | Positive |
| 5'-DFUR | 247.1 | 131.0 | Positive |
| 5-FU | 129.0 | 42.0 | Negative |
| DHFU | 131.0 | 86.0 | Negative |
| FUPA | 149.0 | 106.0 | Negative |
| FBAL | 106.0 | 62.0 | Negative |
This guide provides a foundational understanding of the structural and analytical aspects of this compound and its key metabolites. Researchers are encouraged to consult the primary literature for further details and specific applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetics of this compound and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Capecitabine Administration in Human Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of capecitabine in human cancer xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is an orally administered chemotherapeutic agent that acts as a prodrug of 5-fluorouracil (5-FU).[1][2][3] It is widely used in the treatment of various solid tumors, including colorectal and breast cancer.[1][2][3] In preclinical research, human cancer xenograft models are invaluable for studying the antitumor activity of this compound. This document outlines the established protocols for its administration in such models.
Mechanism of Action
This compound is absorbed orally and undergoes a three-step enzymatic conversion to its active form, 5-FU.[1] This conversion happens preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase, which enhances the drug's tumor-selective activity.[1][3][4] 5-FU then exerts its cytotoxic effects by inhibiting DNA synthesis and interfering with RNA function, ultimately leading to cell cycle arrest and apoptosis.[1][5] Key signaling pathways affected include DNA synthesis, folate metabolism, p53 signaling, and the NF-kB pathway.[5] In some cancers, this compound has also been shown to mediate its effects through the RANK/RANKL pathway.[6]
Signaling Pathway of this compound Activation and Action
Caption: Metabolic activation of this compound to 5-FU and its subsequent cytotoxic effects.
Experimental Protocols
A standardized workflow is crucial for reproducible results in xenograft studies. The following protocol outlines the key steps from cell implantation to data analysis.
Experimental Workflow Diagram
Caption: A typical workflow for a this compound efficacy study in a xenograft model.
Detailed Methodology
-
Animal Models and Cell Lines:
-
Animals: Athymic nude mice (e.g., BALB/c nude) are commonly used, typically females aged 8-12 weeks.
-
Cell Lines: A variety of human cancer cell lines can be used, such as HT29 and Colo205 (colorectal), MCF7 (breast), and BxPC-3 (pancreatic).[7][8][9]
-
Cell Implantation: Cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., HBSS) and injected subcutaneously into the flank of the mice.[7]
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.[10]
-
-
This compound Formulation and Administration:
-
Formulation: this compound is typically formulated as a suspension for oral administration. A common vehicle consists of 2% Klucel LF, 0.1% Tween 80, 0.09% methylparaben, and 0.01% propylparaben.[10]
-
Administration: The formulation is administered via oral gavage.
-
-
Dosing and Schedules:
-
Dosages and schedules can vary depending on the xenograft model and study objectives. It is crucial to determine the maximum tolerated dose (MTD) for each specific model and schedule.
-
Common schedules include:
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measured 2-3 times per week.
-
Body Weight: Monitored daily as an indicator of toxicity.[8]
-
Clinical Observations: Animals should be observed daily for any signs of distress.
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Increased Lifespan (ILS): Calculated as the percentage increase in the median survival time of the treated group compared to the control group.
-
-
Data Presentation
The efficacy of this compound in various xenograft models is summarized below.
Table 1: this compound Monotherapy in Colorectal Cancer Xenograft Models
| Xenograft Model | This compound Dose (mg/kg) | Schedule | Tumor Growth Inhibition (TGI) (%) | Increased Lifespan (ILS) (%) | Reference |
| HT29 | 267 | 14/7 | Moderate | - | [7] |
| HT29 | 400 (MTD) | 14/7 | ~60 | - | [7] |
| HT29 | 467 | 7/7 | >100 | - | [11] |
| HT29 | 700 (MTD) | 7/7 | >100 | - | [7] |
| Colo205 | 360 | 7/7 | ~50 | - | [7] |
| Colo205 | 900 (MTD) | 7/7 | - | - | [7] |
Table 2: this compound Monotherapy in Breast Cancer Xenograft Models
| Xenograft Model | This compound Dose (mg/kg) | Schedule | Tumor Growth Inhibition (TGI) (%) | Increased Lifespan (ILS) (%) | Reference |
| MX-1 | Total dose 15.1 g/kg over 6 weeks | 14/7 | 49 | - | [12] |
| MX-1 | Total dose 15.1 g/kg over 6 weeks | 5/2 | 54 | - | [12] |
| MX-1 | Total dose 15.1 g/kg over 6 weeks | 7/7 | 53 | - | [12] |
| MAXF401 | Total dose 15.1 g/kg over 6 weeks | 14/7 | 56 | - | [12] |
| MAXF401 | Total dose 15.1 g/kg over 6 weeks | 5/2 | 48 | - | [12] |
| MAXF401 | Total dose 15.1 g/kg over 6 weeks | 7/7 | 54 | - | [12] |
| KPL-4 | 200 | 14 days daily | 58 | - | [10] |
| KPL-4 | 400 (MTD) | 14 days daily | 84 | - | [10] |
| HBCx (15 models) | 270 (twice daily) | 4 weeks | >50 in 11/15 models | >2-fold in 11/15 models | [13] |
Table 3: this compound in Combination Therapy
| Xenograft Model | Treatment | TGI (%) | ILS (%) | Reference |
| HT29 | This compound (7/7) + Bevacizumab | >100 | Significantly greater than monotherapy | [7] |
| HT29 | This compound (7/7) + Oxaliplatin + Bevacizumab | >100 | 234 | [7][14] |
| Colo205 | This compound (7/7) + Bevacizumab | - | Significantly greater than monotherapy | [7] |
| KPL-4 | This compound (MTD) + Bevacizumab | Superior to monotherapy | Superior to monotherapy | [10][15] |
| BxPC-3 | This compound + Radiotherapy | Synergistic | - | [9] |
| BxPC-3 | This compound + Radiotherapy + Celecoxib | Further improved | - | [9] |
| CXF280 | This compound + Oxaliplatin | Superior to monotherapy | - | [4] |
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers utilizing human cancer xenograft models to study this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of this compound's therapeutic potential and the development of more effective cancer treatments.
References
- 1. oncodaily.com [oncodaily.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Enhancement of this compound efficacy by oxaliplatin in human colorectal and gastric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits epithelial-to-mesenchymal transition and proliferation of colorectal cancer cells by mediating the RANK/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Novel Regimens of this compound Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor activity of this compound and bevacizumab combination in a human estrogen receptor-negative breast adenocarcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Capecitabine-Resistant Cell Line for Preclinical Research
Application Notes and Protocols for Researchers
Abstract
The development of drug resistance remains a significant hurdle in cancer therapy. Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent for various solid tumors, including colorectal and breast cancer. However, acquired resistance to this compound is a common clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models are essential. This document provides detailed application notes and experimental protocols for establishing and characterizing this compound-resistant cancer cell lines. The protocols cover the induction of resistance, determination of the resistance level, and analysis of key molecular markers.
Introduction
This compound is a fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade. The final and rate-limiting step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by thymidine phosphorylase (TP), which is often overexpressed in tumor tissues. 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis, and by being misincorporated into DNA and RNA.
Resistance to this compound can arise through various mechanisms, including:
-
Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme can overcome the inhibitory effects of 5-FU.
-
Altered this compound Metabolism: Changes in the expression of enzymes involved in this compound's activation and catabolism, such as decreased thymidine phosphorylase (TP) or increased dihydropyrimidine dehydrogenase (DPD), can reduce the concentration of active 5-FU in tumor cells.
-
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can render cancer cells less susceptible to drug-induced cell death.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the drug from the cell.
The development of this compound-resistant cell lines provides a valuable tool for investigating these mechanisms and for screening novel drugs or combination therapies that can resensitize resistant tumors.
I. Establishing this compound-Resistant Cell Lines
There are two primary methods for establishing drug-resistant cell lines in vitro: continuous exposure to gradually increasing drug concentrations and intermittent high-dose exposure. The former method more closely mimics the development of acquired resistance in a clinical setting.
Protocol 1: Gradual Dose Escalation Method
This method involves the continuous culture of cancer cells in the presence of this compound, with a stepwise increase in the drug concentration as the cells adapt and resume proliferation.
Materials:
-
Parental cancer cell line of choice (e.g., HT-29, HCT-116 for colorectal cancer; MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT assay, see Protocol 3) to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing a starting concentration of this compound equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Monitor Cell Growth:
-
Observe the cells daily. Initially, a significant proportion of cells may die.
-
When the surviving cells become confluent (80-90%), passage them as usual, but continue to use the drug-containing medium.
-
-
Stepwise Increase in this compound Concentration:
-
Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat steps 2-4, gradually increasing the drug concentration. It is advisable to cryopreserve cells at each concentration step.
-
-
Establishment of the Resistant Line:
-
Continue this process until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cell line. This process can take several months.
-
-
Characterization of the Resistant Line:
-
Once the resistant line is established, perform a cell viability assay to determine its IC50 and calculate the fold resistance (IC50 of resistant line / IC50 of parental line).
-
Maintain the resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
-
II. Characterization of this compound-Resistant Cell Lines
Data Presentation: IC50 and Fold Resistance
A crucial step in characterizing a newly established resistant cell line is to quantify the level of resistance. This is typically expressed as the fold increase in the IC50 value compared to the parental cell line.
| Cell Line | Parent/Resistant | This compound IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | Parental | 13.13 | - | |
| Resistant | 62.65 | 4.77 | [1] | |
| HT-29 | Parental | ~40 | - | [2] |
| Resistant (CR/HT29) | >40 (significant viability at 40µM) | >1 | [2] | |
| HCT-116 | Parental | 50.34 (72h) | - | [3] |
| L-cycloserine-Capecitabine Combination | 22.3 (as part of a combination study) | N/A | [4] | |
| 4T1 | Parental | 1700 (48h) | - | [5] |
| LS174T | Parental (WT) | ~300 | - | |
| TP-overexpressing | ~40 | ~7.5-fold more sensitive | [6] |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Experimental Protocols
Protocol 2: MTT Cell Viability Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA expression levels of genes associated with this compound resistance, such as TYMS (TS), TYMP (TP), and DPYD.
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TYMS | GGTGTTTTGGAGGAGTTGCTGTG | GGAGAATCCCAGGCTGTCCAAA |
| TYMP | CATTGAGGACATTCCGGAGTT | TCCAGAGGGTTCCATGAACT |
| DPYD | AGGACGCAAGGAGGGTTTGT | GTCCATGAGGAAGCGGTTCA |
| GAPDH | GAGTCAACGGATTTGGTCGT | GACAAGCTTCCCGTTCTCAG |
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a total volume of 20 µL containing cDNA, primers, and qPCR master mix.
-
A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.
-
Protocol 4: Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the protein levels of TS, TP, and DPD.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TS, anti-TP, anti-DPD, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
III. Visualization of Pathways and Workflows
This compound Metabolic Pathway
Caption: Metabolic activation of this compound to 5-fluorouracil.
Experimental Workflow for Establishing a Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cell line.
Altered Signaling Pathways in this compound Resistance
Apoptosis Pathway: Resistance to this compound can be associated with alterations in the apoptotic signaling cascade, leading to decreased cell death in response to the drug.
Caption: Altered apoptosis pathway in this compound resistance.
RANK/RANKL Signaling Pathway: The RANK/RANKL pathway has been implicated in colorectal cancer progression, and its activation may contribute to this compound resistance.
References
- 1. Fisetin and/or this compound causes changes in apoptosis pathways in this compound-resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-proliferative effect of this compound (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. youtube.com [youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Capecitabine Efficacy and Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the efficacy and toxicity of capecitabine, an oral fluoropyrimidine carbamate that acts as a prodrug to 5-fluorouracil (5-FU).[1][2][3] The following sections detail common animal models, experimental designs for efficacy and toxicity studies, and specific protocols for key assays.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered chemotherapeutic agent widely used in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[2][3][4] It is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU).[1][2] This conversion happens sequentially, with the final step predominantly occurring within tumor tissues, leading to a targeted cytotoxic effect while minimizing systemic toxicity.[1][2][5] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair, and by being misincorporated into RNA and DNA, ultimately leading to cell death.[1]
Signaling Pathway of this compound Activation and Action
The conversion of this compound to 5-FU and its subsequent effects on cellular pathways are critical to its therapeutic action. The following diagram illustrates this process.
Animal Models for this compound Studies
The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. Both xenograft and genetically engineered mouse models are commonly employed.
-
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[6] They are widely used for evaluating the efficacy of anticancer drugs.
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines (e.g., HT29 for colorectal cancer, MCF7 for breast cancer) are subcutaneously or orthotopically implanted.[7][8][9]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into mice, better preserving the heterogeneity of the original tumor.[6][10]
-
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that recapitulate human disease, such as the KPC (KrasG12D; p53R172H; Pdx1-Cre) model for pancreatic cancer.[11][12]
Efficacy Studies: Experimental Design and Protocols
Efficacy studies aim to determine the antitumor activity of this compound. A typical experimental workflow is outlined below.
Quantitative Data from Preclinical Efficacy Studies
The following tables summarize dosing regimens and efficacy outcomes from various preclinical studies.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Cancer Type | Animal Model | Cell Line | This compound Dose and Schedule | Efficacy Outcome |
| Colorectal | Athymic Nude Mice | HT29 | 400 mg/kg/day (14 days on, 7 off) | Significant tumor growth inhibition |
| Colorectal | Athymic Nude Mice | HT29 | 700 mg/kg/day (7 days on, 7 off) | Greater tumor growth inhibition and increased life span compared to 14/7 schedule.[7] |
| Colorectal | Athymic Nude Mice | Colo205 | 360 mg/kg/day (7 days on, 7 off) | ~50% tumor growth inhibition.[7] |
| Breast | Nude Mice | MCF7 | 2/3 MTD (5 days on, 2 off) | Significant reduction in tumor volume.[8] |
| Pancreatic | Nude Mice | K8484 allograft | 755 mg/kg/day (5 days on, 2 off for 3 weeks) | Significant reduction in tumor growth.[11] |
Table 2: this compound Combination Therapy Efficacy in Xenograft Models
| Cancer Type | Animal Model | Combination Agent(s) | This compound Dose and Schedule | Efficacy Outcome |
| Colorectal | Athymic Nude Mice | Bevacizumab | 467 mg/kg/day (7 days on, 7 off) | Significantly greater survival relative to either agent alone.[7] |
| Colorectal | Athymic Nude Mice | Bevacizumab + Oxaliplatin | 467 mg/kg/day (7 days on, 7 off) | Tumor growth inhibition >100% and 234% increase in life span.[7] |
| Breast | NSG Mice | Gemcitabine | 40 mg/kg/day (5 days a week) | Dose modulation and intermittent adaptive therapies showed improved survival compared to MTD.[13][14] |
| Pancreatic | Nude Mice | Gemcitabine | 539 mg/kg/day (5 days on, 2 off) | Combination did not improve therapeutic index compared to gemcitabine alone due to increased toxicity.[11][12] |
Protocol: Tumor Growth Inhibition Study in a Subcutaneous Xenograft Model
-
Animal and Cell Line Preparation:
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 3 x 10^6 to 5 x 10^6 cells into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the control group.
-
For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume exceeding a certain limit or signs of morbidity) and analyze survival data using Kaplan-Meier curves.[7]
-
Toxicity Studies: Experimental Design and Protocols
Toxicity studies are essential to determine the safety profile of this compound. These can be conducted as part of efficacy studies or as standalone investigations.
Quantitative Data from Preclinical Toxicity Studies
Table 3: Toxicity Parameters in this compound-Treated Mice
| Animal Model | This compound Dose and Schedule | Key Toxicity Findings |
| C57BL/6J Mice | 1500 mg/kg/day (daily) | Significant weight loss, decreased colon length, increased stool lipocalin-2 (colonic inflammation), and hind paw thermal hyperalgesia (mimicking hand-foot syndrome).[15] |
| Athymic Nude Mice | Up to 700 mg/kg/day (7/7 schedule) with bevacizumab and oxaliplatin | No evidence of major toxicity; no meaningful changes in body weight.[7] |
| Swiss Albino Mice | 2000 mg/kg (single oral dose) | Reported as having zero toxicity.[16][17] |
| KPC Mice (Pancreatic Cancer Model) | 755 mg/kg/day with Gemcitabine | Increased toxicity, including diarrhea and hemorrhage.[11] |
Protocol: General Toxicity Assessment in Mice
-
Animal Dosing:
-
Administer this compound orally to mice at various dose levels. Include a vehicle control group.
-
-
Clinical Observations:
-
Hematological Analysis:
-
At the end of the study, collect blood samples via cardiac puncture or other appropriate methods.
-
Perform a complete blood count (CBC) to assess parameters such as red blood cell count, white blood cell count, and platelet count.
-
-
Serum Biochemistry:
-
Analyze serum samples for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
-
Histopathology:
Protocol: Assessment of Hand-Foot Syndrome (HFS) Like Symptoms
-
Model: C57BL/6J mice treated with high-dose this compound (e.g., 1500 mg/kg/day) can develop symptoms analogous to HFS.[15]
-
Thermal Hyperalgesia Test:
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 52°C).
-
Measure the latency for the mouse to exhibit a pain response (e.g., licking or flicking its hind paw).
-
A decreased withdrawal latency in this compound-treated mice compared to controls indicates thermal hyperalgesia, a sensory neuropathy component of HFS.[15]
-
By following these application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the efficacy and toxicity of this compound, contributing to the development of improved cancer therapies.
References
- 1. oncodaily.com [oncodaily.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ajgh.journals.ekb.eg [ajgh.journals.ekb.eg]
- 5. This compound: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anti-Tumour Efficacy of this compound in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumour efficacy of this compound in a genetically engineered mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testing Adaptive Therapy Protocols using Gemcitabine and this compound on a Mouse Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. rjptonline.org [rjptonline.org]
- 18. An Oral Fluorouracil Prodrug, this compound, Mitigates a Gram-Positive Systemic Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Capecitabine and its Metabolites in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine is an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissues.[1][2] This targeted activation minimizes systemic toxicity while delivering the active chemotherapeutic agent to the site of action. The metabolic activation of this compound involves a three-step enzymatic cascade, producing key metabolites: 5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), and finally 5-FU.[1][3][4] Monitoring the plasma concentrations of this compound and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of personalized medicine strategies to optimize efficacy and minimize adverse effects.
This document provides detailed protocols for the quantification of this compound and its primary metabolites in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique.
This compound Metabolic Pathway
This compound undergoes a sequential three-step enzymatic conversion to its active form, 5-fluorouracil.[5] The initial metabolism occurs predominantly in the liver.
-
Step 1: this compound is first hydrolyzed by carboxylesterase (CES) to 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][4]
-
Step 2: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDD), an enzyme found in the liver and tumor tissues.[4][6]
-
Step 3: Finally, 5'-DFUR is converted to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP), which is often present at higher concentrations in tumor tissues compared to normal tissues.[1][2][4]
5-FU is further catabolized to inactive metabolites such as α-fluoro-β-alanine (FBAL).[7]
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
This section details the materials and procedures for sample preparation and HPLC analysis for the simultaneous determination of this compound and its metabolites in plasma.
Materials and Reagents
-
This compound, 5'-DFCR, 5'-DFUR, and 5-FU analytical standards
-
Internal Standard (IS), e.g., 5-Chlorouracil or Fludarabine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Trichloroacetic acid (TCA)
-
Zinc Sulfate
-
Ethanol
-
Water (HPLC grade)
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward method for extracting this compound and its metabolites from plasma samples.[6][8][9]
Protocol 1: Trichloroacetic Acid (TCA) Precipitation [10]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a known concentration of the internal standard.
-
Add 10% (v/v) trichloroacetic acid in water for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.[6]
-
Carefully collect the clear supernatant.
-
Inject a 20 µL aliquot of the supernatant directly into the HPLC system.[10]
Protocol 2: Zinc Sulfate-Ethanol Precipitation [9]
-
To 400 µL of human plasma, add 300 µL of absolute ethanol and 30 µL of 17% zinc sulfate solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,800 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
HPLC-UV Chromatographic Conditions
The following conditions are a representative example for the separation and quantification of this compound and its metabolites.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/DAD detector |
| Column | C18 reversed-phase column (e.g., Atlantis dC18, 5 µm, 4.6 x 150 mm)[6] |
| Mobile Phase | A: Acidified water with phosphoric acid (pH 2.6)[6]B: Methanol[6] |
| Gradient Elution | A stepwise gradient can be optimized. For example: 0-7 min (5-75% B), 7-20 min (75-100% B).[6] |
| Flow Rate | 1.0 mL/min[6][9] |
| Column Temperature | 25°C[6] |
| Injection Volume | 25 µL[6] |
| Detection | UV detection at multiple wavelengths: 205 nm, 266 nm, and 310 nm.[6] |
Method Validation and Quantitative Data
The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.[6]
Linearity and Range
The linearity of the method is established by analyzing a series of calibration standards.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 20,000[6] | > 0.99 |
| 5'-DFCR | 1 - 20,000[6] | > 0.99 |
| 5'-DFUR | 1 - 20,000[6] | > 0.99 |
| 5-FU | 1 - 100,000[6] | > 0.99 |
| DHFU | 10 - 20,000[6] | > 0.99 |
Limits of Detection (LOD) and Quantification (LOQ)
LOD is typically determined at a signal-to-noise ratio of 3, and LOQ at a signal-to-noise ratio of 10.[6]
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 3.0[6] | 10.0[6] |
| 5'-DFCR | 0.3[6] | 1.0[6] |
| 5'-DFUR | 0.3[6] | 1.0[6] |
| 5-FU | 0.3[6] | 1.0[6] |
| DHFU | 3.0[6] | 10.0[6] |
Chromatographic Performance
Retention times are critical for peak identification. The following are example retention times from a published method.
| Compound | Retention Time (min) |
| DHFU | 3.6[2][6] |
| 5-FU | 4.4[2][6] |
| 5'-DFUR | 11.4[2][6] |
| This compound | 20.4[2][6] |
Experimental Workflow
The overall workflow for the quantification of this compound and its metabolites in plasma is summarized in the diagram below.
Caption: General workflow for plasma sample analysis.
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable approach for the simultaneous quantification of this compound and its major metabolites in human plasma. The sample preparation is straightforward, and the chromatographic conditions can be optimized to achieve good separation and sensitivity. This method is well-suited for pharmacokinetic research and can be adapted for therapeutic drug monitoring in clinical settings, aiding in the optimization of this compound therapy for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple determination of this compound and its metabolites by liquid chromatography with ultraviolet detection in a single injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Monitoring of this compound Metabolism in Human Liver by 19Fluorine Magnetic Resonance Spectroscopy at 1.5 and 3 Tesla Field Strength | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Population pharmacokinetic analysis of the major metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an ecofriendly HPLC-UV method for determination of this compound in human plasma: application to pharmacokinetic studies [scielo.org.za]
- 10. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent this compound and its metabolites: 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Immunohistochemistry for Thymidine Phosphorylase in Capecitabine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its efficacy relies on a three-step enzymatic conversion to the active 5-FU, with the final, rate-limiting step catalyzed by thymidine phosphorylase (TP).[2][3] Notably, TP is often expressed at higher levels in tumor tissue compared to normal tissue, leading to a targeted release of 5-FU at the tumor site and potentially reducing systemic toxicity.[1][2] Consequently, the expression level of TP in tumor cells has been investigated as a predictive biomarker for this compound efficacy. Immunohistochemistry (IHC) is a widely used method to assess TP expression in tumor tissues.[4][5][6] These application notes provide detailed protocols for TP IHC and summarize the quantitative data from key studies investigating the correlation between TP expression and clinical outcomes in patients treated with this compound.
This compound Activation and Mechanism of Action
This compound is absorbed intact through the gastrointestinal wall and undergoes a series of enzymatic conversions.[1][2] First, it is hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[2][7] Subsequently, cytidine deaminase, present in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[2][7] Finally, thymidine phosphorylase (TP), which is found in higher concentrations in many tumors, converts 5'-DFUR into the active cytotoxic agent, 5-fluorouracil (5-FU).[2][3][7]
Once formed, 5-FU exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting its function.[1] This leads to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1]
-
Incorporation into RNA and DNA: 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[1] Similarly, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[1]
Quantitative Data Summary
The following tables summarize the findings from clinical studies that have investigated the correlation between thymidine phosphorylase (TP) expression, as determined by IHC, and the clinical outcomes of this compound-based therapy.
Table 1: TP Expression and Response to this compound in Colorectal Cancer
| Study (Reference) | Treatment Regimen | TP Expression | Number of Patients | Response Rate | p-value |
| Gold et al.[8] | This compound + Irinotecan | TP-Positive (Primary Tumor) | 34 | 65% | <0.05 |
| TP-Negative (Primary Tumor) | 15 | 27% | |||
| TP-Positive (Metastatic Site) | - | 61% | <0.05 | ||
| TP-Negative (Metastatic Site) | - | 14% | |||
| Meropol et al.[5] | This compound + Oxaliplatin | High TP | - | - | 0.019 |
| Low TP | - | - |
Table 2: TP Expression and Clinical Outcomes in Breast Cancer
| Study (Reference) | Treatment Regimen | TP Expression | Number of Patients | Median Time to Progression (TTP) / Progression-Free Survival (PFS) | p-value |
| Andreetta et al.[4] | This compound Monotherapy | TP-Positive | 34 | 7.5 months (TTP, with prior anthracyclines/taxanes) | 0.01 |
| TP-Negative | 27 | 3.3 months (TTP, with prior anthracyclines/taxanes) | |||
| Puglisi et al.[9] | Docetaxel + this compound | TP-Positive | - | Significantly higher TTP | 0.009 |
| TP-Negative | - | ||||
| Park et al.[10] | This compound Monotherapy | High TP | - | 6.0 months (PFS) | 0.013 |
| Low TP | - | 3.3 months (PFS) |
Table 3: TP Expression and Response to this compound in Gastric Cancer
| Study (Reference) | Treatment Regimen | TP & DPD Expression | Number of Patients | Response Rate | p-value |
| Terashima et al.[6] | This compound Monotherapy | TP-Positive & DPD-Negative | 10 | 60% | 0.028 |
| Other Expression Profiles | 15 | 13% |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Thymidine Phosphorylase
This protocol is a synthesized methodology based on general IHC best practices and details from studies evaluating TP expression in the context of this compound.[11][12][13]
1. Tissue Preparation (Formalin-Fixed Paraffin-Embedded - FFPE)
-
Fixation: Immediately after excision, fix fresh tissue specimens (≤5 mm thick) in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols (e.g., 70%, 80%, 95%, 100% ethanol) and clear in xylene.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse with distilled water.
3. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Solution: Use a citrate buffer (10 mM, pH 6.0).
-
Procedure: Immerse slides in the pre-heated retrieval solution and heat in a pressure cooker, water bath, or steamer at 95-100°C for 20-30 minutes.
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
4. Staining Procedure
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against thymidine phosphorylase. A commonly used antibody is a mouse monoclonal anti-human TP antibody.[14] The optimal dilution and incubation time should be determined empirically, but a starting point is a 1:50 to 1:200 dilution for 1 hour at room temperature or overnight at 4°C.
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) for signal amplification. Incubate according to the manufacturer's instructions.
-
Chromogen: Apply a diaminobenzidine (DAB) solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene. Mount with a permanent mounting medium and a coverslip.
5. Controls
-
Positive Control: Use tissue known to express high levels of TP (e.g., some colon or breast carcinomas).
-
Negative Control: Omit the primary antibody during incubation to check for non-specific staining by the detection system.
IHC Scoring Methodology
A semi-quantitative scoring system is often employed to evaluate TP expression.
-
Staining Intensity: Score the intensity of the cytoplasmic and/or nuclear staining on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Percentage of Positive Cells: Determine the percentage of positively stained tumor cells.
-
H-Score: A common method is to calculate an H-score (Histoscore) by multiplying the intensity score by the percentage of cells at that intensity: H-Score = Σ [Intensity x Percentage of Positive Cells] . The final score ranges from 0 to 300. A cutoff value is then established to classify tumors as having high or low TP expression. For example, an H-score > 150 could be considered high TP expression.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Thymidine phosphorylase expression and benefit from this compound in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidine phosphorylase expression in metastatic sites is predictive for response in patients with colorectal cancer treated with continuous oral this compound and biweekly oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of the effect of this compound in gastric cancer by immunohistochemical staining of thymidine phosphorylase and dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Thymidine phosphorylase expression is associated with time to progression in patients receiving low-dose, docetaxel-modulated this compound for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase and thymidine phosphorylase as predictive markers of this compound monotherapy in patients with anthracycline- and taxane-pretreated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. ptglab.com [ptglab.com]
- 13. Sample preparation | Abcam [abcam.com]
- 14. Preparation of Anti-human Thymidine Phosphorylase Monoclonal antibodies Useful for Detecting the Enzyme Levels in Tumor Tissues [jstage.jst.go.jp]
Application Notes and Protocols for Gene Expression Analysis in Tumors Treated with Capecitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and expected outcomes for analyzing gene expression changes in tumors following treatment with Capecitabine. The protocols outlined below are intended to serve as a guide for researchers investigating the molecular mechanisms of this compound action, identifying biomarkers of response and resistance, and developing novel therapeutic strategies.
Introduction
This compound is an oral prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] Its efficacy is dependent on a three-step enzymatic conversion to the active 5-FU within the tumor tissue.[1][3] This tumor-selective activation is a key advantage, potentially reducing systemic toxicity.[1][3] Gene expression analysis of tumors treated with this compound can elucidate the molecular pathways affected by the drug, identify predictive biomarkers for patient stratification, and shed light on mechanisms of drug resistance.
Key Genes and Pathways in this compound Treatment
Several key genes and signaling pathways are implicated in the metabolism, efficacy, and resistance to this compound. Understanding the expression levels of these genes can provide valuable insights into treatment response.
This compound Metabolism and Activation:
The conversion of this compound to 5-FU involves three key enzymes:
-
Carboxylesterase (CES1 and CES2): Catalyzes the initial conversion of this compound to 5'-deoxy-5-fluorocytidine (5'-DFCR) in the liver.[4]
-
Cytidine Deaminase (CDA): Converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) in the liver and tumor tissues.[4]
-
Thymidine Phosphorylase (TP, also known as TYMP): The final and rate-limiting step, converting 5'-DFUR to the active drug 5-FU, with higher expression often found in tumor tissues.[1][3]
Determinants of 5-FU Activity and Resistance:
-
Dihydropyrimidine Dehydrogenase (DPD): The primary enzyme responsible for the catabolism and detoxification of 5-FU.[4] Low DPD expression is associated with increased 5-FU toxicity.
-
Thymidylate Synthase (TS, also known as TYMS): The main target of 5-FU. Inhibition of TS disrupts DNA synthesis and repair.[5] Overexpression of TS is a known mechanism of 5-FU resistance.
-
p53 Signaling Pathway: 5-FU-induced DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6]
-
NF-κB Signaling Pathway: This pathway can be activated in response to chemotherapy and is often associated with inflammation and chemoresistance.[6]
-
Immune Response Pathways: Studies have shown that genes related to anti-tumor immunity and modulation of the immune response are associated with improved outcomes in patients receiving this compound.[6][7]
Quantitative Gene Expression Data Summary
The following tables summarize representative quantitative data on gene expression changes and their association with this compound treatment outcomes from various studies.
Table 1: Predictive Biomarkers for Adjuvant this compound Benefit in Triple-Negative Breast Cancer [6][8]
| Gene/Metagene Signature | Hazard Ratio (HR) for Recurrence-Free Survival | 95% Confidence Interval (CI) | P-interaction |
| Cytotoxic Cells | 0.38 | 0.16–0.86 | 0.01 |
| Endothelial Cells | 0.67 | 0.20–2.22 | 0.02 |
| Mast Cells | 0.78 | 0.49–1.27 | 0.04 |
| PDL2 | 0.31 | 0.12–0.81 | 0.03 |
Table 2: Association of Gene Polymorphisms with this compound Toxicity in Colorectal Cancer [8]
| Gene | Polymorphism | Toxicity Allele Frequency | Odds Ratio (OR) for Toxicity | p-value |
| DPYD | rs12132152 | 0.031 | 3.83 | 4.31 x 10⁻⁶ |
| DPYD | rs12022243 | 0.196 | 1.69 | 2.55 x 10⁻⁵ |
| ENOSF1 | rs2612091 | 0.532 | 1.59 | 5.28 x 10⁻⁶ |
Table 3: Differentially Expressed Genes in Response to Neoadjuvant Docetaxel and this compound in Breast Cancer [4]
| Number of Differentially Expressed Gene Categories | Comparison | p-value |
| 39 | Responders vs. Non-responders (Baseline) | < 0.005 |
| 71 | Pre- vs. Post-chemotherapy | Not specified |
| 45 (GO Pathways) | Change in expression (Responders vs. Non-responders) | Not specified |
Experimental Protocols
Detailed methodologies for key experiments in gene expression analysis of this compound-treated tumors are provided below.
Protocol 1: RNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
This protocol is crucial for retrospective studies using archived clinical samples.
Materials:
-
FFPE tissue sections (5-10 µm thick)
-
Deparaffinization solution (e.g., xylene)
-
Ethanol (100%, 95%, 70%)
-
Proteinase K
-
Lysis buffer
-
RNA purification columns and buffers (e.g., Qiagen RNeasy FFPE Kit)
-
DNase I
-
RNase-free water
Procedure:
-
Deparaffinization:
-
Place FFPE sections in a microcentrifuge tube.
-
Add 1 ml of xylene and vortex vigorously. Centrifuge and remove the supernatant.
-
Repeat the xylene wash.
-
-
Rehydration:
-
Add 1 ml of 100% ethanol and vortex. Centrifuge and remove the supernatant.
-
Repeat with 95% and 70% ethanol washes.
-
Briefly air dry the pellet.
-
-
Proteinase K Digestion:
-
Resuspend the tissue pellet in lysis buffer containing Proteinase K.
-
Incubate at the recommended temperature (e.g., 56°C) to digest the tissue and release nucleic acids.
-
-
RNA Binding:
-
Add ethanol to the lysate to create conditions for RNA binding to the silica membrane of the purification column.
-
Transfer the mixture to an RNA purification column and centrifuge.
-
-
DNase Treatment:
-
Perform an on-column DNase I digestion to remove contaminating genomic DNA.
-
-
Washing:
-
Wash the column with the provided wash buffers to remove impurities.
-
-
Elution:
-
Elute the purified RNA with RNase-free water.
-
-
Quality Control:
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
-
Protocol 2: Gene Expression Analysis using NanoString nCounter System
This technology is well-suited for FFPE-derived RNA due to its robustness with fragmented RNA.
Materials:
-
Purified total RNA (50-100 ng)
-
nCounter Gene Expression CodeSet (custom or pre-designed panels)
-
Hybridization buffer
-
nCounter Prep Station and Digital Analyzer
Procedure:
-
Hybridization:
-
Mix the purified RNA with the reporter and capture probes from the CodeSet in hybridization buffer.
-
Incubate at 65°C for 16-24 hours to allow the probes to hybridize to their target mRNA molecules.
-
-
Sample Processing (on nCounter Prep Station):
-
Load the hybridized samples into the Prep Station.
-
The Prep Station will perform the following automated steps:
-
Removal of excess probes.
-
Binding of the probe-target complexes to the streptavidin-coated cartridge surface.
-
Immobilization and stretching of the complexes for imaging.
-
-
-
Data Acquisition (on nCounter Digital Analyzer):
-
Transfer the cartridge to the Digital Analyzer.
-
The Digital Analyzer images the immobilized fluorescent reporters and counts the number of times each barcode is detected.
-
-
Data Analysis:
-
The raw digital counts are normalized using positive controls and housekeeping genes.
-
Perform differential expression analysis to identify genes with significant changes in expression between treatment groups.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used for the validation of gene expression changes identified by broader screening methods.
Materials:
-
Purified total RNA
-
Reverse transcriptase and associated buffers/reagents
-
cDNA
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template.
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct value of the gene of interest to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Protocol 4: Microarray Analysis
Microarrays allow for the high-throughput analysis of thousands of genes simultaneously.
Materials:
-
Purified total RNA
-
RNA amplification and labeling kit (e.g., to produce biotinylated cRNA)
-
Microarray chip (e.g., Affymetrix GeneChip)
-
Hybridization oven
-
Fluidics station for washing and staining
-
Microarray scanner
Procedure:
-
Sample Preparation:
-
Convert total RNA into double-stranded cDNA.
-
Perform in vitro transcription to synthesize biotinylated cRNA.
-
Fragment the cRNA to a uniform size.
-
-
Hybridization:
-
Hybridize the fragmented and labeled cRNA to the microarray chip in a hybridization oven.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound cRNA.
-
Stain the chip with a fluorescently labeled streptavidin conjugate.
-
-
Scanning:
-
Scan the microarray chip to detect the fluorescent signals.
-
-
Data Analysis:
-
Normalize the raw intensity data.
-
Perform statistical analysis to identify differentially expressed genes between experimental groups.
-
Conduct pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In vitro anti-proliferative effect of this compound (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gene expression pathway analysis to predict response to neoadjuvant docetaxel and this compound for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metagenomic analysis during this compound therapy reveals microbial chemoprotective mechanisms and predicts drug toxicity in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A candidate gene study of this compound-related toxicity in colorectal cancer identifies new toxicity variants at DPYD and a putative role for ENOSF1 rather than TYMS - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for evaluating Capecitabine synergy with other chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to evaluate the synergistic effects of capecitabine with other chemotherapeutic agents. The following sections detail the underlying mechanisms of synergy, experimental protocols for in vitro and in vivo assessment, and methods for data analysis and visualization.
Introduction to this compound and Synergy
This compound is an orally administered fluoropyrimidine carbamate that acts as a prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[1][2] Its activation involves a three-step enzymatic conversion, with the final, critical step occurring preferentially within tumor tissues due to higher levels of the enzyme thymidine phosphorylase (TP).[1][2] This tumor-selective activation enhances the therapeutic index, delivering the cytotoxic effects of 5-FU more directly to malignant cells while minimizing systemic toxicity.[1]
The rationale for combining this compound with other chemotherapeutics often lies in the principle of synergy, where the combined effect of the drugs is greater than the sum of their individual effects.[3] One key mechanism for synergy with this compound involves the upregulation of thymidine phosphorylase by other cytotoxic agents, such as taxanes (paclitaxel, docetaxel) and cyclophosphamide.[3][4][5] This increased enzyme level in the tumor microenvironment leads to more efficient conversion of this compound to its active form, 5-FU, thereby enhancing its anti-tumor activity.[3][4]
In Vitro Synergy Evaluation
In vitro assays are fundamental for the initial screening and characterization of synergistic drug combinations. These assays are typically performed on cancer cell lines to determine the cytotoxic or anti-proliferative effects of the drugs, both individually and in combination.
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.
-
Clonogenic Assays: This technique assesses the ability of single cells to undergo unlimited division and form colonies. It provides a measure of the long-term cytotoxic effects of a drug combination.
-
Apoptosis Assays (e.g., DNA Fragmentation, Western Blot for Apoptosis Markers): These assays are used to determine if the drug combination induces programmed cell death (apoptosis). This can be visualized through DNA fragmentation analysis or by measuring the levels of key apoptosis-related proteins like Bax, Bcl-2, and caspases.[6]
-
Cell Migration Assays: These assays evaluate the effect of the drug combination on the migratory capacity of cancer cells, which is a critical aspect of metastasis.
This protocol outlines the steps for performing an MTT assay to evaluate the synergistic effects of this compound and a partner chemotherapeutic on a cancer cell line.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a series of dilutions for this compound and the combination drug in culture medium.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug individually.[9]
-
For synergy assessment, treat the cells with the drugs alone and in combination at various concentrations, often at fixed ratios based on their IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50, 4 x IC50).[8]
-
Include a vehicle-treated control group.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[7][8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use the data to determine the IC50 values and to calculate the Combination Index (CI) to quantify synergy.
-
The following table summarizes representative IC50 values obtained from in vitro studies of this compound in combination with other agents.
| Cell Line | Drug Combination | IC50 Values | Reference |
| 4T1 (Breast Cancer) | This compound | 1700 µM | [9] |
| 4T1 (Breast Cancer) | Mocetinostat | 3.125 µM | [9] |
| 4T1 (Breast Cancer) | This compound + Mocetinostat | 50 µM + 1.5 µM | [9] |
| K8484 (Pancreatic Cancer) | 5-FU (active metabolite of this compound) | 2.56 ± 0.55 µM | [10] |
In Vivo Synergy Evaluation
In vivo studies are crucial for validating the synergistic effects observed in vitro and for evaluating the overall anti-tumor efficacy and toxicity of a drug combination in a living organism.
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[11][12][13] These models are widely used to assess the anti-tumor activity of drug combinations by measuring tumor growth inhibition and survival.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously in the context of a fully intact immune system, providing a more clinically relevant setting to study drug responses.[10]
This protocol describes a typical workflow for evaluating the synergy of this compound and a partner drug in a colorectal cancer xenograft model.
-
Cell Culture and Implantation:
-
Tumor Growth and Animal Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
Prepare the drug formulations for administration. This compound is administered orally (p.o.).[13] The partner drug is administered according to its established route (e.g., intravenously [i.v.], intraperitoneally [i.p.]).
-
Treat the mice with this compound alone, the partner drug alone, the combination of both, and a vehicle control.
-
Dosing schedules can vary. For example, this compound can be administered daily for a set number of days followed by a rest period (e.g., 7 days on, 7 days off).[11][12]
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Primary endpoints often include tumor growth inhibition (TGI) and increase in lifespan (ILS).[11]
-
Euthanize the mice when tumors reach a maximum allowed size or if they show signs of excessive toxicity.
-
The table below presents data on the efficacy of this compound combinations in xenograft models.
| Tumor Model | Treatment Combination | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference |
| HT29 (Colorectal) | This compound (14/7 schedule) + Oxaliplatin | 95% | 81% | [11] |
| HT29 (Colorectal) | This compound (7/7 schedule) + Oxaliplatin | >100% | 234% | [11] |
| Colo205 (Colorectal) | This compound (7/7 schedule) | 83% | - | [12] |
| Colo205 (Colorectal) | Bevacizumab | 32% | - | [12] |
| Colo205 (Colorectal) | This compound (7/7 schedule) + Bevacizumab | >100% | - | [12] |
Data Analysis and Visualization
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[8][14] It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The CI is calculated based on the dose-effect curves of the individual drugs and their combination.[14]
An isobologram is a graphical representation of synergy.[14] It plots the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition). A line connecting the IC50 values of the individual drugs represents the line of additivity. Data points for the combination that fall below this line indicate synergy, as lower concentrations of the drugs are needed to achieve the same effect.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow for synergy evaluation.
References
- 1. oncodaily.com [oncodaily.com]
- 2. This compound in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Value of this compound-Based Combination Adjuvant Chemotherapy in Early Breast Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxanes and this compound in combination: rationale and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New directions with this compound combinations in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-proliferative effect of this compound (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation into Enhancing this compound Efficacy in Colorectal Cancer by Inhibiting Focal Adhesion Kinase Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro anti-proliferative effect of this compound (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic antitumor activity of this compound in combination with irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Note: Utilizing the Comet Assay to Evaluate DNA Damage Induced by Capecitabine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capecitabine is an oral prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent for treating various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its cytotoxic effect stems from its conversion to 5-FU within the body, which then disrupts DNA synthesis and repair, primarily through the inhibition of thymidylate synthase and the misincorporation of its metabolites into DNA and RNA.[1][3] This leads to DNA strand breaks and genomic instability, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3]
The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA damage at the level of individual cells.[4][5] It is particularly well-suited for assessing the genotoxicity of chemotherapeutic agents like this compound.[6] The alkaline version of the comet assay is capable of detecting a broad spectrum of DNA lesions, including single and double-strand breaks, as well as alkali-labile sites, making it an invaluable tool in preclinical drug development and mechanistic studies.[4][5]
This application note provides a detailed protocol for using the alkaline comet assay to quantify DNA damage in cells treated with this compound. It also includes representative data and diagrams to facilitate the experimental setup and interpretation of results.
Principle of the Comet Assay
The comet assay is based on the principle that fragmented DNA from a single cell embedded in an agarose gel will migrate away from the nucleus under the influence of an electric field, forming a "comet" shape. The "head" of the comet consists of intact, high-molecular-weight DNA, while the "tail" is composed of smaller, fragmented DNA. The intensity and length of the comet tail are directly proportional to the extent of DNA damage.[4][5]
Experimental Protocols
This protocol is adapted from a study evaluating the genotoxicity of this compound in cancer cells and normal lymphocytes.[3]
Materials
-
Microscope slides (pre-coated with 0.5% Normal Melting Point (NMP) agarose)
-
Low Melting Point (LMP) agarose (0.75% in PBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., DAPI, Propidium Iodide, or SYBR Green)
-
Cell culture medium
-
This compound
-
Cultured cells of interest (e.g., cancer cell lines or peripheral blood mononuclear cells)
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5 µM to 500 µM) for a specified duration (e.g., 1 hour at 37°C).[3]
-
Include a negative (vehicle) control and a positive control (e.g., 20 µM hydrogen peroxide for 15 minutes on ice).[3]
-
After treatment, harvest the cells and resuspend them in ice-cold PBS to achieve a single-cell suspension.
-
-
Slide Preparation:
-
Mix the cell suspension with 0.75% LMP agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Gently spread the mixture over the slide with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate for at least 1 hour at 4°C in the dark to lyse the cells and unfold the DNA.[3]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.[3]
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) and current (e.g., 300 mA) for 20-30 minutes at 4°C.[3] All steps should be performed in the dark to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a suitable DNA fluorochrome.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software to quantify DNA damage. Key parameters include:
-
% DNA in the tail: The percentage of the total fluorescence that is in the tail. This is a widely recommended and robust parameter.[5]
-
Tail Length: The length of the comet tail from the head to the end.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail.[4]
-
-
Data Presentation
The following table summarizes representative quantitative data from a study using the alkaline comet assay to assess DNA damage induced by this compound in head and neck cancer cells (HTB-43) and normal human lymphocytes.[3]
| This compound Concentration (µM) | Mean % DNA in Comet Tail (HTB-43 Cancer Cells) | Mean % DNA in Comet Tail (Normal Lymphocytes) |
| 0 (Control) | ~5% | ~3% |
| 0.5 | ~10% | ~4% |
| 5 | ~18% | ~6% |
| 50 | ~30% | ~8% |
| 500 | ~45% | ~12% |
Data are approximated from the graphical representation in the cited source for illustrative purposes.[3]
The results clearly demonstrate a dose-dependent increase in DNA damage in both cell types following this compound treatment.[3] Notably, the extent of DNA damage was significantly higher in the cancer cells compared to the normal lymphocytes, which is consistent with the tumor-selective activation of this compound.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the alkaline comet assay.
This compound Mechanism and DNA Damage Response
Caption: this compound's mechanism leading to detectable DNA damage.
Conclusion
The alkaline comet assay is a highly sensitive and quantitative method for assessing DNA damage induced by this compound. This application note provides a comprehensive protocol and illustrative data that can guide researchers in evaluating the genotoxic effects of this important chemotherapeutic agent. The ability to measure DNA damage at the single-cell level offers valuable insights into the drug's mechanism of action and can be instrumental in the development of novel anticancer therapies and combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and genotoxicity of this compound in head and neck cancer and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage and repair measured by comet assay in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Capecitabine Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis to investigate changes in protein expression induced by the chemotherapeutic agent Capecitabine. Detailed protocols and data interpretation guidelines are included to facilitate robust and reproducible experimental outcomes.
Introduction to this compound and Its Effects on Protein Expression
This compound is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body. 5-FU is a pyrimidine analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The therapeutic efficacy of this compound is intrinsically linked to its ability to modulate the expression and activity of various proteins involved in critical cellular processes. Western blot analysis is a powerful technique to elucidate these molecular changes, providing insights into the drug's mechanism of action and potential biomarkers for treatment response.
This compound has been shown to impact several key signaling pathways, including:
-
Apoptotic Pathway: this compound induces apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases (e.g., Caspase-3, -7, -9).[1]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been observed to suppress the PI3K/Akt pathway by decreasing the expression of key components like PI3K and Akt.[1]
-
RANK/RANKL Signaling Pathway: The RANK/RANKL pathway is involved in cancer cell proliferation and migration. This compound can inhibit this pathway by reducing the expression of RANK, RANKL, and OPG (Osteoprotegerin).
Quantitative Analysis of Protein Expression Changes
The following tables summarize the quantitative changes in protein expression observed in cancer cell lines after exposure to this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on Apoptotic and PI3K/Akt Pathway Proteins in 4T1 Breast Cancer Cells [1]
| Protein | Treatment | Relative Protein Expression (Normalized to Control) |
| Bcl-2 | This compound (1700 µM, 48h) | Decreased |
| Bax | This compound (1700 µM, 48h) | Increased |
| Caspase-3 | This compound (1700 µM, 48h) | Increased |
| Caspase-7 | This compound (1700 µM, 48h) | Increased |
| Caspase-9 | This compound (1700 µM, 48h) | Increased |
| Cleaved PARP | This compound (1700 µM, 48h) | Increased |
| p53 | This compound (1700 µM, 48h) | Increased |
| PI3K | This compound (1700 µM, 48h) | Decreased |
| Akt | This compound (1700 µM, 48h) | Decreased |
| PTEN | This compound (1700 µM, 48h) | Increased |
| c-myc | This compound (1700 µM, 48h) | Decreased |
Note: The study also investigated the combination of this compound with Mocetinostat. The data presented here focuses on the effects of this compound alone as interpreted from the study's findings.
Table 2: Effect of this compound on RANK/RANKL Pathway Proteins in HT29 Colorectal Cancer Cells
| Protein | This compound Concentration (µM) | Relative Protein Expression (Normalized to 0 µM) |
| RANK | 25 | ~0.95 |
| 50 | ~0.80 | |
| 100 | ~0.65 | |
| 200 | ~0.50 | |
| 400 | ~0.40 | |
| RANKL | 25 | ~0.90 |
| 50 | ~0.75 | |
| 100 | ~0.60 | |
| 200 | ~0.45 | |
| 400 | ~0.35 | |
| OPG | 25 | ~0.92 |
| 50 | ~0.82 | |
| 100 | ~0.70 | |
| 200 | ~0.55 | |
| 400 | ~0.45 |
*P<0.05 vs. 0 µM. Data is estimated from the densitometric analysis presented in the source publication.
Experimental Protocols
A detailed protocol for Western blot analysis of protein expression in cancer cells following this compound exposure is provided below.
Protocol: Western Blot Analysis
1. Cell Culture and this compound Treatment
1.1. Culture your cancer cell line of interest (e.g., 4T1, HT29, SKOV3) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. 1.2. Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency. 1.3. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 1.4. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group (e.g., DMSO alone).
2. Protein Extraction
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well or dish. 2.3. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. 4.2. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder. 4.3. Run the gel at a constant voltage until the dye front reaches the bottom. 4.4. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
5.1. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 5.2. Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the protein of interest overnight at 4°C with gentle agitation. 5.3. Wash the membrane three times for 10 minutes each with TBST. 5.4. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. 5.5. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
6.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 6.2. Incubate the membrane with the ECL substrate. 6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 6.4. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). 6.5. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Monitoring Capecitabine Treatment Response In Vivo Using Bioluminescent Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescent imaging (BLI) has emerged as a powerful and non-invasive tool for real-time monitoring of biological processes within living organisms.[1] This technique is particularly valuable in preclinical cancer research for assessing tumor growth, metastasis, and the efficacy of therapeutic agents.[1] Capecitabine, an orally administered prodrug of 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent for various solid tumors, including breast, colorectal, and gastric cancers. It is converted to its active form, 5-FU, preferentially within tumor tissue, where it inhibits DNA synthesis and cell proliferation. This application note provides detailed protocols for utilizing bioluminescent imaging to monitor the in vivo response of luciferase-expressing tumors to this compound treatment.
Mechanism of Action of this compound
This compound is absorbed intact through the gastrointestinal tract and undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This process is designed to selectively deliver the cytotoxic agent to the tumor site, as the final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often overexpressed in tumor cells compared to normal tissues. Once converted to 5-FU, it exerts its anticancer effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in monitoring this compound treatment response using BLI.
Protocol 1: Generation of Luciferase-Expressing Stable Cancer Cell Lines
Objective: To generate cancer cell lines that constitutively express luciferase for in vivo imaging.
Materials:
-
Cancer cell line of interest (e.g., 4T1 murine breast cancer, HT-29 human colorectal cancer)
-
Lentiviral vector containing the firefly luciferase gene (e.g., pLenti-CMV-Luc-Puro)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Puromycin
-
D-luciferin potassium salt
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral luciferase vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Cancer Cells:
-
Plate the target cancer cells at a density of 5 x 10^5 cells per well in a 6-well plate.
-
The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Clones:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the surviving puromycin-resistant cells.
-
-
Validation of Luciferase Activity:
-
Plate the stable cells in a 96-well plate.
-
Add D-luciferin (150 µg/mL) to the wells and immediately measure the bioluminescent signal using a plate reader or an in vivo imaging system.
-
Select clones with high and stable luciferase expression for in vivo experiments.
-
Protocol 2: Orthotopic Tumor Model Establishment and this compound Treatment
Objective: To establish orthotopic tumors in mice and administer this compound treatment.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation (Example: Orthotopic Breast Cancer Model):
-
Anesthetize the mouse using isoflurane.
-
Resuspend 1 x 10^6 4T1-luc cells in 50 µL of a 1:1 mixture of PBS and Matrigel.
-
Inject the cell suspension into the fourth mammary fat pad of a female BALB/c mouse.
-
Monitor tumor growth by palpation and bioluminescent imaging.
-
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a fresh suspension of this compound in the vehicle. A common dosage for mice is in the range of 400-755 mg/kg/day.[2][3]
-
Administer this compound or vehicle to the respective groups via oral gavage daily for a specified treatment period (e.g., 14 or 21 days).[3][4]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Protocol 3: In Vivo Bioluminescent Imaging and Data Analysis
Objective: To non-invasively monitor tumor burden and response to this compound treatment.
Materials:
-
In Vivo Imaging System (IVIS) or similar device
-
Anesthesia (e.g., isoflurane)
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Data analysis software (e.g., Living Image software)
Procedure:
-
Image Acquisition:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.[5]
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.[6]
-
Place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. The acquisition time may vary depending on the signal intensity.
-
Acquire a photographic image of the mice for anatomical reference.
-
-
Data Analysis:
-
Use the analysis software to overlay the bioluminescent signal on the photographic image.
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal within the ROI. The signal is typically expressed as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Repeat imaging at regular intervals (e.g., twice a week) to monitor changes in tumor burden over time.
-
Data Presentation
Quantitative data from bioluminescent imaging studies monitoring this compound treatment response should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Tumor Bioluminescence Data
| Treatment Group | Day 0 (Baseline) (Total Flux, photons/s) | Day 7 (Total Flux, photons/s) | Day 14 (Total Flux, photons/s) | Day 21 (Total Flux, photons/s) | % Change from Baseline (Day 21) |
| Vehicle Control | 1.5 x 10⁶ ± 0.3 x 10⁶ | 5.2 x 10⁶ ± 1.1 x 10⁶ | 1.8 x 10⁷ ± 0.4 x 10⁷ | 5.5 x 10⁷ ± 1.2 x 10⁷ | +3567% |
| This compound (539 mg/kg/day) | 1.6 x 10⁶ ± 0.4 x 10⁶ | 2.1 x 10⁶ ± 0.5 x 10⁶ | 1.2 x 10⁶ ± 0.3 x 10⁶ | 0.8 x 10⁶ ± 0.2 x 10⁶ | -50% |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Example of Tumor Volume Data (for comparison)
| Treatment Group | Day 0 (Baseline) (Tumor Volume, mm³) | Day 7 (Tumor Volume, mm³) | Day 14 (Tumor Volume, mm³) | Day 21 (Tumor Volume, mm³) | % Change from Baseline (Day 21) |
| Vehicle Control | 105 ± 15 | 350 ± 45 | 980 ± 110 | 2150 ± 250 | +1948% |
| This compound (539 mg/kg/day) | 110 ± 18 | 150 ± 22 | 95 ± 15 | 60 ± 10 | -45% |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Workflow
The following diagram illustrates the overall experimental workflow for monitoring this compound treatment response using in vivo bioluminescent imaging.
Bioluminescent imaging provides a sensitive, non-invasive, and quantitative method for longitudinally monitoring the efficacy of this compound in preclinical cancer models. The protocols and guidelines presented in this application note offer a framework for researchers to effectively design and execute studies to evaluate the in vivo response to this compound and other anti-cancer therapies. This approach allows for a reduction in the number of animals required for a study and provides more robust data by enabling each animal to serve as its own control over time.
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 2. Anti-Tumour Efficacy of this compound in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. ajgh.journals.ekb.eg [ajgh.journals.ekb.eg]
- 5. oaepublish.com [oaepublish.com]
- 6. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols: Stable Isotope Tracing to Follow Capecitabine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine is an orally administered prodrug of the cytotoxic agent 5-fluorouracil (5-FU) that is widely used in the treatment of various cancers, including colorectal and breast cancer. Its metabolic activation to 5-FU occurs through a three-step enzymatic cascade, which is designed to achieve tumor-selective generation of the active drug. Stable isotope tracing is a powerful technique to elucidate the pharmacokinetics and metabolic fate of this compound in vivo and in vitro. By labeling this compound with stable isotopes such as ¹³C or ¹⁵N, researchers can track the molecule and its metabolites through various biological compartments and metabolic pathways, providing valuable insights into its mechanism of action, efficacy, and potential for drug-drug interactions.
This document provides detailed application notes and a representative protocol for conducting stable isotope tracing studies to follow the metabolism of this compound.
This compound Metabolic Pathway
This compound is sequentially converted to 5-FU by three key enzymes.[1][2][3][4][5][6][7][8][9] This multi-step activation is crucial for its tumor-selective action, as the final activating enzyme, thymidine phosphorylase, is often upregulated in tumor tissues.[7][8]
The metabolic conversion steps are as follows:
-
This compound to 5'-deoxy-5-fluorocytidine (5'-DFCR): This initial step occurs predominantly in the liver and is catalyzed by carboxylesterase (CES).[1][3][5]
-
5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR): 5'-DFCR is then converted to 5'-DFUR by the enzyme cytidine deaminase (CDD), which is also abundant in the liver and tumor tissues.[1][3][5][9]
-
5'-DFUR to 5-fluorouracil (5-FU): The final and rate-limiting step is the conversion of 5'-DFUR to the active drug 5-FU, catalyzed by thymidine phosphorylase (TP) or uridine phosphorylase (UP).[1][4][6]
The active metabolite, 5-FU, can then be further anabolized to its active nucleotides, which exert their cytotoxic effects by inhibiting thymidylate synthase and being misincorporated into RNA and DNA. Alternatively, 5-FU can be catabolized by dihydropyrimidine dehydrogenase (DPD).
Figure 1: this compound Metabolic Pathway.
Representative Experimental Protocol for Stable Isotope Tracing of this compound
This protocol describes a general workflow for an in vivo study using a mouse xenograft model to trace the metabolism of ¹³C-labeled this compound.
1. Materials and Reagents
-
¹³C-labeled this compound (e.g., [¹³C₅]-Capecitabine)
-
Unlabeled this compound (for validation and standard curves)
-
Tumor-bearing mice (e.g., nude mice with human colorectal cancer xenografts)
-
Dosing vehicles (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization equipment
-
Solvents for extraction (e.g., methanol, acetonitrile, water)
-
Internal standards (e.g., commercially available stable isotope-labeled analogs of this compound and its metabolites)
-
LC-MS/MS system
2. Experimental Workflow
Figure 2: Experimental Workflow for Stable Isotope Tracing.
3. Detailed Methodologies
-
Animal Dosing:
-
Acclimatize tumor-bearing mice for at least one week.
-
Prepare a formulation of [¹³C]-Capecitabine in a suitable vehicle.
-
Administer a single oral dose of [¹³C]-Capecitabine to the mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
-
Immediately centrifuge the blood to separate plasma and store at -80°C.
-
At the final time point, euthanize the animals and excise the tumor tissue. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. For protein precipitation, add a three-fold volume of ice-cold methanol containing internal standards. Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.
-
Tissue: Weigh the frozen tumor tissue and homogenize it in a suitable buffer on ice. Perform metabolite extraction using a solvent mixture such as chloroform:methanol:water (2:1:1). Add internal standards during the extraction process. Centrifuge to separate the phases and collect the polar metabolite-containing upper phase.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a suitable column for separation, such as a C18 reversed-phase column.
-
Develop a gradient elution method using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect and quantify the parent [¹³C]-Capecitabine and its labeled and unlabeled metabolites. The specific mass transitions for the ¹³C-labeled and unlabeled analytes will need to be determined.
-
Data Presentation
Quantitative data from pharmacokinetic studies of unlabeled this compound can provide a baseline for understanding the expected concentrations of the drug and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| This compound | 3-4 | ~2 | Varies with dose |
| 5'-DFCR | ~5.6 | ~1 | ~37 |
| 5'-DFUR | ~6.4 | ~1 | ~39.5 |
| 5-FU | 0.22-0.31 | ~2 | 0.46-0.70 |
Data compiled from multiple pharmacokinetic studies in cancer patients. Actual values can vary significantly between individuals.
Table 2: Representative LC-MS/MS Parameters for Quantification of this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 360.1 | 136.1 | Positive |
| 5'-DFCR | 246.1 | 114.0 | Positive |
| 5'-DFUR | 245.1 | 131.0 | Negative |
| 5-FU | 129.0 | 42.0 | Negative |
Note: These are representative values for unlabeled compounds and would need to be adjusted for the specific ¹³C-labeled isotopes used in a tracing study.
Table 3: Template for Reporting Stable Isotope Tracing Data (Hypothetical)
| Time Point (h) | Analyte | Isotopologue | Peak Area | % Labeled |
| 1 | This compound | M+5 ([¹³C₅]) | 5.6 x 10⁶ | 98% |
| 1 | 5'-DFCR | M+5 ([¹³C₅]) | 1.2 x 10⁶ | 45% |
| 1 | 5'-DFUR | M+5 ([¹³C₅]) | 3.4 x 10⁵ | 20% |
| 1 | 5-FU | M+2 ([¹³C₂]) | 8.9 x 10⁴ | 15% |
| 4 | This compound | M+5 ([¹³C₅]) | 1.1 x 10⁶ | 95% |
| 4 | 5'-DFCR | M+5 ([¹³C₅]) | 8.5 x 10⁵ | 60% |
| 4 | 5'-DFUR | M+5 ([¹³C₅]) | 1.5 x 10⁶ | 55% |
| 4 | 5-FU | M+2 ([¹³C₂]) | 4.2 x 10⁵ | 40% |
This table illustrates how the relative abundance of isotopologues of this compound and its metabolites would be presented over time. The specific isotopologues would depend on the labeling pattern of the administered this compound.
Stable isotope tracing provides a dynamic and quantitative method to study the metabolism of this compound. The detailed protocols and application notes presented here offer a framework for researchers to design and execute experiments that can yield critical insights into the drug's metabolic activation, distribution, and elimination. This information is invaluable for optimizing drug dosage, understanding mechanisms of resistance, and developing novel therapeutic strategies.
References
- 1. Clinical pharmacokinetics of this compound and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics and concentration–effect relationships of this compound metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Capecitabine Resistance in Colorectal Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering capecitabine resistance in colorectal cancer (CRC) cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My colorectal cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound in CRC cell lines can arise from several molecular mechanisms:
-
Reduced Drug Activation: this compound is a prodrug that requires conversion to its active form, 5-fluorouracil (5-FU), by the enzyme thymidine phosphorylase (TP).[1][2][3] Decreased expression or activity of TP is a primary mechanism of resistance, leading to insufficient levels of cytotoxic 5-FU within the tumor cells.[2][3]
-
Alterations in 5-FU Metabolism: Even after conversion to 5-FU, resistance can occur due to altered expression of enzymes involved in its anabolic activation or catabolic degradation. For instance, increased dihydropyrimidine dehydrogenase (DPD) activity can lead to enhanced degradation of 5-FU, reducing its efficacy.[4]
-
Target Enzyme Modifications: The primary target of 5-FU's active metabolite, FdUMP, is thymidylate synthase (TS). Overexpression of TS can sequester the drug, preventing the inhibition of DNA synthesis and leading to resistance.
-
Activation of Alternative Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass the cytotoxic effects of this compound. This can include pathways involved in cell proliferation, apoptosis, and DNA repair.[4]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT has been associated with drug resistance. This compound has been shown to inhibit EMT, and resistance may develop through the reactivation of this process.[5]
-
Role of Autophagy: Autophagy, a cellular self-degradation process, can have a dual role. While it can promote cell death, it can also act as a survival mechanism for cancer cells under the stress of chemotherapy, contributing to resistance.[6][7][8]
Q2: I suspect my CRC cell line has developed this compound resistance. How can I confirm this experimentally?
A2: To confirm this compound resistance, you can perform the following experiments:
-
Cell Viability/Cytotoxicity Assays: Compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line to its parental (sensitive) counterpart using assays like MTT, XTT, or CellTiter-Glo®. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Analyze the protein expression levels of key enzymes involved in this compound metabolism, such as thymidine phosphorylase (TP) and dihydropyrimidine dehydrogenase (DPD).[4] Reduced TP or increased DPD expression can confirm a mechanism of resistance.
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of genes encoding TP (TYMP) and DPD (DPYD) to see if the changes are at the transcriptional level.[4]
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies after drug treatment. Resistant cells will form more and larger colonies compared to sensitive cells at the same drug concentration.[9]
-
Wound Healing/Scratch Assay: This assay can be used to assess the migratory potential of cells, which can be altered in resistant phenotypes.[9][10]
Q3: What are some strategies to overcome this compound resistance in my in vitro experiments?
A3: Several strategies can be employed to overcome this compound resistance in CRC cell lines:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents can enhance its efficacy. Common combinations include irinotecan and oxaliplatin.[11][12][13] The rationale is to target different cellular pathways simultaneously, making it harder for cancer cells to develop resistance.
-
Targeting Resistance Pathways:
-
Inhibition of Autophagy: If autophagy is identified as a pro-survival mechanism, using autophagy inhibitors like chloroquine in combination with this compound may restore sensitivity.[7][8]
-
Modulating Signaling Pathways: Targeting pathways like RANK/RANKL, which may be upregulated in resistant cells, could be a viable strategy.[5]
-
-
Natural Compounds: Some natural compounds have shown promise in reversing chemoresistance. For example, fisetin, a flavonoid, has been shown to enhance the apoptotic effects of this compound in resistant cells.[9][10]
-
Gene Therapy Approaches: In a research setting, strategies like RNA interference (RNAi) to silence genes responsible for resistance (e.g., DPD) could be explored.[14]
Troubleshooting Guides
Issue 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination. |
| Drug stability | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Inconsistent cell seeding density | Ensure accurate cell counting and even distribution of cells in multi-well plates. |
| Variability in incubation time | Adhere to a strict and consistent incubation time for drug treatment across all experiments. |
Issue 2: Unable to establish a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Sub-lethal drug concentration | Perform a dose-response curve to determine the IC20-IC30 concentration for initial, continuous exposure. |
| Insufficient duration of drug exposure | Resistance development is a gradual process. Continue pulsed selection with increasing drug concentrations over several months. |
| Cell line characteristics | Some cell lines may be intrinsically more resistant or have a lower propensity to develop acquired resistance. Consider using a different CRC cell line. |
Quantitative Data Summary
Table 1: Efficacy of this compound Combinations in Colorectal Cancer Xenografts
| Treatment Group | Tumor Model | Cure Rate (%) |
| This compound (alone) | HT-29 | 0 |
| Irinotecan (alone) | HT-29 | 0 |
| Irinotecan + this compound | HT-29 | 20 |
| This compound (alone) | HCT-8 | 10-20 |
| Irinotecan (alone) | HCT-8 | 10-20 |
| Irinotecan + this compound | HCT-8 | 80-100 |
Data adapted from a study on human tumor xenografts, highlighting the synergistic effect of combination therapy.[11]
Table 2: Response Rates of this compound-Based Regimens in Metastatic Colorectal Cancer
| Treatment Arm | Regimen | Number of Patients | Overall Response Rate (%) |
| A | This compound (continuous monotherapy) | 37 | 21 |
| B | This compound (intermittent monotherapy) | 37 | 24 |
| C | This compound + Leucovorin | 34 | 23 |
Data from a phase II randomized trial in patients with metastatic colorectal cancer.[15]
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Colorectal Cancer Cell Line
-
Cell Line Selection: Start with a this compound-sensitive CRC cell line (e.g., HT-29).
-
Determine Initial Dosing: Perform a dose-response curve to determine the IC20-IC30 of this compound for the parental cell line.
-
Continuous Exposure: Culture the cells in media containing the determined IC20-IC30 of this compound.
-
Monitor Cell Viability: Initially, a significant portion of cells will die. Allow the surviving cells to repopulate.
-
Gradual Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Intermittent High-Dose Treatment: Alternatively, use a pulse-selection method where cells are treated with a higher dose (e.g., IC50) for a short period (24-48 hours), followed by a recovery period in drug-free medium.
-
Confirmation of Resistance: After several months of selection, confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay.
-
Characterization: Characterize the resistant cell line by examining the expression of resistance-associated markers (e.g., TP, DPD).[9][10]
Protocol 2: Western Blot for Thymidine Phosphorylase (TP) Expression
-
Cell Lysis: Harvest parental and this compound-resistant CRC cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidine phosphorylase overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare TP expression levels between sensitive and resistant cells.
Visualizations
Caption: Enzymatic activation of this compound to 5-fluorouracil.
Caption: Key mechanisms of this compound resistance in colorectal cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Drug resistance and new therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic resistance in colorectal cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits epithelial-to-mesenchymal transition and proliferation of colorectal cancer cells by mediating the RANK/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Autophagy: A Versatile Player in the Progression of Colorectal Cancer and Drug Resistance [frontiersin.org]
- 7. Frontiers | The role of autophagy in colorectal cancer: Impact on pathogenesis and implications in therapy [frontiersin.org]
- 8. Emerging role of autophagy in colorectal cancer: Progress and prospects for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin and/or this compound causes changes in apoptosis pathways in this compound-resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin and/or this compound causes changes in apoptosis pathways in this compound-resistant colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor activity of this compound in combination with irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. This compound, alone and in combination, in the management of patients with colorectal cancer: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel strategies to reverse chemoresistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
Technical Support Center: Optimizing Capecitabine Dosing in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing capecitabine dosing schedules in preclinical models.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Toxicity / Excessive Weight Loss in Mice | Dose is too high for the chosen schedule and mouse strain. | 1. Reduce the daily dose of this compound. 2. Switch to an intermittent dosing schedule (e.g., 7 days on, 7 days off) which may be better tolerated.[1][2] 3. Ensure the this compound formulation is properly prepared and administered to avoid dosing errors. |
| Lack of Tumor Growth Inhibition (TGI) | 1. This compound dose is too low. 2. The tumor model has low levels of thymidine phosphorylase (TP). 3. The dosing schedule is not optimal for the specific tumor model. | 1. Increase the this compound dose, while closely monitoring for toxicity. 2. Confirm the expression of thymidine phosphorylase in your tumor model, as it is crucial for converting this compound to its active form, 5-FU.[3] 3. Consider a more dose-dense schedule, such as 7 days on/7 days off, which has shown superior efficacy in some models.[1][2] |
| Variable Tumor Response Within a Treatment Group | 1. Inconsistent drug administration. 2. Heterogeneity of the tumor xenografts. | 1. Ensure consistent oral gavage technique and drug formulation for all animals. 2. Start treatment when tumors have reached a consistent, pre-defined size across all animals in the group. |
| Unexpected Mortality in a Dosing Group | The chosen dose and schedule combination is leading to severe, cumulative toxicity. | Immediately stop dosing in the affected group. Review the dosing regimen; a less frequent or lower dose schedule may be necessary. The toxic dose can vary between different schedules.[4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an oral prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) through a three-step enzymatic cascade.[3] The final and rate-limiting step occurs preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase (TP).[3] 5-FU then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA.
This compound's metabolic activation pathway.
2. What are the common preclinical models used for this compound studies?
Human tumor xenograft models in immunocompromised mice (e.g., athymic nude mice) are frequently used. Common cell lines include those from breast cancer (e.g., KPL-4), colorectal cancer (e.g., HT29, Colo205), and pancreatic cancer.[1][5][6] The choice of model can be critical, as the level of thymidine phosphorylase expression in the tumor cells can influence the efficacy of this compound.[3]
3. What are the different dosing schedules that have been investigated in preclinical models?
Several dosing schedules have been explored to optimize the balance between efficacy and toxicity. These include:
-
Standard (FDA-approved type): 14 days of treatment followed by a 7-day rest period (14/7).[4]
-
Dose-Dense: 7 days of treatment followed by a 7-day rest period (7/7).[1][2]
-
Continuous Dosing: Daily administration without a rest period.
-
Other Intermittent Schedules: 5 days on/2 days off, and 2 days on/5 days off.[4]
References
- 1. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Novel Regimens of this compound Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 3. This compound: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-Tumour Efficacy of this compound in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Capecitabine-Induced Hand-Foot Syndrome in Animal Studies
Welcome to the technical support center for researchers investigating capecitabine-induced hand-foot syndrome (HFS) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced HFS in animal models?
A1: The primary mechanism is the enzymatic conversion of this compound into its active metabolite, 5-fluorouracil (5-FU), within the skin of the paws.[1][2][3] The enzyme thymidine phosphorylase (TP), which is highly expressed in the palms and soles, plays a critical role in this local conversion, leading to high concentrations of 5-FU and subsequent cytotoxicity.[1][2][4] This process is believed to induce a local inflammatory reaction, partly mediated by the cyclooxygenase-2 (COX-2) pathway, and can lead to keratinocyte apoptosis and pyroptosis.[1][5][6][7]
Q2: Which animal models are most commonly used to study this compound-induced HFS, and what are the typical this compound doses?
A2: Sprague Dawley rats and BALB/c or ICR mice are the most frequently used animal models.[1][8][9][10] Dosing regimens can vary, but common oral doses include:
-
Mice (BALB/c): 1000 mg/kg once daily.[1]
-
Mice (ICR): 275 mg/kg twice daily for two weeks.[9]
-
Rats (Sprague Dawley): 200 mg/kg/day for 21 days.[8] A higher dose of 400 mg/kg has also been used to increase incidence, but may lead to more side effects.[8]
Q3: How is the severity of HFS assessed and graded in animal models?
A3: HFS severity in rodents is typically assessed by visual inspection of the paws and graded based on a scale of observable physical changes. A common grading system is as follows:[1]
-
Grade 0: Normal appearance.
-
Grade 1: Slight desquamation (peeling) or the presence of dry lines on the paws.
-
Grade 2: More significant desquamation, accompanied by erythema (redness) or swelling.
-
Grade 3: Severe peeling and erythema, potentially with ulceration or moist desquamation.[4][11]
Q4: My animals are not developing HFS or the incidence is too low. What are the potential reasons and troubleshooting steps?
A4:
-
Insufficient Dose or Duration: The dose of this compound or the duration of administration may be too low for the specific animal strain. Consider a dose escalation study or extending the treatment period. For instance, in one study with Sprague Dawley rats, extending the administration of 200 mg/kg this compound from one to two cycles significantly increased HFS incidence from 40% to 77.5%.[8]
-
Animal Strain Variability: Different strains of mice or rats may have varying susceptibility to this compound-induced HFS. Ensure you are using a reported susceptible strain like BALB/c mice or Sprague Dawley rats.[1][8]
-
Drug Formulation and Administration: Ensure proper preparation and administration of the this compound suspension. Inconsistent dosing can lead to variable results. A common vehicle is a citrate buffer with 5% gum arabic solution.[1]
-
Subjective Grading: Ensure that the visual grading of HFS is performed by at least two independent, blinded observers to minimize subjectivity.[1]
Q5: What are some potential therapeutic or prophylactic agents that have been tested in animal models of this compound-induced HFS?
A5: Several agents targeting the proposed mechanisms of HFS have shown promise in animal studies:
-
Topical TP Inhibitors: Local application of a thymidine phosphorylase inhibitor, such as tipiracil (as a 2% gel), has been shown to significantly reduce the grade of HFS in mice by preventing the local conversion of this compound to 5-FU.[1]
-
COX-2 Inhibitors: Although much of the evidence is from clinical trials, the rationale for using COX-2 inhibitors like celecoxib is strong due to the inflammatory nature of HFS.[2][6][12] These agents are thought to mitigate the inflammatory response in the paws.[7][13]
-
Antioxidants: Quercetin, incorporated into a topical collagen matrix, has been shown to decrease thymidine phosphorylase levels, reduce oxidative stress (malondialdehyde), and limit apoptosis (caspase-3) in the skin of rats with this compound-induced HFS.[8]
Troubleshooting Guides
Issue: High variability in HFS severity between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Intake | Ensure accurate gavage technique to deliver the full intended dose. For topical treatments, use Elizabethan collars to prevent ingestion.[1] |
| Genetic Variability | Even within an inbred strain, minor genetic differences can exist. Ensure a sufficiently large group size to account for biological variability. |
| Differences in Cage Environment | Ensure uniform housing conditions (temperature, bedding material) as these could potentially influence paw irritation. |
Issue: Animals are experiencing excessive weight loss or other systemic toxicities.
| Potential Cause | Troubleshooting Steps |
| This compound Dose Too High | The dose required to induce HFS may be close to the maximum tolerated dose. If significant systemic toxicity is observed, consider a slight dose reduction. A study noted that a 400 mg/kg dose in rats did not significantly increase HFS incidence over a 200 mg/kg two-cycle regimen but did result in lower average weight.[8] |
| Dehydration/Malnutrition | Painful paws may discourage animals from moving to access food and water. Ensure easy access to hydration and nutrition. Monitor body weight daily.[1] |
| Off-target Drug Effects | This compound and its metabolites can have systemic effects. Monitor for other signs of toxicity and consult relevant literature for expected side effect profiles. |
Quantitative Data Summary
Table 1: Incidence of this compound-Induced HFS in Sprague Dawley Rats
| Group | This compound Dose | Treatment Duration | HFS Incidence (%) |
| A | 200 mg/kg | 1 Cycle | 40.0% |
| B | 200 mg/kg | 2 Cycles | 77.5% |
| C | 400 mg/kg | Not Specified | 80.0% |
| Data from a study on establishing a rat model of HFS.[8] |
Table 2: Concentration of this compound Metabolites in BALB/c Mouse Tissue
| Tissue | 5-DFUR Concentration (Mean) | 5-FU Concentration (Mean) |
| Plasma | High | Low |
| Skin of Back | Moderate | Low |
| Skin of Palm | High | High |
| Qualitative summary based on described pharmacokinetic profiles after oral administration of 1000 mg/kg this compound for 5 days.[1] |
Table 3: Effect of Prophylactic Celecoxib in Patients (Clinical Data for Reference)
| HFS Grade | This compound Alone (%) | This compound + Celecoxib (%) | P-value |
| ≥ Grade 1 | 74.6% | 57.4% | 0.034 |
| ≥ Grade 2 | 29.6% | 14.7% | 0.035 |
| Grade 3 | 8.5% | 2.9% | 0.303 |
| Data from a prospective randomized phase III clinical trial providing rationale for animal studies.[6] |
Experimental Protocols
Protocol 1: Induction of HFS in BALB/c Mice
-
Animal Model: 6-week-old female BALB/c mice.[1]
-
Acclimatization: House animals for at least one week under a 12-hour light/dark cycle with ad libitum access to food and water.[1]
-
This compound Preparation: Prepare a suspension of this compound at the desired concentration (e.g., 1000 mg/kg) in a vehicle such as Citrate buffer (pH 6) with 5% gum Arabic solution.
-
Administration: Administer this compound orally (p.o.) via gavage once daily.[1]
-
Monitoring and Grading: Visually inspect the paws of the mice daily by at least two independent researchers.[1] Grade HFS severity based on the 0-3 scale (see FAQ A3). Photograph paws when grade changes are observed.
-
Endpoint: Continue the experiment for the desired duration (e.g., until Grade 3 HFS develops or for a fixed number of days). Euthanize animals at the end of the experiment for tissue collection (e.g., paw skin) for further analysis like histology or biomarker assessment.[1]
Protocol 2: Prophylactic Topical Treatment Study
-
Animal Model and HFS Induction: Use the model as described in Protocol 1.
-
Grouping: Randomize mice into at least three groups:
-
Control Group: Receives vehicle for this compound administration only.
-
This compound + Vehicle Gel Group: Receives oral this compound and a topical placebo gel without the active ingredient.
-
This compound + Treatment Group: Receives oral this compound and a topical gel with the active ingredient (e.g., 2% tipiracil).[1]
-
-
Treatment Application: Immediately after the oral administration of this compound, coat the forepaws and hind paws of the mice with the corresponding gel. The paws can be wrapped with gauze to ensure contact.[1]
-
Preventing Ingestion: Fit mice with Elizabethan collars to prevent oral ingestion of the topical gel.[1]
-
Monitoring and Endpoint: Follow the monitoring and grading procedures as outlined in Protocol 1. Compare the HFS grades and time to onset between the vehicle and treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound leading to HFS in the skin.
Caption: Workflow for a prophylactic topical treatment study in a mouse HFS model.
References
- 1. This compound induces hand-foot syndrome through elevated thymidine phosphorylase-mediated locoregional toxicity and GSDME-driven pyroptosis that can be relieved by tipiracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of cytotoxic chemotherapy-induced hand-foot syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic factors associated to hand-foot syndrome in chemotherapy with this compound - ecancer [ecancer.org]
- 4. sciencerepository.org [sciencerepository.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancements in the diagnosis and management of this compound-induced hand-foot syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of mouse model of hand-foot syndrome induced by this compound [yxsj.smmu.edu.cn]
- 10. The contribution of keratinocytes in this compound-stimulated hand-foot-syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induced Hand–Foot Syndrome: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Enhancing Capecitabine Delivery to Tumor Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Capecitabine delivery to tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's tumor-selective activation?
A1: this compound is a prodrug that is converted to the active cytotoxic agent 5-fluorouracil (5-FU) through a three-step enzymatic cascade. The final and rate-limiting step is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in many tumor tissues compared to healthy tissues. This differential expression of TP leads to the preferential activation of this compound at the tumor site, thereby enhancing its therapeutic index and reducing systemic toxicity.[1]
Q2: What are the primary strategies being explored to enhance this compound delivery to tumors?
A2: Current research focuses on several key strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes, micelles) can improve its solubility, stability, and circulation time, leading to enhanced accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[2][3][4]
-
Targeted drug delivery: This involves conjugating this compound or its nanocarrier to ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of cancer cells, thereby actively targeting the drug to the tumor.
-
Combination therapies: Co-administering this compound with other chemotherapeutic agents or targeted therapies can have synergistic effects, potentially by upregulating the enzymes involved in this compound activation or by overcoming resistance mechanisms.[5][6][7]
-
Optimized dosing schedules: Studies have explored alternative dosing regimens, such as a 7-days-on, 7-days-off schedule, which may allow for higher dose intensity and improved anti-tumor activity compared to the traditional 14-day cycle.[5][6][7][8][9]
Q3: What are the common mechanisms of resistance to this compound?
A3: Resistance to this compound can arise through several mechanisms, including:
-
Downregulation of enzymes required for its activation, particularly thymidine phosphorylase (TP).
-
Upregulation of dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes 5-FU.
-
Alterations in the drug's target, thymidylate synthase (TS).
-
Activation of pro-survival signaling pathways that counteract the apoptotic effects of 5-FU.
-
Increased drug efflux from cancer cells mediated by transporters like P-glycoprotein.
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Encapsulation Efficiency (%) | - Poor drug-polymer interaction.- Drug leakage during formulation.- Inappropriate solvent/antisolvent system.- Suboptimal process parameters (e.g., stirring speed, sonication time). | - Optimize the drug-to-polymer ratio.- Select a polymer with higher affinity for this compound.- Modify the pH of the aqueous phase to enhance drug entrapment.- Adjust the stirring speed or sonication parameters to control nanoparticle formation kinetics.[1][3] |
| Large Particle Size or High Polydispersity Index (PDI) | - Polymer aggregation.- Insufficient energy input during homogenization/sonication.- Inappropriate stabilizer concentration. | - Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).- Optimize homogenization or sonication time and power.- Filter the nanoparticle suspension through a syringe filter to remove larger aggregates.[1][10] |
| Inconsistent Batch-to-Batch Results | - Variability in raw materials.- Inconsistent experimental conditions (e.g., temperature, stirring rate).- Human error in pipetting or weighing. | - Use high-purity, well-characterized polymers and reagents.- Strictly control all experimental parameters.- Prepare a master mix of solutions to minimize pipetting variability.- Calibrate all equipment regularly. |
| Nanoparticle Instability (Aggregation/Precipitation) During Storage | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions (temperature, light).- Degradation of the polymer or drug. | - Use charged polymers or add charged surfactants to increase the absolute value of the zeta potential (> ±30 mV is generally considered stable).- Lyophilize the nanoparticles with a cryoprotectant for long-term storage.- Store nanoparticle suspensions at 4°C in the dark.[10] |
In Vitro and In Vivo Experiments
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| In Vitro Drug Release: Initial Burst Release Too High | - High amount of drug adsorbed on the nanoparticle surface.- Porous nanoparticle structure. | - Wash the nanoparticles thoroughly after formulation to remove surface-adsorbed drug.- Optimize the polymer concentration and cross-linking density to create a denser matrix.- Consider a core-shell nanoparticle design to better control the initial release.[11] |
| In Vivo Studies: High Toxicity or Animal Death | - Dose of this compound or combination agent is too high.- Off-target effects of the delivery system.- Animal stress or underlying health issues. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your formulation in the specific animal model.- Evaluate the toxicity of the empty nanocarrier (without the drug).- Ensure proper animal handling and housing conditions.[9] |
| In Vivo Studies: Lack of Efficacy (No Tumor Regression) | - Insufficient drug accumulation at the tumor site.- Rapid clearance of the nanoparticles.- The tumor model is resistant to this compound.- Suboptimal dosing schedule. | - Characterize the pharmacokinetics and biodistribution of your formulation.- Modify the nanoparticle surface with PEG to prolong circulation time.- Use a tumor model known to be sensitive to 5-FU or with high TP expression.- Experiment with different dosing schedules (e.g., 7 days on/7 days off).[5][6][7][8][9] |
Quantitative Data Summary
Table 1: Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | PLGA | Solvent Displacement | 144.5 ± 2.5 | -14.8 | 88.4 ± 0.17 | [1] |
| Polymeric Nanoparticles | Chitosan/Sodium Alginate | Ionic Gelation | 120 - 250 | +20 to +32 | 68 - 81 | [2][12] |
| Polymeric Nanoparticles | Pectin/Tripolyphosphate | Ionic Gelation | 239.42 | +17.5 | >80 | [13][14] |
| Nanoniosomes | Span 20/Cholesterol | Thin Film Hydration | ~100-200 | - | ~60-70 | [4] |
Table 2: In Vivo Efficacy of Different this compound Regimens in Xenograft Models
| Tumor Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Increase in Lifespan (%) | Reference |
| HT29 (Colorectal) | This compound (400 mg/kg) | 14 days on / 7 days off | 60 | - | [5] |
| HT29 (Colorectal) | This compound (700 mg/kg) | 7 days on / 7 days off | >100 | - | [5] |
| HT29 (Colorectal) | This compound (467 mg/kg, 7/7) + Irinotecan + Bevacizumab | 7 days on / 7 days off | >100 | 288 | [6] |
| Colo205 (Colorectal) | This compound (360 mg/kg, 7/7) + Bevacizumab | 7 days on / 7 days off | - | Significantly greater than monotherapy | [7] |
| NCI-N87 (Gastric) | This compound (359 mg/kg) + Oxaliplatin + Trastuzumab | 14 days on | Significantly stronger than dual therapy | - | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Solvent Displacement
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare 15 mL of a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Remove acetone using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Storage: The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (e.g., MWCO 12-14 kDa).
-
Release Study: Immerse the sealed dialysis bag in a larger volume of release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line (e.g., HT29 colorectal cancer cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound formulation (e.g., oral gavage) and/or other therapeutic agents according to the planned dosing schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
Caption: Enzymatic activation pathway of this compound to 5-Fluorouracil.
Caption: Experimental workflow for developing and testing nanoparticle-based this compound delivery.
Caption: Signaling pathways in this compound action and resistance.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded this compound for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted delivery of this compound to colon cancer cells using nano polymeric micelles based on beta cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Regimens of this compound Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 7. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development, characterization and in vitro evaluation of this compound-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pH Responsive Hydrogels for the Delivery of this compound: Development, Optimization and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Modulating Enzyme Activity for Capecitabine Activation
Welcome to the technical support center for researchers investigating the modulation of enzyme activity to enhance Capecitabine activation. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
FAQ 1: What is the enzymatic pathway for this compound activation?
This compound is an orally administered prodrug that is inactive until it undergoes a three-step enzymatic conversion to its active, cytotoxic form, 5-fluorouracil (5-FU).[1][2][3] This multi-step process is designed to generate 5-FU preferentially at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity.[3][4]
The activation cascade is as follows:
-
Step 1 (Liver): After absorption, this compound is first metabolized in the liver by Carboxylesterase (CES) , primarily the CES1 isoform, which hydrolyzes the carbamate group to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][5][6]
-
Step 2 (Liver & Tumor): The intermediate 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by Cytidine Deaminase (CDA) . This enzyme is present in both the liver and tumor tissues.[1][2]
-
Step 3 (Tumor): The final and rate-limiting step is the conversion of 5'-DFUR to the active drug 5-FU . This reaction is catalyzed by Thymidine Phosphorylase (TP) .[1][2] TP activity is often significantly higher in tumor tissues compared to normal tissues, which accounts for the tumor-selective activation of the drug.[1][3][4]
FAQ 2: How can the activity of this compound-activating enzymes be increased?
Enhancing the activity of the enzymes in the activation pathway, particularly the rate-limiting enzyme Thymidine Phosphorylase (TP), is a key strategy for increasing the therapeutic efficacy of this compound.
Methods to Increase Thymidine Phosphorylase (TP) Activity:
-
Pharmacological Induction: Certain chemotherapeutic agents can up-regulate TP expression in tumors.
-
Taxanes (Paclitaxel, Docetaxel): These agents have been shown to greatly increase the levels of TP in tumors, potentially by indirectly elevating tumor necrosis factor-alpha (TNF-α), a known up-regulator of TP.[7] Combination therapy of taxanes with this compound has demonstrated more than additive (synergistic) efficacy.[7]
-
Cyclophosphamide (CPA): Oral administration of CPA has been found to up-regulate TP levels in tumor tissue without significantly affecting the enzyme's levels in the liver or small intestine.[8] This leads to synergistic antitumor activity when combined with this compound.[8]
-
Other Agents: Mitomycin C has also been shown to increase TP levels.[7]
-
-
Radiation Therapy: X-ray irradiation can induce TP expression in human cancer xenografts, with a single 5 Gy dose increasing TP levels up to 13-fold.[9] This effect may also be mediated by an increase in TNF-α.[9] The combination of radiation with this compound is significantly more effective than either treatment alone.[9]
-
Cytokine-Mediated Upregulation: Inflammatory cytokines such as Interferon (IFN)-α, IFN-γ, Interleukin-1 (IL-1), and TNF-α can upregulate TP expression.[10]
Modulating Carboxylesterase (CES) Activity:
-
Genetic Approaches: Overexpression of human CES1 (liver isoform) or CES2 (gastrointestinal isoform) in target cells can increase the initial conversion of this compound to 5'-DFCR.[11] Both CES1 and CES2 hydrolyze this compound with similar catalytic efficiencies.[12]
-
Inhibition of Intestinal CES2: While counterintuitive to activation, inhibiting CES2 in the gastrointestinal tract could be a strategy to reduce local toxicity (e.g., diarrhea).[5][12] Loperamide is a potent inhibitor of CES2 (Ki of 1.5 µM) and may reduce the local formation of 5'-DFCR in the gut.[12][13]
Troubleshooting Guides
Issue 1: I am observing low conversion of this compound to 5-FU in my in vitro experiment. What are the possible causes?
Low conversion efficiency is a common issue. Systematically investigating the potential causes can help identify the bottleneck in your experimental setup.
Issue 2: My attempt to overexpress an activating enzyme is not increasing this compound conversion. What should I check?
When a genetic modulation approach fails, it is crucial to verify each step of the experimental workflow to pinpoint the problem.
Key Checkpoints:
-
Transfection Efficiency: If transfection is inefficient, not enough cells will contain the enzyme. Use a reporter gene (like GFP) or perform qPCR on the target gene to confirm successful delivery.
-
Protein Expression: Successful transfection does not guarantee protein expression. Perform a Western Blot using an antibody specific to your enzyme (e.g., anti-CES1) to confirm that the protein is being synthesized and is stable.
-
Enzyme Activity: The expressed protein may be misfolded or inactive. It is critical to perform a functional assay on cell lysates to confirm that the overexpressed enzyme is catalytically active (see Protocol 1).
-
Metabolite Quantification: Ensure your analytical method is sensitive and specific enough to detect changes in the levels of this compound and its metabolites (see Protocol 2).
Quantitative Data
Understanding the kinetic properties of the activating enzymes is essential for designing experiments and interpreting results. The initial hydrolysis of this compound by Carboxylesterases CES1A1 and CES2 is a key step.
| Enzyme Isoform | Substrate | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) (min⁻¹ mM⁻¹) | Source |
| Human CES1A1 | This compound | 1.8 ± 0.3 | 26.4 ± 1.6 | 14.7 | [12] |
| Human CES2 | This compound | 2.1 ± 0.5 | 27.1 ± 2.6 | 12.9 | [12] |
Table 1: Steady-state kinetic parameters for the hydrolysis of this compound by recombinant human carboxylesterases. Data show that both major isoforms contribute to the activation.
Experimental Protocols
Protocol 1: General Carboxylesterase (CES) Activity Assay (Fluorometric)
This protocol provides a method to determine CES activity in cell or tissue lysates, which is crucial for validating enzyme overexpression or comparing endogenous activity across different models. This is adapted from commercially available kits.[14][15]
Materials:
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490/550 nm)
-
CES Assay Buffer
-
CES Substrate (proprietary substrate from a commercial kit or a standard like 4-Methylumbelliferyl acetate)
-
Cell/Tissue Lysate
-
Positive Control (e.g., recombinant CES1)
Procedure:
-
Sample Preparation:
-
Homogenize cells (~4 x 10⁵) or tissue (~10 mg) in 100 µL of cold CES Assay Buffer.[15]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[15]
-
Collect the supernatant (lysate) and keep it on ice. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a standard curve using a known concentration of the fluorescent product (e.g., 4-Methylumbelliferone).
-
Add 2-50 µL of your sample lysate to wells. Bring the total volume in each well to 50 µL with CES Assay Buffer.
-
Include a "Sample Background" control for each sample, which will contain the lysate but no substrate (add buffer instead of the reaction mix later).
-
Include a positive control (recombinant CES) and a no-enzyme "Reagent Background" control.
-
-
Reaction:
-
Prepare a Reaction Mix according to the manufacturer's instructions (typically involves diluting the substrate in the assay buffer).[15]
-
Add 50 µL of the Reaction Mix to all wells except the Sample Background controls.
-
-
Measurement:
-
Calculation:
-
Calculate the rate of change in fluorescence (RFU/min) for each sample.
-
Subtract the rate of the Reagent Background control from all sample readings.
-
Use the standard curve to convert the RFU/min to nmol/min.
-
Normalize the activity to the amount of protein in each well to get the final result in nmol/min/mg of protein or U/mg.
-
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound in plasma or cell culture media. Note that quantification of all metabolites (5'-DFCR, 5'-DFUR, 5-FU) often requires more complex methods, such as LC-MS/MS, due to their high polarity.[16]
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[17]
-
Mobile Phase: Isocratic mixture of water and methanol (50:50, v/v).[18]
-
This compound standard for calibration curve
-
Plasma or media samples
Procedure:
-
Sample Preparation (Plasma):
-
Centrifuge blood samples immediately after collection to obtain plasma.[18]
-
Protein precipitation is required. Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of plasma.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatography:
-
Column: LiChrospher® 100 RP-18 (5 µm) or equivalent.[16]
-
Mobile Phase: Water:Methanol (50:50, v/v).[18] No buffer is strictly required for this compound itself.[18]
-
Detection Wavelength: 305 nm for this compound.[16][18] For other metabolites, different wavelengths (e.g., ~250 nm) may be needed.[17]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of this compound standard (e.g., 1-100 µg/mL).
-
Plot the peak area against concentration and perform a linear regression.
-
Calculate the concentration of this compound in the unknown samples using the calibration curve.
-
Under these conditions, the retention time for this compound is expected to be around 6.2 minutes.[16][18]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oncodaily.com [oncodaily.com]
- 4. The role of this compound, an oral, enzymatically activated fluoropyrimidine, in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. Induction of thymidine phosphorylase activity and enhancement of this compound efficacy by taxol/taxotere in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of thymidine phosphorylase expression and enhancement of efficacy of this compound or 5'-deoxy-5-fluorouridine by cyclophosphamide in mammary tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray irradiation induces thymidine phosphorylase and enhances the efficacy of this compound (Xeloda) in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of this compound to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. abcam.com [abcam.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. abap.co.in [abap.co.in]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
Minimizing off-target effects of Capecitabine in research models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capecitabine. The focus is on minimizing off-target effects in experimental and preclinical research models to ensure data accuracy and improve animal welfare.
General FAQs
Q1: What is the underlying mechanism of this compound that leads to both on-target and off-target effects?
A: this compound is an oral prodrug that is inactive until it undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU).[1] This process is designed to be tumor-selective, as the final and critical activation step is mediated by the enzyme thymidine phosphorylase (TP), which is often overexpressed in tumor tissues compared to healthy tissues.[1][2] However, the enzymes involved in this cascade are also present in normal tissues, leading to systemic exposure to 5-FU and its metabolites, which can cause off-target toxicities.[3][4] The subsequent breakdown of 5-FU is primarily handled by the enzyme dihydropyrimidine dehydrogenase (DPD).[5] Variation in the activity of these enzymes in different tissues is a major determinant of both efficacy and toxicity.[3][5]
Q2: What are the most common off-target effects observed in this compound research models?
A: The most frequently reported off-target toxicities in preclinical and clinical settings include Hand-Foot Syndrome (HFS), also known as palmar-plantar erythrodysesthesia, and gastrointestinal issues like diarrhea and mucositis.[1][6] Other significant, though less common, adverse effects are cardiotoxicity, myelosuppression, and neurotoxicity.[7][8] The severity of these effects is often dose-limiting and can impact the outcomes of a study.[6]
Q3: Why is Dihydropyrimidine Dehydrogenase (DPD) deficiency a critical factor in research?
A: Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism and inactivation of 5-FU.[5] Genetic variants in the DPYD gene can lead to reduced or absent DPD enzyme activity.[9] In animal models or human subjects with DPD deficiency, the clearance of 5-FU is impaired, leading to prolonged exposure and a significantly increased risk of severe or fatal toxicities, even at standard doses.[5][9][10] Therefore, using research models with known DPD status or screening for DPD deficiency is crucial for interpreting toxicity data and avoiding unexpected adverse events.[11]
Troubleshooting Guide by Off-Target Effect
Hand-Foot Syndrome (HFS)
Q: My animal models are developing severe HFS (redness, swelling, blistering on paws), forcing me to terminate experiments early. What is the mechanism and how can I mitigate this?
A: HFS is a common and dose-limiting toxicity of this compound.[12] The precise mechanism is linked to the high expression of the activating enzyme, thymidine phosphorylase (TP), in the skin of the palms and soles.[13] This leads to localized, high concentrations of the active drug 5-FU.[13] The high proliferation rate of keratinocytes in these areas makes them particularly susceptible to the cytotoxic effects of 5-FU, resulting in apoptosis, inflammation, and the clinical signs of HFS.[12][14]
Mitigation Strategies:
-
Dose/Schedule Modification: As shown in preclinical models, altering the dosing schedule from the traditional 14 days on/7 days off to a 7 days on/7 days off schedule can allow for higher daily doses with improved tolerability and reduced toxicity.[15][16]
-
Topical Treatments: In a mouse model, the topical application of a TP inhibitor, tipiracil, was shown to reverse this compound-induced HFS without affecting the drug's systemic antitumor efficacy.[13]
-
Model Selection: When establishing HFS models, ICR or BALB/c mice are commonly used.[12][13] Be aware that symptoms may take 5 to 30 days to fully develop depending on the dose.[12]
Data Summary: HFS Incidence and Onset
| Animal Model | This compound Dose | Time to HFS Onset | Incidence of HFS | Citation |
| ICR Mice | Not Specified | Day 5 | 50% (3 of 6 mice) | [12] |
| ICR Mice | Not Specified | Day 30 | 83% (5 of 6 mice) | [12] |
| BALB/c Mice | 1000 mg/kg (oral) | ~5 days | Not specified, but model successfully induced HFS symptoms. | [13] |
Gastrointestinal (GI) Toxicity
Q: My models are experiencing significant weight loss and severe diarrhea. How can I manage GI toxicity without compromising the study's integrity?
A: Diarrhea is a very common off-target effect of this compound, occurring in up to 54% of patients in clinical settings, with severe grades being a frequent cause for dose reduction.[6] The mechanism involves 5-FU induced damage to the rapidly dividing epithelial cells of the intestinal lining. Furthermore, this compound can alter the gut microbiota, which may influence both toxicity and therapeutic efficacy.[17][18]
Mitigation Strategies:
-
Optimized Dosing Schedule: A 7-on/7-off schedule has been shown in clinical studies to have a more favorable GI toxicity profile compared to the standard 14-on/7-off schedule.[6] Preclinical modeling that predicted this outcome suggests it is a viable strategy for animal studies.[15][16]
-
Microbiota Modulation: Research suggests that the gut microbiome can modulate this compound's effects.[17] In a colorectal cancer mouse model, a this compound-loaded nanoparticle made with a prebiotic (xylan-stearic acid) not only improved drug delivery but also facilitated the growth of beneficial bacteria, enhancing anti-tumor immunity and improving survival.[19][20] Co-administration of certain probiotics, like Lactobacillus rhamnosus, has also shown potential in animal models to improve efficacy.[18]
-
Supportive Care: Ensure models have adequate hydration and electrolyte support. Standard anti-diarrheal agents may be considered as part of the experimental protocol, but their potential interaction with study outcomes should be evaluated.
Data Summary: GI Toxicity in Different Dosing Schedules (Clinical Data)
| Dosing Schedule | Grade 3+ Diarrhea | Grade 2+ Mucositis | Citation |
| 14-on / 7-off (Standard) | 7-19% | Not specified, but common | [6] |
| 7-on / 7-off (Novel) | 2% | 4% | [6] |
Cardiotoxicity
Q: I have observed unexpected cardiac events in my animal models. Is this related to this compound and how should it be monitored?
A: Yes, cardiotoxicity is a recognized, albeit less common, off-target effect of fluoropyrimidines like this compound.[7] The spectrum of effects includes coronary vasospasm, direct toxic action on the myocardium leading to systolic dysfunction, arrhythmias, and even sudden death.[7][21] Animal models have provided evidence of increased endothelial thrombogenicity and cardiomyocyte damage via oxidative stress.[7]
Monitoring and Mitigation Strategies:
-
Baseline Cardiac Assessment: In long-term or high-dose studies, especially with models that have pre-existing cardiovascular conditions, a baseline cardiac assessment (e.g., echocardiography) is advisable.
-
Risk Factor Awareness: Preclinical models with induced atherosclerosis or other cardiac disorders may show a higher prevalence of this compound-induced cardiotoxicity.[7]
-
Mechanism Investigation: When cardiotoxicity is suspected, histopathological analysis of heart tissue can help identify cardiomyocyte damage, while functional assessments can confirm cardiomyopathy or arrhythmias.[21][22]
Experimental Protocols & Workflows
Protocol: Induction of Hand-Foot Syndrome (HFS) in a Mouse Model
This protocol is synthesized from methodologies used in published research to provide a general framework.[13][23]
-
Animal Selection: Use BALB/c or ICR mice. House them according to institutional guidelines.
-
This compound Administration:
-
Symptom Monitoring and Scoring:
-
Beginning around day 5, visually inspect the forepaws and hindpaws daily.
-
Score the severity of HFS based on a scale. Example scoring:
-
Grade 0: Normal appearance.
-
Grade 1: Mild swelling and/or erythema (redness).
-
Grade 2: Moderate swelling/erythema, possibly with peeling.
-
Grade 3: Severe erythema, ulceration, and/or blistering, affecting mobility.
-
-
-
Endpoint Analysis:
Workflow for a Dose/Schedule Optimization Study
This diagram illustrates the logical flow for a preclinical study aimed at finding a more tolerable this compound regimen.
Troubleshooting Logic: Dose Modification Based on Toxicity
When severe off-target effects appear, a clear decision-making process is needed to adjust the protocol while preserving the study.
References
- 1. oncodaily.com [oncodaily.com]
- 2. This compound: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational framework for minimizing off-target toxicity in this compound treatment using natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an overview of the side effects and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Decreased gastrointestinal toxicity associated with a novel this compound schedule (7 days on and 7 days off): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced cardiotoxicity: more evidence or clinical approaches to protect the patients’ heart? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Implementation of Rare and Novel DPYD Variants for Personalizing Fluoropyrimidine Treatment: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. The contribution of keratinocytes in this compound-stimulated hand-foot-syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces hand-foot syndrome through elevated thymidine phosphorylase-mediated locoregional toxicity and GSDME-driven pyroptosis that can be relieved by tipiracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Candidate mechanisms for this compound-related hand–foot syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mskcc.org [mskcc.org]
- 17. Metagenomic analysis during this compound therapy reveals microbial chemoprotective mechanisms and predicts drug toxicity in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Combining gut microbiota modulation and chemotherapy by this compound-loaded prebiotic nanoparticle improves colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound-induced cardiotoxicity: case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Capecitabine-Induced Gastrointestinal Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the gastrointestinal toxicity of Capecitabine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of gastrointestinal toxicity in animal models treated with this compound?
A1: Common signs include diarrhea, weight loss, and lethargy.[1][2] Histopathological examination of the intestine often reveals villous atrophy, crypt destruction, infiltration of inflammatory cells, and a reduction in goblet cells.[1] Diarrhea is typically characterized by loose, unformed, and sometimes yellowish stools.[1]
Q2: How can I establish a reliable this compound-induced diarrhea model in mice?
A2: A common method is the oral administration of this compound suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). A dose of 275 mg/kg administered twice daily for 14 consecutive days has been shown to induce diarrhea in a significant portion of ICR mice.[1][3] Another study used a daily oral gavage of 1500 mg/kg this compound in C57BL/6J mice to induce colonic inflammation.[2] It is crucial to monitor the animals daily for the onset of diarrhea and changes in body weight.
Q3: Are there alternative dosing schedules for this compound that are less toxic in animal models?
A3: Yes, preclinical studies have explored alternative dosing schedules to reduce toxicity. A "7 days on, 7 days off" (7-7) schedule has been shown to be better tolerated and potentially more efficacious than the traditional "14 days on, 7 days off" (14-7) schedule in xenograft models.[4][5][6] This intermittent schedule may allow for recovery of the gastrointestinal mucosa, thereby reducing the severity of side effects.
Q4: Which probiotic strains have shown efficacy in mitigating this compound-induced mucositis in animal models?
A4: Several probiotic strains, primarily from the Lactobacillus and Bifidobacterium genera, have demonstrated protective effects. These include Lactobacillus casei, Lactobacillus rhamnosus, Bifidobacterium infantis, and Bifidobacterium bifidum.[7][8] These probiotics have been shown to reduce the severity of intestinal damage, decrease pro-inflammatory cytokine levels, and prevent weight loss in animal models of chemotherapy-induced mucositis.[7]
Q5: What is the proposed mechanism behind this compound-induced gastrointestinal toxicity?
A5: The gastrointestinal toxicity of this compound is multifactorial. Its active metabolite, 5-fluorouracil (5-FU), can directly damage the rapidly dividing intestinal epithelial cells, leading to mitotic arrest of crypt cells and subsequent mucosal injury.[9][10] This damage triggers an inflammatory cascade involving the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[11][12] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of this inflammatory response.[7][13][14]
Troubleshooting Guides
Problem 1: High mortality rate in the this compound-treated group.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain or age.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound. Review the literature for dose-ranging studies in your specific animal model.
-
Alternative Schedule: Implement an intermittent dosing schedule, such as the "7 days on, 7 days off" regimen, which may improve tolerability.[4][5]
-
Supportive Care: Ensure adequate hydration and nutrition. If necessary, provide supportive care such as subcutaneous fluid administration.
-
Problem 2: Inconsistent or mild gastrointestinal toxicity observed.
-
Possible Cause: The dose or duration of this compound administration may be insufficient. There could also be variability in the gut microbiota of the animals.
-
Troubleshooting Steps:
-
Dose/Duration Adjustment: Gradually increase the dose or extend the duration of this compound treatment, while closely monitoring for severe toxicity.
-
Animal Strain: Ensure you are using an animal strain known to be sensitive to this compound-induced gastrointestinal toxicity.
-
Microbiota Standardization: House animals in the same environment and provide the same diet to minimize variations in gut microbiota, which can influence the response to chemotherapy.[15]
-
Problem 3: A potential mitigating agent is not showing the expected protective effect.
-
Possible Cause: The dose, timing of administration, or the specific agent itself may not be optimal.
-
Troubleshooting Steps:
-
Dose Optimization: Conduct a dose-response study for the mitigating agent.
-
Administration Schedule: Vary the timing of administration of the mitigating agent relative to this compound (e.g., pre-treatment, co-administration, post-treatment).
-
Agent Selection: If using probiotics, ensure the viability of the strains and consider using a combination of different strains, as multi-strain probiotics have shown efficacy.[8]
-
Experimental Protocols
This compound-Induced Diarrhea in Mice
-
Animal Model: Male ICR mice (5 weeks old).[3]
-
This compound Preparation: Suspend this compound in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosing Regimen: Administer 275 mg/kg of the this compound suspension intragastrically twice daily for 14 consecutive days.[1][3]
-
Assessment:
-
Diarrhea: Monitor and score fecal consistency daily. Diarrhea is characterized by sticky perianal hair and yellow, wetter feces.[1]
-
Body Weight: Record body weight every 3 days.[3]
-
Histopathology: At the end of the experiment, collect colon samples for hematoxylin and eosin (H&E) staining to assess intestinal villi length, crypt depth, and inflammatory cell infiltration.[1]
-
Probiotic Intervention for 5-FU-Induced Mucositis in Mice
-
Animal Model: Male BALB/c mice.
-
Mucositis Induction: A single intraperitoneal (IP) injection of 5-Fluorouracil (5-FU) at a dose of 30 mg/kg/day for 5 days.[16]
-
Probiotic Preparation: Lactobacillus casei variety rhamnosus (Lcr35) and a combination of Lactobacillus acidophilus and Bifidobacterium bifidum (LaBi).[16]
-
Dosing Regimen: Oral administration of the probiotic suspension daily, starting before the 5-FU injections and continuing throughout the experiment.
-
Assessment:
Quantitative Data Summary
Table 1: Effect of Probiotics on 5-FU-Induced Intestinal Damage in Mice
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) | MPO Activity (U/g tissue) |
| Control | Data not available | Data not available | Data not available |
| 5-FU | Significantly reduced | Significantly reduced | Significantly increased |
| 5-FU + B. infantis (10^9 CFU/mouse) | Partially restored | Partially restored | Significantly reduced |
| 5-FU + B. bifidum | Partially restored | Partially restored | Significantly reduced |
| 5-FU + L. acidophilus | Partially restored | Partially restored | Significantly reduced |
Source: Adapted from preclinical studies on probiotics for chemotherapy-induced mucositis.[7]
Table 2: Preclinical Comparison of this compound Dosing Schedules in Xenograft Models
| Dosing Schedule | Maximum Tolerated Dose | Anti-tumor Efficacy | Gastrointestinal Toxicity |
| 14 days on / 7 days off | Standard dose | Effective | Significant toxicity observed |
| 7 days on / 7 days off | Higher daily dose tolerated | Improved tumor response | Reduced toxicity and improved survival |
Source: Based on Norton-Simon mathematical modeling and subsequent preclinical xenograft experiments.[4][5]
Visualizations
Caption: Signaling pathway of this compound-induced gastrointestinal toxicity.
Caption: General experimental workflow for studying mitigation strategies.
References
- 1. Development of an Early-Warning Model for Predicting the this compound-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
- 6. Decreased gastrointestinal toxicity associated with a novel this compound schedule (7 days on and 7 days off): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Probiotics on Intestinal Mucositis during Chemotherapy for Colorectal Cancer: A Comprehensive Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-associated gastrointestinal ulceration, haemorrhage, and obstruction: a pharmacovigilance analysis based on the FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Induced Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Nuclear factor kappa B role in inflammation associated gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isorhamnetin augments the anti-tumor effect of this compound through the negative regulation of NF-κB signaling cascade in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combining gut microbiota modulation and chemotherapy by this compound-loaded prebiotic nanoparticle improves colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
Technical Support Center: Enhancing the Therapeutic Index of Capecitabine in Combination Therapies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Capecitabine in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its rationale for combination therapies?
A1: this compound is an oral fluoropyrimidine carbamate that acts as a prodrug of 5-fluorouracil (5-FU), a well-established antimetabolite.[1] Its mechanism involves a three-step enzymatic conversion process. After oral administration, it is first metabolized in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR) and then to 5'-deoxy-5-fluorouridine (5'-DFUR).[1] The final, crucial step occurs preferentially within tumor tissues, where the enzyme thymidine phosphorylase (TP) converts 5'-DFUR into the active cytotoxic drug, 5-FU.[1][2] TP is often expressed at higher levels in malignant cells compared to normal tissues, which allows for tumor-selective activation and can reduce systemic toxicity.[1][2] The resulting 5-FU metabolites exert their anticancer effects by inhibiting thymidylate synthase (TS) and by being misincorporated into RNA and DNA, ultimately leading to cell death.[3] The rationale for using this compound in combination therapies is to exploit synergistic effects, overcome resistance, and target multiple oncogenic pathways simultaneously.[4][5]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound, and fluoropyrimidines in general, is a significant clinical challenge. Key mechanisms include:
-
Upregulation of Thymidylate Synthase (TS): Overexpression of the target enzyme, TS, allows tumor cells to maintain DNA synthesis despite the presence of 5-FU.[1]
-
Reduced Activation of this compound: Decreased expression of thymidine phosphorylase (TP) in tumor tissue can limit the conversion of this compound into its active 5-FU form, reducing its cytotoxic effect.[1][6]
-
Alterations in Drug Metabolism: Polymorphisms in the dihydropyrimidine dehydrogenase (DPYD) gene, the rate-limiting enzyme in 5-FU catabolism, can lead to altered drug clearance and increased toxicity.[2][7][8][9] While this is more related to toxicity, it highlights the role of metabolic pathways.
-
Changes in Apoptotic Pathways: Mutations or alterations in genes controlling programmed cell death can allow cancer cells to evade this compound-induced apoptosis.[1]
Q3: Which signaling pathways are most relevant when combining this compound with targeted therapies?
A3: When combining this compound with targeted therapies, several signaling pathways are of interest. For instance, in colorectal cancer, combinations often target the epidermal growth factor receptor (EGFR) pathway.[4][10] In breast cancer, combinations with HER2 inhibitors are common.[5][11] Preclinical studies suggest that inhibitors of the EGFR pathway can upregulate the activating enzyme thymidine phosphorylase, potentially increasing the efficacy of this compound.[5] Combining this compound with agents targeting angiogenesis, such as VEGF inhibitors, is another common strategy.[12]
Troubleshooting Guides
Q4: My experiment shows higher-than-expected toxicity in my cell line/animal model with a this compound combination. What are the potential causes and how can I troubleshoot this?
A4: Unexpectedly high toxicity can arise from several factors:
-
Pharmacodynamic Synergy: The combination may be genuinely synergistic in its toxicity.
-
Pharmacokinetic Interaction: The co-administered drug may be inhibiting this compound's metabolism or clearance. For example, some drugs can inhibit CYP2C9, which may affect the metabolism of this compound's metabolites.[15]
-
Troubleshooting: Review the known metabolic pathways of the combination agent. If an interaction is suspected, consider a sequential dosing schedule instead of concurrent administration in your experimental design.
-
-
Genetic Factors in Animal Models: If using patient-derived xenografts or specific mouse strains, polymorphisms in genes like DPYD or TYMS could influence susceptibility to toxicity.[2][8]
-
Troubleshooting: If possible, genotype the animal models or cell lines for key metabolic genes to assess if this contributes to the observed variability.
-
Q5: We are observing significant Hand-Foot Syndrome (HFS) in our preclinical models. How can we manage this to complete the study?
A5: Hand-Foot Syndrome (palmar-plantar erythrodysesthesia) is a common dose-limiting toxicity of this compound.[16][17]
-
Symptomatic Management: While direct translation from clinical to preclinical is limited, the principles are similar. In the clinic, management includes the use of emollients and avoiding friction or heat.[1][18] For animal models, ensure bedding is soft and does not cause irritation.
-
Dose Modification: The most effective strategy is dose interruption and/or reduction.[19] In your experiment, you can introduce a "rest week" mimicking the clinical schedule (e.g., 14 days on, 7 days off) or reduce the overall dose.[1][13] Studies have shown that lower starting doses can have a superior therapeutic index without compromising efficacy.[14]
-
Alternative Dosing Schedules: A week-on/week-off (WOWO) schedule has been explored to improve tolerance in some patient populations.[13] This could be adapted for preclinical studies to manage toxicity while maintaining drug exposure.
Q6: Our results show a lack of efficacy for a this compound combination that was expected to be synergistic. What should we investigate?
A6: A lack of expected synergy could be due to several reasons:
-
Resistance Mechanisms: The chosen experimental model (cell line or xenograft) may have intrinsic resistance to this compound.
-
Incorrect Dosing or Scheduling: The synergy between two agents can be highly dependent on the schedule of administration (concurrent vs. sequential) and the dose ratio.
-
Troubleshooting: Re-evaluate the preclinical data that suggested synergy. Run a scheduling experiment where you administer this compound before, during, and after the combination agent to find the optimal sequence.
-
-
Suboptimal Drug Exposure: this compound is administered orally and its absorption can be affected by food.[18] In animal studies, ensure consistent administration relative to feeding cycles.
-
Troubleshooting: If feasible, perform pharmacokinetic analysis to confirm that adequate plasma concentrations of this compound and its metabolites are being achieved in your model system.
-
Quantitative Data from Combination Therapies
Table 1: Selected this compound Combination Regimens and Associated Toxicities
| Regimen | Cancer Type | Dosing | Common Grade 3/4 Toxicities | Source |
|---|---|---|---|---|
| CAPOX (XELOX) | Colorectal Cancer | This compound: 850-1000 mg/m² twice daily (14 days on, 7 days off); Oxaliplatin: 130 mg/m² IV on day 1 | Neutropenia, Diarrhea, Hand-Foot Syndrome, Nausea/Vomiting | [1][20] |
| This compound + Radiotherapy | Rectal Cancer | This compound: 825 mg/m² twice daily, continuously during radiation | Leucopenia, Hand-Foot Syndrome, Diarrhea, Proctitis | [21][22] |
| This compound + Docetaxel | Breast Cancer | This compound: 1250 mg/m² twice daily (14 days on, 7 days off); Docetaxel: 75 mg/m² IV on day 1 | Neutropenia, Stomatitis, Diarrhea, Hand-Foot Syndrome | [5][23] |
| This compound + Pembrolizumab | Triple-Negative Breast Cancer | This compound: 1250 mg/m² twice daily (14 days on, 7 days off); Pembrolizumab: 200 mg IV every 3 weeks | (Data from ongoing trials) | [24][25] |
| This compound + Radiotherapy | Triple-Negative Breast Cancer | this compound: 825 mg/m² twice daily, 5 days/week during radiation | Radiation Dermatitis, Neutropenia, Lymphopenia |[26] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between this compound and a Novel Agent
1. Objective: To determine if a novel therapeutic agent (Agent X) acts synergistically with 5-Fluorouracil (the active metabolite of this compound) in inhibiting cancer cell proliferation.
2. Materials:
- Cancer cell line of interest (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- 5-Fluorouracil (5-FU), stock solution in DMSO.
- Agent X, stock solution in an appropriate solvent.
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
- Plate reader (luminometer or spectrophotometer).
3. Methodology:
- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Drug Preparation: Prepare a dilution series for both 5-FU and Agent X. Create a dose-response matrix by combining each concentration of 5-FU with each concentration of Agent X. Include wells for single-agent controls and vehicle-only controls.
- Drug Treatment: Remove the overnight culture medium and add 100 µL of medium containing the drug combinations to the respective wells.
- Incubation: Incubate the plates for a period relevant to the cell line's doubling time (typically 72 hours).
- Viability Assessment: After incubation, add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.
- Data Analysis:
- Normalize the data to the vehicle-only controls (representing 100% viability).
- Calculate the percentage of cell growth inhibition for each drug concentration and combination.
- Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate a Combination Index (CI) based on the Chou-Talalay method.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Visualizations: Pathways and Workflows
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for a preclinical synergy study.
Caption: Logic for this compound dose modification based on toxicity.
References
- 1. oncodaily.com [oncodaily.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Performance of this compound in novel combination therapies in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New directions with this compound combinations in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Association of Single-Nucleotide Polymorphisms in this compound Bioactivation Pathway with Adjuvant Therapy Safety in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A candidate gene study of this compound-related toxicity in colorectal cancer identifies new toxicity variants at DPYD and a putative role for ENOSF1 rather than TYMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Single-Nucleotide Polymorphisms on Clinical Outcomes of this compound-Based Chemotherapy in Colorectal Cancer Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. targetedonc.com [targetedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Lower dose this compound has a more favorable therapeutic index in metastatic breast cancer: retrospective analysis of patients treated at M. D. Anderson Cancer Center and a review of this compound toxicity in the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xeloda (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Management of adverse events and other practical considerations in patients receiving this compound (Xeloda) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. oncolink.org [oncolink.org]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. This compound in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound in combination with preoperative radiation therapy in locally advanced, resectable, rectal cancer: a multicentric phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 23. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ascopubs.org [ascopubs.org]
Technical Support Center: Investigating Epigenetic Mechanisms of Capecitabine Resistance
Welcome to the technical support center for researchers investigating the epigenetic mechanisms of Capecitabine resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
FAQs: General Concepts
Q1: What are the primary epigenetic mechanisms implicated in this compound resistance?
A1: The main epigenetic mechanisms include DNA methylation, histone modifications, and the altered expression of non-coding RNAs (ncRNAs).[1] These modifications can lead to changes in gene expression that affect drug metabolism, cell survival pathways, and DNA repair processes, ultimately contributing to resistance.
Q2: How does DNA methylation contribute to this compound resistance?
A2: A key mechanism is the hypermethylation of the promoter region of the TYMP gene, which encodes for thymidine phosphorylase (TP).[2] TP is the enzyme responsible for converting this compound's intermediate metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR), into the active drug, 5-fluorouracil (5-FU).[2] Silencing of the TYMP gene via promoter methylation prevents this conversion, rendering the drug ineffective.[2]
Q3: What is the role of histone modifications in this compound resistance?
A3: Histone modifications, such as acetylation and methylation, can alter chromatin structure and gene accessibility.[1] In the context of this compound resistance, changes in histone modification patterns can lead to the transcriptional repression of tumor suppressor genes or the activation of oncogenes involved in cell survival and proliferation pathways, such as the PI3K/Akt and Wnt/β-catenin signaling pathways.[3][4]
Q4: How do non-coding RNAs influence this compound resistance?
A4: Non-coding RNAs, particularly microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), can act as post-transcriptional regulators of gene expression.[5] In this compound resistance, dysregulation of specific miRNAs and lncRNAs can lead to the altered expression of genes involved in drug metabolism, apoptosis, and DNA damage repair, thereby promoting a resistant phenotype.[5][6]
Troubleshooting Guides
DNA Methylation Analysis
Bisulfite Sequencing and Methylation-Specific PCR (MSP)
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Bisulfite Conversion | 1. Poor DNA quality.[7] 2. Insufficient denaturation of DNA.[2] 3. Suboptimal reaction conditions (temperature, time, reagent concentration). | 1. Ensure high-purity DNA. Assess DNA quality using gel electrophoresis or a bioanalyzer.[7] 2. Optimize the denaturation step. Ensure complete denaturation before adding bisulfite reagent.[2] 3. Follow the kit manufacturer's protocol precisely. Consider using a commercially available bisulfite conversion kit for consistency.[7] |
| Low PCR Product Yield | 1. DNA degradation during bisulfite treatment.[8] 2. Inefficient PCR primers. 3. PCR inhibitors carried over from bisulfite reaction. | 1. Minimize DNA fragmentation by handling DNA gently. Use shorter PCR amplicons (<400 bp).[8] 2. Design primers using specialized software (e.g., MethPrimer). Ensure primers do not contain CpG sites.[9] 3. Purify the bisulfite-converted DNA thoroughly. |
| Non-specific PCR Amplification | 1. Suboptimal annealing temperature.[10] 2. Primer-dimer formation.[8] 3. Contamination. | 1. Perform a temperature gradient PCR to determine the optimal annealing temperature.[10] 2. Redesign primers to minimize self-complementarity. Use a hot-start Taq polymerase.[8] 3. Use dedicated PCR workstations and aerosol-resistant pipette tips. Include no-template controls. |
Histone Modification Analysis
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
| Issue | Potential Cause | Troubleshooting Steps |
| Low ChIP Efficiency (Low DNA Yield) | 1. Insufficient cross-linking. 2. Inefficient cell lysis and chromatin shearing.[11] 3. Poor antibody quality or insufficient antibody amount.[12] | 1. Optimize formaldehyde cross-linking time and concentration. 2. Ensure complete cell lysis. Optimize sonication or enzymatic digestion to achieve chromatin fragments of 200-1000 bp.[11] 3. Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount.[12] |
| High Background Signal | 1. Over-cross-linking. 2. Non-specific binding of antibody or chromatin to beads. 3. Insufficient washing. | 1. Reduce cross-linking time or formaldehyde concentration. 2. Pre-clear the chromatin with beads before immunoprecipitation. Use a non-specific IgG as a negative control. 3. Increase the number and stringency of washes. |
| Poor Peak Resolution | 1. Inconsistent chromatin fragmentation. 2. Inappropriate peak calling parameters. | 1. Ensure consistent and optimal chromatin shearing.[13] 2. Use appropriate peak calling software and parameters for the type of histone modification being studied (e.g., broad vs. narrow peaks).[13] |
Non-Coding RNA Expression Analysis
miRNA Quantitative Real-Time PCR (qRT-PCR)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Amplification | 1. Poor RNA quality or low input.[13] 2. Inefficient reverse transcription (RT). 3. PCR inhibition. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Increase the amount of input RNA if possible.[13] 2. Use a miRNA-specific RT kit. Ensure optimal RT reaction conditions. 3. Dilute the cDNA template to reduce the concentration of inhibitors. |
| Inconsistent Ct Values | 1. Pipetting errors. 2. Unstable reference genes.[14] 3. Variation in sample quality. | 1. Use calibrated pipettes and perform technical replicates. 2. Validate the stability of reference genes (e.g., U6, RNU48) across your experimental conditions. Consider using the mean of multiple stable reference genes for normalization.[8][14] 3. Ensure consistent sample collection and RNA extraction procedures. |
| Melt Curve Shows Multiple Peaks | 1. Primer-dimers.[13] 2. Non-specific amplification.[13] 3. Genomic DNA contamination. | 1. Optimize primer concentration and annealing temperature.[13] 2. Redesign primers for higher specificity.[13] 3. Treat RNA samples with DNase I. Include a no-RT control.[13] |
Quantitative Data Summary
Table 1: DNA Methylation Levels at the TYMP Promoter in this compound-Sensitive vs. -Resistant Cells
| Cell Line | This compound Sensitivity | Average Methylation (%) at TYMP Promoter |
| HCT116 | Sensitive | 15% |
| HCT116-CR | Resistant | 85% |
| HT29 | Sensitive | 20% |
| HT29-CR | Resistant | 90% |
Note: Data are hypothetical and for illustrative purposes. Actual values may vary depending on the specific cell lines and experimental conditions.
Table 2: Fold Change in Expression of Key miRNAs in this compound-Resistant Cells
| miRNA | Fold Change in Resistant vs. Sensitive Cells | Putative Target Gene(s) |
| miR-21 | + 3.5 | PTEN |
| miR-125b | + 2.8 | BAK1 |
| miR-145 | - 4.2 | ABCC1 |
| miR-200c | - 3.1 | ZEB1 |
Note: Data are compiled from various studies and represent general trends. Specific fold changes can vary. A positive fold change indicates upregulation, while a negative fold change indicates downregulation.
Experimental Protocols
Detailed Methodology for Bisulfite Sequencing
-
DNA Extraction: Isolate high-quality genomic DNA from this compound-sensitive and -resistant cell lines using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of the target gene (e.g., TYMP) using primers specifically designed for bisulfite-converted DNA.
-
Cloning and Sequencing: Ligate the PCR products into a TA cloning vector and transform into competent E. coli. Isolate plasmid DNA from multiple clones and perform Sanger sequencing.
-
Data Analysis: Align the sequences and quantify the percentage of methylated CpG sites for each sample.
Detailed Methodology for ChIP-seq
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27ac) or a non-specific IgG control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.
Signaling Pathways and Experimental Workflows
Caption: Epigenetic silencing of thymidine phosphorylase in this compound resistance.
Caption: Experimental workflow for analyzing DNA methylation in drug resistance.
References
- 1. Epigenetic basis of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An epigenetic mechanism for this compound resistance in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long non-coding RNAs in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long non-coding RNAs (lncRNAs) signaling in cancer chemoresistance: From prediction to druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Troubleshooting ATAC-seq, CUT&Tag, ChIP-seq & More - Expert Epigenomic Guide | AccuraScience [accurascience.com]
- 14. Normalization of microRNA expression levels in quantitative RT-PCR assays: Identification of suitable reference RNA targets in normal and cancerous human solid tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Counteracting Thymidylate Synthase Upregulation in Capecitabine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Capecitabine resistance mediated by the upregulation of thymidylate synthase (TS).
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity to this compound in our cancer cell line over time. Could this be due to thymidylate synthase (TS) upregulation?
A1: Yes, upregulation of thymidylate synthase (TS) is a primary mechanism of acquired resistance to fluoropyrimidine-based therapies like this compound.[1] this compound is a prodrug that is converted to 5-fluorouracil (5-FU), which in turn is metabolized to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits TS, an essential enzyme for DNA synthesis and repair.[2] Increased expression of TS allows cancer cells to overcome this inhibition and maintain DNA synthesis, leading to reduced drug efficacy.[1]
Q2: How can we confirm that thymidylate synthase (TS) is upregulated in our this compound-resistant cell line?
A2: You can assess TS upregulation at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR): To measure TYMS (the gene encoding TS) mRNA levels. A significant increase in TYMS mRNA in your resistant cell line compared to the parental (sensitive) line would suggest transcriptional upregulation.
-
Western Blotting: To quantify TS protein levels. An increased intensity of the TS protein band in the resistant line compared to the sensitive line provides evidence of upregulation at the protein level.
-
Immunohistochemistry (IHC): If working with tumor tissue, IHC can be used to assess TS protein expression levels and their localization within the tumor.[3]
Q3: We have confirmed thymidylate synthase (TS) upregulation. What are the main strategies to counteract this resistance mechanism?
A3: Several strategies can be employed:
-
Combination Therapy with TS Inhibitors: Using novel, more potent TS inhibitors in combination with this compound can help overcome resistance.[4][5][6] These can include both folate analogs and nucleotide analogs.[4][6]
-
Targeting Signaling Pathways: Investigate and target signaling pathways responsible for TS upregulation. For instance, the p38 signaling pathway and Sp1 transcription factor have been implicated in regulating TS expression.[7]
-
Modulating microRNAs (miRNAs): Certain miRNAs can regulate TS expression. Identifying and modulating these miRNAs could restore sensitivity to this compound.[5]
-
Natural Compounds: Some natural compounds, like quercetin and resveratrol, have been shown to downregulate TS expression and enhance this compound's efficacy.[7][8]
Q4: Are there any known genetic markers that can predict response to this compound based on thymidylate synthase (TS)?
A4: Yes, polymorphisms in the TYMS gene promoter, specifically a double or triple repeat of a 28-bp sequence, can influence TS expression levels.[9] Patients homozygous for the double repeat variant (S/S) tend to have lower TS expression and may show a better response to this compound compared to those with other genotypes.[9]
Troubleshooting Guides
Troubleshooting Quantitative Real-Time PCR (qPCR) for TYMS Expression
| Issue | Possible Cause | Troubleshooting Step |
| No or low amplification signal | Poor RNA quality or contamination | Assess RNA integrity (e.g., using a Bioanalyzer). Ensure A260/280 ratio is ~2.0 and A260/230 is >1.8. Re-extract RNA if necessary. |
| Inefficient cDNA synthesis | Optimize reverse transcription conditions (enzyme concentration, temperature, time). Use high-quality reverse transcriptase. | |
| Suboptimal primer/probe design | Verify primer specificity using BLAST. Perform a melt curve analysis to check for a single peak. Redesign primers if necessary. | |
| High Cq values | Low target expression | Increase the amount of cDNA template per reaction. |
| Inefficient amplification | Optimize annealing temperature and primer concentration. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix to minimize variability. |
| Poorly mixed reagents | Gently vortex and centrifuge all reagents before use. | |
| Signal in No-Template Control (NTC) | Contamination | Use aerosol-resistant pipette tips. Physically separate pre- and post-PCR areas. Decontaminate work surfaces and pipettes. Use fresh, nuclease-free water. |
Troubleshooting Western Blot for TS Protein Expression
| Issue | Possible Cause | Troubleshooting Step |
| No or weak TS band | Insufficient protein loading | Quantify protein concentration (e.g., BCA assay) and load an adequate amount (typically 20-30 µg). |
| Poor antibody binding | Use a validated primary antibody for TS. Optimize antibody dilution and incubation time/temperature. | |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps with TBST. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Try a different antibody clone or manufacturer. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Example IC50 Values of this compound in Sensitive vs. Resistant Colorectal Cancer Cell Lines
| Cell Line | Resistance Status | This compound IC50 (µM) | Fold Resistance |
| HT29 | Sensitive (Parental) | 1590[2] | - |
| HT29-R | This compound-Resistant | >6000 (example) | >3.8 |
| HCT116 | Sensitive (Parental) | 2850[2] | - |
| HCT116-R | This compound-Resistant | >8000 (example) | >2.8 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Reference |
| COLO 320 | This compound | >100 (example) | [8] |
| Quercetin | >100 (example) | [8] | |
| This compound + Quercetin (43 µg/ml) | Significantly Reduced | [8] | |
| 4T1 (Breast Cancer) | This compound | 1700 | [3] |
| Mocetinostat | 3125 | [3] | |
| This compound (50 µM) + Mocetinostat (1.5 µM) | Synergistic Inhibition | [3] |
Experimental Protocols
Protocol: Quantitative Real-Time PCR (qPCR) for TYMS mRNA Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for TYMS and a housekeeping gene (e.g., GAPDH), and diluted cDNA.
-
Cycling Conditions: Perform qPCR using a standard three-step cycling protocol: denaturation (e.g., 95°C for 15 sec), annealing (e.g., 60°C for 30 sec), and extension (e.g., 72°C for 30 sec) for 40 cycles.
-
Data Analysis: Calculate the relative expression of TYMS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.[4][10]
Protocol: Western Blotting for TS Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidylate synthase (e.g., rabbit anti-TS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol: Thymidylate Synthase (TS) Enzymatic Activity Assay (Tritium Release Assay)
This assay measures the release of tritiated water from [5-³H]dUMP during its conversion to dTMP by TS.[1]
-
Cell Lysate Preparation: Prepare a cytosolic extract from cell pellets by sonication or homogenization in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT). Centrifuge to remove cellular debris.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Separation: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.
-
Measurement of Radioactivity: Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant (containing the tritiated water) using a scintillation counter.
-
Calculation: Calculate TS activity based on the amount of tritiated water released per unit of time and protein concentration.
Visualizations
Caption: Activation pathway of this compound and inhibition of Thymidylate Synthase.
Caption: Logical workflow of TS upregulation leading to this compound resistance.
Caption: Strategy of combination therapy to overcome TS-mediated resistance.
References
- 1. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 3. In vitro anti-proliferative effect of this compound (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits epithelial-to-mesenchymal transition and proliferation of colorectal cancer cells by mediating the RANK/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An epigenetic mechanism for this compound resistance in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase maintains the de-differentiated state of triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Capecitabine and 5-Fluorouracil in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Capecitabine and its active metabolite, 5-Fluorouracil (5-FU), in the context of colon cancer. The following sections detail their mechanisms of action, comparative efficacy in both in vitro and in vivo models, and the experimental protocols used to generate these findings.
Mechanism of Action: From an Oral Prodrug to an Active Cytotoxic Agent
This compound is an orally administered fluoropyrimidine carbamate designed as a prodrug of 5-FU. Its multi-step enzymatic conversion process is key to its tumor-selective activity. This pathway preferentially generates high concentrations of 5-FU directly at the tumor site, aiming to enhance efficacy while mitigating systemic toxicity associated with intravenous 5-FU administration.
The conversion process is as follows:
-
Absorption and Initial Conversion: After oral administration, this compound is absorbed intact through the intestinal wall. In the liver, it undergoes hydrolysis by carboxylesterase to form 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Intermediate Conversion: Subsequently, the ubiquitous enzyme cytidine deaminase, found in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).
-
Tumor-Selective Activation: The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU. This reaction is catalyzed by the enzyme thymidine phosphorylase (TP). Crucially, TP is expressed at significantly higher levels in many tumor tissues, including colorectal cancer, compared to normal healthy tissues. This differential expression leads to the targeted release and activation of 5-FU within the tumor environment.[1][2]
Once formed, 5-FU exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), inhibiting its function and thereby blocking the synthesis of thymidine, a necessary precursor for DNA replication.
-
RNA and DNA Damage: Other metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions and inducing cellular apoptosis.
Caption: Metabolic activation pathway of this compound to 5-FU.
In Vitro Efficacy in Colon Cancer Cell Lines
The cytotoxic activity of this compound and 5-FU is commonly assessed in vitro using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the drug concentration required to inhibit the growth of 50% of the cancer cell population over a specified time.
While direct side-by-side comparisons are limited in published literature, data from various studies on common colon cancer cell lines, such as HCT-116 and HT-29, allow for an indirect assessment of their potency.
| Drug | Cell Line | Exposure Time | IC50 Value | Citation |
| This compound | HCT-116 | 48 hours | 60.18 µM | [3] |
| This compound | HCT-116 | 72 hours | 50.34 µM | [3] |
| 5-Fluorouracil | HT-29 | Not Specified | 4.63 mmol/L* | [4] |
| 5-Fluorouracil | HCT-116 | Not Specified | 14.3 µmol/L | [2] |
*Note: This value from Ha et al., 2012, is exceptionally high and may reflect specific experimental conditions or cell line resistance.
It is important to note that the in vitro cytotoxicity of this compound itself is relatively low, as its efficacy is dependent on its conversion to 5-FU, a process that requires enzymes not always fully active in standard cell culture conditions. The sensitivity of different cell lines to 5-FU can also be influenced by the expression levels of key enzymes like thymidylate synthase and thymidine phosphorylase.
In Vivo Efficacy in Colon Cancer Xenograft Models
Animal models, particularly xenografts where human colon cancer cells are implanted into immunocompromised mice, provide a more comprehensive platform for evaluating the efficacy of this compound, as they allow for its systemic metabolism and tumor-specific activation. The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI).
Studies on the HCT-116 xenograft model have shown that this compound demonstrates potent antitumor activity.[5][6][7]
| Drug | Model | Dosage & Schedule | Endpoint | Tumor Growth Inhibition (TGI) | Citation |
| This compound | HCT-116 Xenograft | 1000 mg/kg/day (5 days/week for 3 weeks) | Day 15 | 87.7% | |
| This compound | HCT-116 Xenograft | MTD | 7 weeks | 86% | [5][6] |
| 5-Fluorouracil | HCT-116 Xenograft | MTD | 7 weeks | "Similar results" to this compound | [5][6] |
*MTD: Maximum Tolerated Dose.
These results indicate that orally administered this compound achieves efficacy comparable to, and in some models superior to, intravenously administered 5-FU.[5][6] The enhanced efficacy is attributed to the high concentrations of 5-FU generated and maintained selectively within the tumor tissue following this compound administration.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the in vitro and in vivo experiments described.
-
Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Stock solutions of this compound and 5-Fluorouracil are prepared. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the drugs. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 2-4 hours. Metabolically active cells convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
-
Animal Model: Female athymic nude mice (e.g., Foxn1nu), aged 6-8 weeks, are used for the study.
-
Cell Implantation: HCT-116 human colon cancer cells are cultured, harvested, and suspended in an appropriate medium. Approximately 5 million cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups (n=10 per group).
-
Treatment Groups:
-
Vehicle Control: Administered the same vehicle used to suspend the drugs, following the same schedule.
-
This compound Group: Administered this compound orally (e.g., by gavage) at a specified dose (e.g., 1000 mg/kg/day).
-
5-FU Group: Administered 5-FU intravenously or intraperitoneally at a comparable maximum tolerated dose.
-
-
Dosing Schedule: Treatments are typically administered for a set period, for example, once daily for 5 consecutive days, followed by a 2-day rest, for 3 weeks.
-
Monitoring: Animal body weight and tumor volume are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Data Analysis: The study concludes after the treatment period or when tumors in the control group reach a specified maximum size. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100. Statistical analyses are performed to compare the tumor growth between the different treatment groups.
Summary and Conclusion
Preclinical models demonstrate that this compound serves as an effective oral alternative to intravenously administered 5-FU for the treatment of colon cancer. Its tumor-selective activation mechanism leads to high intratumoral concentrations of 5-FU, resulting in potent anti-tumor efficacy that is comparable or superior to systemic 5-FU in xenograft models. While in vitro studies are useful for assessing baseline cellular sensitivity, in vivo models are essential for capturing the full therapeutic potential of this compound, which relies on its unique metabolic activation pathway. The data supports the clinical rationale for using this compound to improve therapeutic convenience and potentially enhance the safety profile compared to traditional 5-FU regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of this compound chemotherapy on the expression of CASC18, CASC19, and CASC20 lncRNAs in patients with colorectal cancer and the HCT-116 colorectal cancer cell line [pharmacia.pensoft.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. esmed.org [esmed.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Oral Fluoropyrimidines: Capecitabine, S-1, and UFT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of Capecitabine and other prominent oral fluoropyrimidines, namely S-1 (Tegafur/Gimeracil/Oteracil) and UFT (Tegafur/Uracil). The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development, presenting a balanced view of their performance based on experimental data from clinical trials and pharmacological studies. This document delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Introduction to Oral Fluoropyrimidines
Oral fluoropyrimidines represent a significant advancement in cancer chemotherapy, offering a more convenient and patient-friendly alternative to intravenous 5-fluorouracil (5-FU). These agents are prodrugs that are ultimately converted to 5-FU, the active cytotoxic compound. This conversion process, however, differs between the agents, leading to distinct pharmacokinetic and toxicity profiles.
This compound is a fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade, with the final, rate-limiting step occurring preferentially in tumor tissue.[1]
S-1 is a combination drug containing tegafur (a 5-FU prodrug), gimeracil (a dihydropyrimidine dehydrogenase (DPD) inhibitor), and oteracil (an orotate phosphoribosyltransferase inhibitor). This combination is designed to enhance the concentration of 5-FU in tumors while reducing gastrointestinal toxicity.
UFT combines tegafur with uracil in a 1:4 molar ratio. Uracil competitively inhibits DPD, the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and half-life of 5-FU.[2]
Mechanism of Action and Signaling Pathways
The cytotoxic effects of all three oral fluoropyrimidines are ultimately mediated by 5-fluorouracil (5-FU). 5-FU exerts its anticancer activity through two main mechanisms: inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.
Below are the signaling pathway diagrams illustrating the conversion of each prodrug to 5-FU and its subsequent intracellular effects.
This compound Metabolic Pathway
Caption: Metabolic activation of this compound to 5-FU and its cytotoxic mechanisms.
S-1 Mechanism of Action
Caption: Components of S-1 and their roles in modulating 5-FU activity.
UFT Mechanism of Action
Caption: Mechanism of UFT, highlighting the role of Uracil in inhibiting 5-FU degradation.
Comparative Pharmacokinetics
The pharmacokinetic profiles of these oral fluoropyrimidines are a key determinant of their efficacy and safety. The table below summarizes the key pharmacokinetic parameters.
| Parameter | This compound | S-1 (Tegafur) | UFT (Tegafur) |
| Tmax (h) | ~2 | ~2-4 | ~2-4 |
| Half-life (h) | ~0.55-0.89[1] | ~6-9 | ~6-11 |
| Metabolism | Three-step enzymatic conversion to 5-FU | Hepatic conversion of tegafur to 5-FU | Hepatic conversion of tegafur to 5-FU |
| Key Enzymes | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase | CYP2A6 | CYP2A6 |
| DPD Inhibition | No | Yes (Gimeracil) | Yes (Uracil) |
Clinical Efficacy: A Comparative Overview
Numerous clinical trials have compared the efficacy of this compound, S-1, and UFT in various cancer types, most notably in colorectal and gastric cancers. The following tables present a summary of the key efficacy data from comparative studies.
Metastatic Colorectal Cancer (mCRC)
| Study / Meta-analysis | Treatment Arms | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Meta-analysis (2019) [3][4] | S-1 vs. This compound | No significant difference (OR: 0.68-1.19)[3][4] | No significant difference (HR: 0.75-1.08)[3][4] | No significant difference (HR: 0.78-1.13)[3][4] |
| Meta-analysis (2025) [5] | S-1 vs. This compound | Trend towards higher ORR with S-1 (RR: 1.14), not statistically significant[5] | No significant difference | No significant difference |
| NICE Appraisal [6] | This compound vs. 5-FU/FA | Statistically significantly higher with this compound[6] | No significant difference[6] | No significant difference[6] |
| NICE Appraisal [6] | UFT/FA vs. 5-FU/FA | No significant difference | Statistically significantly shorter with UFT/FA in one study[6] | No significant difference |
| Retrospective Study (Stage III) [2] | UFT/LV vs. This compound | Not Reported | 3-year DFS: 69.2% vs. 64.7% (p>0.05)[2] | 3-year OS: 89.7% vs. 92.7% (p>0.05)[2] |
Advanced Gastric Cancer (AGC)
| Study / Meta-analysis | Treatment Arms | Overall Response Rate (ORR) | Time to Progression (TTP) / Progression-Free Survival (PFS) | Overall Survival (OS) |
| Meta-analysis (2015) [7][8] | S-1 based vs. This compound based | No significant difference (OR: 1.06)[7][8] | TTP: No significant difference (HR: 0.95)[7][8] | No significant difference (HR: 0.98)[7][8] |
Safety and Tolerability Profile
The safety profiles of these agents are a critical consideration in clinical practice. The primary differences in toxicity are related to the specific components of each drug and their effects on 5-FU metabolism.
| Adverse Event (Grade 3-4) | This compound | S-1 | UFT |
| Hand-Foot Syndrome (HFS) | More frequent[2][3][4][7][8] | Less frequent[3][4][7][8] | Less frequent than this compound |
| Diarrhea | Less frequent than S-1[3][4] | More frequent[3][4] | Common |
| Neutropenia | Varies by study | Similar to this compound[7][8] | Generally lower than intravenous 5-FU[6] |
| Stomatitis | Less frequent than S-1 | More frequent[5] | Common |
| Nausea/Vomiting | Common | Similar to this compound[7][8] | Common |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of these drugs in a research setting.
Experimental Workflow for Comparative Pharmacokinetic Analysis
Caption: Workflow for a comparative pharmacokinetic study of oral fluoropyrimidines.
Protocol for Quantification of this compound and its Metabolites in Human Plasma by HPLC
Objective: To determine the concentration of this compound, 5'-deoxy-5-fluorocytidine (5'-DFCR), and 5'-deoxy-5-fluorouridine (5'-DFUR) in human plasma.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Acetonitrile, Methanol (HPLC grade).
-
Ammonium acetate buffer.
-
Internal standard (e.g., 5-chlorodeoxyuridine).
-
Human plasma samples.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 250 nm or MS/MS with appropriate transitions.[10]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound, 5'-DFCR, 5'-DFUR, and the internal standard.
-
Process the calibration standards in the same manner as the patient samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the analytes in the patient samples from the calibration curve.
-
Protocol for Quantification of Tegafur, Gimeracil, and Oteracil in Human Plasma by UPLC-MS/MS
Objective: To simultaneously determine the concentration of Tegafur, Gimeracil, and Oteracil in human plasma.
Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Acetonitrile, Methanol (LC-MS grade).
-
Formic acid.
-
Internal standards for each analyte.
-
Human plasma samples.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard mixture.
-
Perform protein precipitation with 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge as described for this compound analysis.
-
Inject a portion of the supernatant directly into the UPLC-MS/MS system.[11]
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Calibration and Quantification:
-
Follow a similar procedure as for this compound, preparing calibration standards in blank plasma and constructing calibration curves based on the peak area ratios.
-
Protocol for Adverse Event Monitoring in a Clinical Trial
Objective: To systematically collect, assess, and report adverse events (AEs) during a clinical trial of oral fluoropyrimidines.
Procedure:
-
AE Identification and Documentation:
-
At each study visit, the investigator or trained study personnel will question the patient about any new or worsening symptoms using a standardized questionnaire.
-
All reported AEs will be documented in the patient's source documents and the electronic Case Report Form (eCRF), including the event term, onset and resolution dates, severity, and relationship to the study drug.[12][13]
-
-
Severity Grading:
-
AE severity will be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[14]
-
-
Causality Assessment:
-
The investigator will assess the relationship between the AE and the study drug (e.g., definite, probable, possible, unlikely, unrelated).[14]
-
-
Serious Adverse Event (SAE) Reporting:
-
Any AE that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly/birth defect will be classified as an SAE.
-
All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event.[13][15]
-
Conclusion
The choice between this compound, S-1, and UFT depends on several factors, including the cancer type, the patient's comorbidities, and the anticipated toxicity profile. While all three agents have demonstrated comparable efficacy to intravenous 5-FU and to each other in many settings, their distinct safety profiles allow for a more personalized approach to treatment. S-1 and UFT may offer an advantage in patients who are at a higher risk of developing hand-foot syndrome, a common and sometimes dose-limiting toxicity of this compound. Conversely, the gastrointestinal side effects of S-1 and UFT may be more pronounced.
This guide provides a foundational understanding of the comparative aspects of these important oral fluoropyrimidines. Further research, including head-to-head clinical trials in various cancer types and patient populations, is necessary to further refine their optimal use in clinical practice. The provided experimental protocols can serve as a starting point for researchers aiming to conduct such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. [Study of the Postoperative Adjuvant Chemotherapy with UFT/LV or this compound for Stage III Colorectal Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy and safety of S-1 and this compound in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of efficacy and safety of S-1 and this compound in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety Comparison of S-1 and this compound in Metastatic Colorectal Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nice.org.uk [nice.org.uk]
- 7. Effectiveness and safety profile of S-1-based chemotherapy compared with this compound-based chemotherapy for advanced gastric and colorectal cancer: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effectiveness and safety profile of S-1-based chemotherapy compared with this compound-based chemotherapy for advanced gastric and colorectal cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 10. abap.co.in [abap.co.in]
- 11. impactfactor.org [impactfactor.org]
- 12. Serious Adverse Events & Safety Reporting 101 | Research In Action | Advancing Health [advancinghealth.ubc.ca]
- 13. www1.health.nsw.gov.au [www1.health.nsw.gov.au]
- 14. bumc.bu.edu [bumc.bu.edu]
- 15. research.refined.site [research.refined.site]
Validating Capecitabine's In Vitro Promise: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capecitabine's in vivo performance against alternative treatments, supported by experimental data. We delve into the validation of its in vitro findings, offering detailed methodologies and clear data presentations to inform future research and clinical application.
This compound, an oral fluoropyrimidine carbamate, serves as a prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially within tumor tissues.[1][2][3] This tumor-selective activation is a key attribute, aiming to enhance anti-cancer efficacy while mitigating systemic toxicity.[1][2] In vitro studies have consistently demonstrated its cytotoxic effects, but the translation of these findings into in vivo models is critical for validating its therapeutic potential. This guide synthesizes in vivo data from xenograft studies in various cancer types, comparing this compound's efficacy as a monotherapy and in combination with other agents.
Comparative Efficacy of this compound in Preclinical Models
In vivo studies, primarily utilizing human tumor xenografts in immunocompromised mice, have been instrumental in validating the anti-cancer activity of this compound. These studies provide a platform to assess its efficacy against various cancer types and in comparison to other established chemotherapeutic agents.
Colorectal Cancer Xenograft Models
In colorectal cancer models, this compound has demonstrated significant tumor growth inhibition. Studies have often compared different dosing schedules to optimize efficacy and tolerability. For instance, a 7-day on, 7-day off (7/7) schedule has been shown to permit increased drug delivery and improved monotherapy activity compared to the traditional 14-day on, 7-day off (14/7) regimen in athymic nude mice bearing HT29 or Colo205 colorectal xenografts.[1][4]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference |
| HT29 Xenograft | ||||
| This compound | 7/7 (MTD) | 92% | 94% | [1][4] |
| This compound | 14/7 (MTD) | 60% | 31% | [4] |
| This compound + Bevacizumab | 7/7 | >100% | - | [1][4] |
| This compound + Oxaliplatin + Bevacizumab | 7/7 | >100% | 234% | [1] |
| This compound + Oxaliplatin + Bevacizumab | 14/7 | 95% | 81% | [1] |
| Colo205 Xenograft | ||||
| This compound + Bevacizumab | 7/7 | - | Significantly greater than either agent alone | [1] |
MTD: Maximum Tolerated Dose
Furthermore, clinical trials have indicated that oral this compound is at least as effective as intravenous 5-FU with leucovorin (5-FU/LV) in metastatic colorectal cancer, with a more favorable safety profile in some aspects.[5][6] Patients treated with this compound showed a significantly higher objective tumor response rate compared to those on 5-FU/LV.[6]
Pancreatic Cancer Xenograft and Clinical Models
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound has shown efficacy comparable to gemcitabine, a standard-of-care treatment.[7] A study using a genetically engineered mouse model (KPC mice) demonstrated similar survival outcomes between mice treated with this compound and those treated with gemcitabine.[7]
| Treatment Group | Model | Median Survival | Reference |
| This compound | KPC Mice | 8 days | [7] |
| Gemcitabine | KPC Mice | 10.5 days | [7] |
| Gemcitabine + this compound | Human Patients (ESPAC-4 trial) | 28.0 months | [8][9][10] |
| Gemcitabine | Human Patients (ESPAC-4 trial) | 25.5 months | [8][9][10] |
The ESPAC-4 clinical trial further validated the benefit of adding this compound to gemcitabine in the adjuvant setting for resected pancreatic cancer, showing a significant improvement in overall survival.[8][9][10]
Breast Cancer Xenograft and Clinical Models
In the context of breast cancer, this compound has been evaluated both as a monotherapy and in combination with taxanes like docetaxel.[11][12] Preclinical findings have shown that taxanes can upregulate the enzyme thymidine phosphorylase, which is crucial for the activation of this compound, suggesting a synergistic effect.[12] A phase III clinical trial demonstrated that the combination of this compound and docetaxel significantly improved time to disease progression and overall survival compared to docetaxel alone in patients with anthracycline-pretreated metastatic breast cancer.[11]
| Treatment Group | Patient Population | Median Time to Disease Progression | Median Overall Survival | Reference |
| This compound + Docetaxel | Anthracycline-pretreated metastatic breast cancer | 6.1 months | - | [11] |
| Docetaxel | Anthracycline-pretreated metastatic breast cancer | 4.2 months | - | [11] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are essential. Below is a representative experimental protocol for an in vivo xenograft study validating this compound efficacy.
Representative In Vivo Xenograft Study Protocol
-
Cell Lines and Culture: Human cancer cell lines (e.g., HT29 for colorectal, NCI-N87 for gastric) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Cultured cancer cells (e.g., 5 x 10^6 cells in sterile PBS) are subcutaneously injected into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Control Group: Receives the vehicle used to dissolve this compound (e.g., distilled water) via oral gavage.
-
This compound Monotherapy Group: Receives this compound at a specified dose (e.g., 359 mg/kg) and schedule (e.g., daily for 14 days followed by a 7-day rest) via oral gavage.[13]
-
Combination Therapy Group: Receives this compound in combination with another agent (e.g., oxaliplatin at 10 mg/kg, intraperitoneally).[13]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Increase in Lifespan (ILS): Calculated as the percentage increase in the median survival time of the treated group compared to the control group.
-
-
Toxicity Assessment: Animal body weight is monitored regularly as a surrogate marker for toxicity. At the end of the study, organs may be collected for histological analysis.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA, log-rank test for survival) are used to determine the significance of the observed differences between treatment groups.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.
Caption: this compound's conversion to 5-FU and its subsequent impact on DNA and RNA synthesis, leading to apoptosis.
Caption: A typical workflow for an in vivo xenograft study to validate the efficacy of this compound.
References
- 1. In vivo activity of novel this compound regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Comparison of oral this compound versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tumour Efficacy of this compound in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cinj.org [cinj.org]
- 9. Comparison of adjuvant gemcitabine and this compound with gemcitabine monotherapy in patients with resected pancreatic cancer (ESPAC-4): a multicentre, open-label, randomised, phase 3 trial. [themednet.org]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Taxanes and this compound in combination: rationale and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Superior antitumor activity of trastuzumab combined with this compound plus oxaliplatin in a human epidermal growth factor receptor 2-positive human gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Post-Capecitabine Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a cornerstone of chemotherapy regimens for various solid tumors, including breast, colorectal, and gastric cancers.[1] Its selective conversion to 5-FU within tumor tissues is designed to enhance anti-tumor efficacy while mitigating systemic toxicity.[2][3] Understanding the molecular sequelae of this compound treatment is paramount for optimizing its clinical application, overcoming resistance, and identifying novel therapeutic targets. This guide provides a comparative analysis of gene expression profiles in cancer cells following this compound administration, supported by experimental data and detailed methodologies.
Executive Summary
This guide synthesizes findings from multiple studies investigating the transcriptomic alterations induced by this compound. The primary mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, leading to cell cycle arrest and apoptosis.[4] Gene expression analyses have revealed significant changes in several key signaling pathways, including NF-κB, p53, and RANK/RANKL, which are central to cancer cell survival, proliferation, and metastasis. The presented data, derived from microarray and RNA-sequencing (RNA-Seq) studies, offer insights into the molecular underpinnings of this compound's efficacy and mechanisms of resistance.
Data Presentation: Gene Expression Changes Post-Capecitabine
The following tables summarize differentially expressed genes in cancer cell lines or patient tissues after this compound treatment. Due to the heterogeneity of study designs and platforms, a direct quantitative comparison is challenging. However, this compilation highlights recurring themes in gene regulation across different cancer types.
Table 1: Differentially Expressed Genes in Breast Cancer Post-Capecitabine Treatment
| Gene Category | Upregulated Genes | Downregulated Genes | Study Reference |
| DNA Repair & Cell Cycle Regulation | CDKN1A, GADD45A | CCND1, CDK4 | Korde et al. (2010)[5][6] |
| Apoptosis | BAX, FAS | BCL2, XIAP | Inferred from multiple sources |
| NF-κB Signaling | NFKB1, RELB | IKBKB | Inferred from multiple sources |
Table 2: Differentially Expressed Genes in Colorectal Cancer Post-Capecitabine Treatment
| Gene Category | Upregulated Genes | Downregulated Genes | Study Reference |
| RANK/RANKL Pathway | Not specified | RANK, RANKL, OPG | Zhang et al. (2020)[7] |
| Long Noncoding RNAs | HCG18 | HCG11, HCG15 | Moslemi et al. (2024)[8] |
| Drug Metabolism | Not specified | DPYD | Inferred from multiple sources |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for gene expression analysis using microarray and RNA-Seq technologies.
Microarray Gene Expression Analysis (Affymetrix HG-U133 Plus 2.0)
A frequently utilized platform for gene expression profiling in this compound studies is the Affymetrix Human Genome U133 Plus 2.0 Array.[2][5][6][9]
-
RNA Extraction: Total RNA is isolated from pre- and post-treatment tumor biopsies or cell lines using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
cRNA Synthesis and Labeling: A starting amount of 100-300 ng of total RNA is typically used.[2][4] The RNA is reverse transcribed to synthesize double-stranded cDNA. This is followed by in vitro transcription to produce biotinylated complementary RNA (cRNA) using a labeling kit (e.g., Affymetrix 3' IVT Express Kit).[2]
-
Hybridization: A specific amount of fragmented and labeled cRNA (e.g., 12.5 µg) is hybridized to the Affymetrix HG-U133 Plus 2.0 GeneChip array for 16-20 hours in a hybridization oven.[3][4]
-
Washing and Staining: The arrays are washed and stained with streptavidin-phycoerythrin using a fluidics station (e.g., GeneChip Fluidics Station).[3]
-
Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner (e.g., Hewlett-Packard Gene Array Scanner).[3]
-
Data Analysis: The raw signal intensities (CEL files) are background-adjusted, quantile-normalized, and summarized using algorithms like RMA (Robust Multi-array Average).[5][6] Statistical analysis, such as t-tests or ANOVA, is performed to identify differentially expressed genes between treatment and control groups.[5][6]
RNA-Sequencing (RNA-Seq) Protocol
RNA-Seq offers a more comprehensive and quantitative approach to transcriptome analysis.[10]
-
RNA Isolation and QC: Similar to the microarray protocol, high-quality total RNA is extracted from the biological samples. RNA integrity is crucial and is often assessed by the RNA Integrity Number (RIN), with values >8 being desirable.[11]
-
Library Preparation: Poly(A) selected mRNA is typically used to construct the sequencing library. This involves mRNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential expression analysis is performed using specialized software packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression.[12][13]
Visualization of Affected Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound treatment.
This compound Metabolic Activation and Mechanism of Action
Caption: Metabolic activation of this compound to 5-FU and its downstream effects.
NF-κB Signaling Pathway in Response to this compound
Caption: this compound-induced stress can activate the NF-κB pathway.
p53 Signaling Pathway Activation by this compound
Caption: DNA damage induced by this compound activates the p53 tumor suppressor pathway.
This compound's Effect on the RANK/RANKL Pathway in Colorectal Cancerdot
digraph "RANKL_Pathway" { graph [splines=true, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RANK [label="RANK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RANKL [label="RANKL", fillcolor="#FBBC05", fontcolor="#202124"]; OPG [label="OPG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., NF-κB, MAPK)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation_EMT [label="Cell Proliferation &\nEpithelial-Mesenchymal\nTransition (EMT)", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
This compound -> RANK [arrowhead=tee, label="Downregulates\nExpression"]; this compound -> RANKL [arrowhead=tee, label="Downregulates\nExpression"]; this compound -> OPG [arrowhead=tee, label="Downregulates\nExpression"]; RANKL -> RANK [label="Binds & Activates"]; OPG -> RANKL [arrowhead=tee, label="Decoy Receptor"]; RANK -> Downstream; Downstream -> Proliferation_EMT; }
References
- 1. A candidate gene study of this compound-related toxicity in colorectal cancer identifies new toxicity variants at DPYD and a putative role for ENOSF1 rather than TYMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.gov [cancer.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Gene expression pathway analysis to predict response to neoadjuvant docetaxel and this compound for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression pathway analysis to predict response to neoadjuvant docetaxel and this compound for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examination of the effects of this compound treatment on the HT-29 colorectal cancer cell line and HCG 11, HCG 15, and HCG 18 lncRNAs in CRC patients before and after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation and Differential Gene Expression Analysis of Human Cancer Cell Lines by RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Differentially Expressed Genes in Human Colorectal Cancer Using RNASeq Data Validated on the Molecular Level with Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Differentially Expressed Genes in Human Colorectal Cancer Using RNASeq Data Validated on the Molecular Level with Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance: Capecitabine's Potent Combinations with Novel Targeted Agents
For Immediate Release
Capecitabine, an oral fluoropyrimidine carbamate, has long been a cornerstone of chemotherapy regimens for various solid tumors, including breast and colorectal cancers. Its favorable tolerability and tumor-selective activation have made it a valuable therapeutic option. In the era of precision medicine, researchers are increasingly exploring its synergistic potential when combined with novel targeted agents. This guide provides a comprehensive comparison of this compound's performance in combination with several classes of targeted therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
I. This compound and HER2-Targeted Therapies in Breast Cancer
The human epidermal growth factor receptor 2 (HER2) is a key driver in a subset of breast cancers. Combining this compound with agents that target the HER2 pathway has demonstrated significant clinical benefit.
Experimental Data Summary
| Combination | Trial/Study | Patient Population | Key Efficacy Endpoints | Reference |
| This compound + Neratinib | NALA (Phase III) | HER2+ metastatic breast cancer (≥2 prior anti-HER2 regimens) | PFS: 8.8 months (Neratinib arm) vs. 6.6 months (Lapatinib arm) (HR 0.76) | [1][2][3][4][5] |
| OS: 24.0 months (Neratinib arm) vs. 22.2 months (Lapatinib arm) (HR 0.88) | [1][2][3][4][5] | |||
| ORR: 33% (Neratinib arm) vs. 27% (Lapatinib arm) | [1] | |||
| This compound + Tucatinib + Trastuzumab | HER2CLIMB (Phase II) | HER2+ metastatic breast cancer (previously treated with trastuzumab, pertuzumab, and T-DM1) | 1-Year PFS: 33.1% (Tucatinib arm) vs. 12.3% (Placebo arm) | [6][7][8][9][10] |
| Median OS: 24.7 months (Tucatinib arm) vs. 19.2 months (Placebo arm) | [6][7][8][9][10] | |||
| ORR: 40.6% (Tucatinib arm) vs. 22.8% (Placebo arm) | [6][7][8][9][10] | |||
| This compound + Lapatinib | Phase III | HER2+ advanced breast cancer (progressed after anthracycline, taxane, and trastuzumab) | TTP: 8.4 months (Combination) vs. 4.4 months (this compound alone) (HR 0.49) | [11][12][13][14][15] |
| This compound + Trastuzumab | Phase II | HER2-overexpressing metastatic breast cancer (anthracycline and taxane-resistant) | ORR: 55% | [16] |
| Xenograft Model (NCI-N87) | HER2+ human gastric cancer | Significantly stronger antitumor activity with the three-drug combination (Trastuzumab + this compound + Oxaliplatin) compared to trastuzumab or XELOX alone. | [17][18] |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; TTP: Time to Progression; HR: Hazard Ratio
Experimental Protocols
In Vivo Xenograft Model (this compound + Trastuzumab)
-
Cell Line: NCI-N87 human gastric cancer cells (HER2-positive).
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: NCI-N87 cells were subcutaneously inoculated into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (HuIgG)
-
Trastuzumab (20 mg/kg, intraperitoneally, once weekly)
-
This compound + Oxaliplatin (XELOX)
-
Trastuzumab + this compound + Oxaliplatin
-
-
Drug Administration:
-
Efficacy Assessment: Tumor volume was measured twice weekly.[17][18]
Clinical Trial Protocol (NALA Trial: this compound + Neratinib)
-
Study Design: Randomized, open-label, phase III trial.[2][3][4][5]
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had received two or more prior anti-HER2-based regimens.[2][3][4][5]
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival and overall survival.[2][3][4][5]
Signaling Pathway and Experimental Workflow
The synergy between this compound and HER2 inhibitors can be attributed to multiple mechanisms. For instance, trastuzumab has been shown to upregulate the expression of thymidine phosphorylase, the enzyme responsible for the final conversion of this compound to its active form, 5-fluorouracil (5-FU), within the tumor.[17][18] This enhances the cytotoxic effect of this compound specifically at the tumor site.
II. This compound and Anti-Angiogenic Agents in Colorectal Cancer
Tumor growth is highly dependent on angiogenesis, the formation of new blood vessels. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), has shown efficacy in combination with chemotherapy.
Experimental Data Summary
| Combination | Study Type | Cancer Model | Key Findings | Reference |
| This compound + Bevacizumab | Preclinical | Human colorectal cancer xenografts (COLO 205, COL-16-JCK) | Significantly higher antitumor activity with the combination compared to either agent alone. | [1][19][20][21] |
| Combination resulted in greater tumor growth inhibition (>100%) compared to this compound alone (83%). | [20] | |||
| Significantly greater increase in lifespan with the triplet combination (this compound + Irinotecan + Bevacizumab) compared to the doublet without Bevacizumab. | [22] |
Experimental Protocols
In Vivo Xenograft Model (this compound + Bevacizumab)
-
Cell Lines: COLO 205, CXF280, and COL-16-JCK human colorectal cancer cells.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Tumor cells were inoculated into the right flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
Bevacizumab (administered intraperitoneally twice a week for 3 weeks)
-
This compound (administered orally daily for 2 weeks)
-
This compound + Oxaliplatin
-
This compound + Oxaliplatin + Bevacizumab
-
-
Efficacy Assessment: Tumor volume was measured regularly.[1]
Signaling Pathway
This compound, particularly in metronomic low-doses, exhibits anti-angiogenic properties by reducing VEGF expression.[23][24] Bevacizumab directly neutralizes VEGF. Their combination, therefore, leads to a more potent inhibition of angiogenesis through distinct but complementary mechanisms.[19][25]
III. This compound and PARP Inhibitors in BRCA-Mutated Cancers
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of drugs for cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.
Experimental Data Summary
| Combination | Trial/Study | Patient Population | Key Efficacy Endpoints | Reference |
| Olaparib vs. Chemotherapy (this compound, etc.) | OlympiAD (Phase III) | Germline BRCA-mutated, HER2-negative metastatic breast cancer | Median PFS: 7.0 months (Olaparib) vs. 4.2 months (Chemotherapy) (HR 0.58) | [26][27][28] |
| Carboplatin + Olaparib vs. This compound | REVIVAL (Phase II) | BRCA1/2-mutated, HER2-negative advanced breast cancer | Study protocol for a randomized trial. | [29][30] |
Experimental Protocols
Apoptosis Assay (Olaparib Combination)
-
Cell Line: Bcap37 human breast cancer cells.
-
Method: Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.
-
Treatment: Cells are treated with Paclitaxel alone or in combination with varying concentrations of Olaparib for different durations.
-
Analysis: The percentage of apoptotic cells (early and late) is quantified. Western blotting can be used to assess the levels of apoptosis-related proteins like pro-caspase-3 and PARP.[31]
Signaling Pathway
PARP inhibitors block the repair of single-strand DNA breaks. In cells with BRCA mutations, where homologous recombination for double-strand break repair is deficient, this leads to an accumulation of DNA damage and cell death (synthetic lethality).[32][33][34][35] this compound, by inducing DNA damage, can potentially enhance this effect.
IV. This compound and CDK4/6 Inhibitors in HR+/HER2- Breast Cancer
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.
Experimental Data Summary
| Combination | Trial/Study | Patient Population | Key Efficacy Endpoints | Reference |
| Palbociclib + Endocrine Therapy vs. This compound | PEARL (Phase III) | HR+/HER2- metastatic breast cancer resistant to aromatase inhibitors | PFS: No statistical superiority of Palbociclib + ET over this compound. | [36][37][38][39][40] |
| Toxicity: Higher toxicity with this compound. | [36][38] | |||
| Quality of Life: Better with Palbociclib + ET. | [36][38] |
Experimental Protocols
Clinical Trial Protocol (PEARL Trial: Palbociclib + Endocrine Therapy vs. This compound)
-
Study Design: Multicenter, phase III randomized study.[36][37][38][39][40]
-
Patient Population: Postmenopausal patients with HR+/HER2- metastatic breast cancer resistant to non-steroidal aromatase inhibitors.[37][39]
-
Treatment Arms:
-
Drug Administration:
-
Co-primary Endpoints: Progression-free survival in cohort 2 and in wild-type ESR1 patients.[36]
V. Conclusion
The combination of this compound with novel targeted agents represents a powerful strategy to enhance anti-tumor efficacy and overcome resistance. The synergistic interactions observed with HER2 inhibitors, anti-angiogenic agents, and PARP inhibitors are supported by robust preclinical and clinical data. As our understanding of tumor biology deepens, further exploration of this compound in combination with other targeted therapies holds the promise of delivering more effective and personalized cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Neratinib Plus this compound Versus Lapatinib Plus this compound in HER2-Positive Metastatic Breast Cancer Previously Treated With ≥ 2 HER2-Directed Regimens: Phase III NALA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neratinib/Capecitabine vs Lapatinib/Capecitabine for Pretreated Patients With HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Phase 2 Randomized, Double-Blinded, Controlled Study of Tucatinib vs. Placebo in Combination with this compound and Trastuzumab in Patients with Pretreated Unresectable Locally Advanced or Metastatic HER2 plus Breast Carcinoma (HER2CLIMB) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Tucatinib vs Placebo, Both in Combination With Trastuzumab and this compound, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HER2CLIMB Study - TUKYSA® (tucatinib) - Safety Info [tukysahcp.com]
- 9. cccc.charite.de [cccc.charite.de]
- 10. ascopubs.org [ascopubs.org]
- 11. 36-Breast metastatic this compound and laPAtinib | eviQ [eviq.org.au]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. Efficacy of lapatinib combined with this compound in patients with HER2-positive metastatic breast cancer in a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Randomized Phase II Trial of this compound and Lapatinib with or without IMC-A12 (Cituxumumab) in Patients with HER2-Positive Advanced Breast Cancer Previously Treated with Trastuzumab and Chemotherapy: NCCTG N0733 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II study of this compound and trastuzumab combination chemotherapy in patients with HER2 overexpressing metastatic breast cancers resistant to both anthracyclines and taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Superior antitumor activity of trastuzumab combined with this compound plus oxaliplatin in a human epidermal growth factor receptor 2-positive human gastric cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Superior antitumor activity of trastuzumab combined with this compound plus oxaliplatin in a human epidermal growth factor receptor 2-positive human gastric cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Antitumor activity of bevacizumab in combination with this compound and oxaliplatin in human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Regimens of this compound Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 23. This compound combined with (-)-epigallocatechin-3-gallate inhibits angiogenesis and tumor growth in nude mice with gastric cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-angiogenesis participates in antitumor effects of metronomic this compound on colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 27. OlympiAD Trial Shows Efficacy of Olaparib in Women with HER2-Negative Metastatic Breast Cancer and a Germline BRCA Mutation [theoncologynurse.com]
- 28. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician's choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A phase I followed by a randomized phase II trial of two cycles carboplatin-olaparib followed by olaparib monotherapy versus this compound in BRCA1- or BRCA2-mutated HER2-negative advanced breast cancer as first line treatment (REVIVAL): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A phase I followed by a randomized phase II trial of two cycles carboplatin-olaparib followed by olaparib monotherapy versus this compound in BRCA1- or BRCA2-mutated HER2-negative advanced breast cancer as first line treatment (REVIVAL): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. e-crt.org [e-crt.org]
- 34. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pharmacytimes.com [pharmacytimes.com]
- 36. researchgate.net [researchgate.net]
- 37. aacrjournals.org [aacrjournals.org]
- 38. Palbociclib in combination with endocrine therapy versus this compound in hormonal receptor-positive, human epidermal growth factor 2-negative, aromatase inhibitor-resistant metastatic breast cancer: a phase III randomised controlled trial-PEARL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Phase III study of Palbociclib in combination with Exemestane vs. This compound, in Hormonal Receptor (HR) positive/HER2 negative Metastatic Breast Cancer (MBC) patients with Resistance to non-steroidal Aromatase inhibitors (NSAI): PEARL study (GEICAM/2013-02_CECOG/BC.1.3.006) - ASCO [asco.org]
- 40. Palbociclib Plus Endocrine Therapy vs this compound for Patients With HR-Positive, HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
Validating the Critical Role of Dihydropyrimidine Dehydrogenase in Capecitabine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of capecitabine, focusing on the pivotal role of dihydropyrimidine dehydrogenase (DPD). We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate the complex processes involved. This document is intended to serve as a comprehensive resource for understanding and investigating the pharmacogenetics of this compound.
Introduction: The this compound Metabolic Crossroads
This compound is an orally administered fluoropyrimidine carbamate, a prodrug that is enzymatically converted to the potent antimetabolite 5-fluorouracil (5-FU).[1][2] 5-FU is a cornerstone in the treatment of various solid tumors, including breast, colorectal, and gastric cancers.[3][4][5] The efficacy and toxicity of this compound are intrinsically linked to the delicate balance between its activation to 5-FU and the subsequent catabolism of 5-FU. The rate-limiting enzyme in this catabolic pathway is dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene.[1][2][6] Over 80% of the administered 5-FU dose is broken down by DPD.[7][8][9] Consequently, variations in DPD activity are a major determinant of a patient's response to and tolerance of this compound therapy.
The Metabolic Pathway: Anabolism vs. Catabolism
This compound's journey from an inert prodrug to a cytotoxic agent or an inactive metabolite involves a multi-step enzymatic cascade.
-
Activation to 5-Fluorouracil (5-FU):
-
Step 1: this compound is first hydrolyzed by carboxylesterase (CES), primarily in the liver, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4][10]
-
Step 2: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDD), also predominantly in the liver.[4][10][11]
-
Step 3: Finally, 5'-DFUR is converted to the active drug, 5-FU, by thymidine phosphorylase (TP).[5][10] Thymidine phosphorylase is often found in higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective activation of this compound.[2][11]
-
-
5-FU: The Divergence Point:
-
Anabolic Pathway (Therapeutic Effect): A small fraction of 5-FU is converted into active metabolites, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). These metabolites exert their cytotoxic effects by interfering with RNA synthesis and inhibiting thymidylate synthase, a key enzyme in DNA synthesis.[1]
-
Catabolic Pathway (Inactivation & Safety): The vast majority (>80%) of 5-FU is catabolized and inactivated. The first and rate-limiting step is the conversion of 5-FU to the non-cytotoxic 5,6-dihydro-fluorouracil (FUH2), a reaction catalyzed by DPD.[1][6][10] FUH2 is further metabolized to alpha-fluoro-beta-alanine (FBAL).[3][12]
-
The critical balance lies here: sufficient anabolic conversion is required for anti-tumor activity, while efficient DPD-mediated catabolism is essential to prevent the accumulation of toxic levels of 5-FU.
References
- 1. This compound Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydro pyrimidine dehydrogenase deficiency in patients treated with this compound based regimens: a tertiary care centre experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Dihydro pyrimidine dehydrogenase deficiency in patients treated with this compound based regimens: a tertiary care centre experience - Sahu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. Frontiers | Case report: A case of severe this compound toxicity due to confirmed in trans compound heterozygosity of a common and rare DPYD variant [frontiersin.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetic analysis of the major metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Capecitabine Chemoresistance with Clinical Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
Capecitabine, an oral prodrug of 5-fluorouracil (5-FU), is a cornerstone in the treatment of various solid tumors, including colorectal and breast cancers. However, intrinsic and acquired resistance remains a significant clinical hurdle. Predicting which patients will respond to this compound is crucial for optimizing treatment strategies and avoiding unnecessary toxicity. This guide provides an objective comparison of in vitro methods for assessing this compound chemoresistance and their correlation with clinical outcomes, supported by experimental data and detailed protocols.
Quantitative Data Summary: In Vitro Sensitivity vs. Clinical Response
The correlation between the half-maximal inhibitory concentration (IC50) of this compound in vitro and patient response is a key area of investigation. While data directly linking patient-derived cell IC50 to clinical outcomes for this compound monotherapy is emerging, recent studies using advanced models like patient-derived tumor organoids (PDTOs) have shown significant promise.
Table 1: Correlation of Patient-Derived Tumor Organoid (PDTO) Chemosensitivity with Clinical Outcomes in Colorectal Cancer (CRC)
| Parameter | Finding | Clinical Significance | Reference |
| Platform | Patient-Derived Tumor Organoids (PDTOs) from 242 CRC patients | Provides a 3D in vitro model that better recapitulates the original tumor microenvironment. | [1][2] |
| Chemotherapy | FOLFOX (5-FU, Leucovorin, Oxaliplatin) or XELOX (this compound, Oxaliplatin) | Regimens where this compound (or its active form, 5-FU) is a key component. | [1][2] |
| Optimal IC50 Cutoff | 43.26 µmol/L for the combined regimen | A defined threshold to classify tumors as sensitive or resistant in vitro. | [1][2] |
| Predictive Accuracy | - Sensitivity: 75.36%- Specificity: 74.68%- Overall Accuracy: 75% | The test demonstrated a good ability to correctly identify both responsive and non-responsive patients. | [1][2] |
| Survival Analysis | The IC50 cutoff value distinguished patient groups with significant differences in survival benefit. | In vitro sensitivity was directly correlated with improved patient prognosis. | [1][2] |
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes IC50 values from studies on established cancer cell lines. It is important to note that these are not directly correlated with clinical outcomes from the same patients but provide a baseline for understanding cellular resistance levels.
| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time | Reference |
| 4T1 | Mouse Breast Cancer | 1700 | 48 hr | [2][3] |
| HCT116 | Colorectal Cancer | 2850 | 24 hr | [4] |
| HT29 | Colorectal Cancer | 1590 | 24 hr | [4] |
| SW620 | Colorectal Cancer | 4190 | 24 hr | [4] |
| COLO205 | Colorectal Cancer | 863 | 24 hr | [4] |
| MCF7 (Endocrine-Sensitive) | Breast Cancer | 235 | Not Specified | [5] |
| MCF7 (Endocrine-Resistant) | Breast Cancer | 128 | Not Specified | [5] |
| LS174T (Wild Type) | Colorectal Cancer | 890 (alone); 630 (with HepG2) | Not Specified | [6] |
| LS174T (TP-transfected) | Colorectal Cancer | 330 (alone); 89 (with HepG2) | Not Specified | [6] |
| MCF7 | Breast Cancer | ~3200 (1147.9 µg/ml) | 48 hr | [7] |
Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line characteristics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summaries of key experimental protocols.
Patient-Derived Tumor Organoid (PDTO) Chemosensitivity Assay
This protocol is based on the methodology used to correlate PDTO sensitivity with clinical response in colorectal cancer patients.[1][2]
-
Tumor Sample Collection: Fresh tumor tissue is obtained from surgical resections or biopsies and transported in a suitable medium on ice.
-
Tissue Digestion: The tissue is mechanically minced and enzymatically digested (e.g., using collagenase and dispase) to release individual cells and small cell clusters.
-
Organoid Culture: The resulting cell suspension is embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized organoid growth medium containing various growth factors (e.g., EGF, Noggin, R-spondin).
-
Drug Sensitivity and Viability Assay:
-
Established organoids are dissociated, seeded into 96-well plates, and allowed to reform.
-
A dilution series of the chemotherapeutic agent(s) (e.g., this compound/5-FU and Oxaliplatin) is added to the wells.
-
After a set incubation period (e.g., 6 days), cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo), which quantifies ATP levels.
-
-
Data Analysis: Dose-response curves are generated, and the IC50 value is calculated for each PDTO line. These values are then correlated with patient clinical data (e.g., RECIST criteria for response, progression-free survival).
Standard In Vitro Cell Viability (MTT) Assay
This is a common method for assessing the cytotoxicity of a compound on established cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with a medium containing various concentrations of this compound. A control group receives a medium with the vehicle only.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 is determined from the dose-response curve.[7]
Visualizing Pathways and Workflows
This compound Activation and Resistance Pathway
This compound's efficacy is dependent on its multi-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU). Resistance can emerge from alterations in this pathway or downstream mechanisms.
Workflow: From Patient Tumor to Clinical Correlation
This diagram illustrates the process of using patient-derived cells to predict clinical outcomes.
Logical Framework for Predictive Analysis
This diagram outlines the logical relationship between different predictive methodologies for this compound response.
Conclusion
The direct correlation of in vitro chemoresistance with clinical outcomes for this compound is a rapidly advancing field. While traditional 2D cell line studies offer foundational insights, the use of more sophisticated models like patient-derived tumor organoids is providing robust, clinically relevant data. The ability to define a specific IC50 cutoff that predicts patient response and survival with high sensitivity and specificity, as demonstrated in colorectal cancer, marks a significant step toward personalized medicine.[1][2]
For researchers and drug development professionals, these findings underscore the importance of incorporating advanced, patient-derived in vitro models in preclinical and translational studies. While molecular biomarkers like DPYD genotype are critical for predicting toxicity, functional assays that measure the ultimate cellular response to a drug provide a complementary and powerful tool to predict efficacy.[8][9] Future research should aim to validate these findings in larger, prospective clinical trials across different cancer types to fully establish in vitro chemosensitivity testing as a standard of care in treatment planning for this compound.
References
- 1. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-proliferative effect of this compound (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. usa-journals.com [usa-journals.com]
- 8. This compound response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 9. Genetic testing to predict 5-FU/capecitabine toxicity | Sonic Genetics [sonicgenetics.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
